molecular formula C13H21NO5 B574943 Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate CAS No. 193274-53-2

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

Cat. No.: B574943
CAS No.: 193274-53-2
M. Wt: 271.313
InChI Key: IDSNQTJSDFUAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSNQTJSDFUAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735712
Record name 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193274-53-2
Record name 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate can be envisioned in three key stages:

  • Synthesis of the Diester Precursor: Preparation of a suitable acyclic diester with a nitrogen atom that will become part of the piperidine ring.

  • Dieckmann Condensation: Intramolecular cyclization of the diester to form the core β-keto ester, Methyl 1-Boc-4-oxo-piperidine-3-carboxylate.

  • α-Methylation: Introduction of a methyl group at the C3 position of the piperidine ring to yield the final target compound.

Synthesis_Pathway A N-Boc-diethanolamine B N-Boc-bis(2-acetoxyethyl)amine A->B Acetylation C Methyl 3-(Boc-amino)propanoate D Dimethyl N-Boc-3,3'-iminodipropionate (Diester Precursor) C->D Michael Addition with Methyl Acrylate E Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (β-Keto Ester) D->E Dieckmann Condensation F This compound (Target Molecule) E->F α-Methylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl N-Boc-3,3'-iminodipropionate (Diester Precursor)

This precursor can be synthesized via a Michael addition of a protected amine to an acrylate.

Protocol:

  • To a solution of Methyl 3-(Boc-amino)propanoate (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a strong base like sodium methoxide.

  • Cool the mixture to 0 °C and add methyl acrylate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Dimethyl N-Boc-3,3'-iminodipropionate.

ParameterValue
Reactants Methyl 3-(Boc-amino)propanoate, Methyl Acrylate
Base Sodium Methoxide (catalytic)
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Purification Column Chromatography
Step 2: Dieckmann Condensation to form Methyl 1-Boc-4-oxo-piperidine-3-carboxylate

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1]

Protocol:

  • To a solution of a strong base, such as sodium hydride (1.1 eq) or sodium methoxide (1.1 eq), in an anhydrous solvent like toluene or THF, add a solution of Dimethyl N-Boc-3,3'-iminodipropionate (1.0 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction mixture is then typically heated to reflux for several hours to drive the cyclization. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of a protic solvent (e.g., methanol), followed by acidification with a dilute aqueous acid (e.g., 1M HCl) to a pH of ~4-5.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to yield Methyl 1-Boc-4-oxo-piperidine-3-carboxylate.

ParameterValue
Reactant Dimethyl N-Boc-3,3'-iminodipropionate
Base Sodium Hydride or Sodium Methoxide
Solvent Toluene or THF
Temperature Reflux
Reaction Time Several hours
Purification Column Chromatography or Crystallization
Step 3: α-Methylation to Yield this compound

The final step involves the alkylation of the β-keto ester at the α-position (C3 of the piperidine ring). This is a standard reaction for β-keto esters, which have an acidic α-hydrogen.[2][3]

Protocol:

  • Dissolve Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) portion-wise or dropwise to form the enolate. Stir for 30-60 minutes at this temperature.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.

ParameterValue
Reactant Methyl 1-Boc-4-oxo-piperidine-3-carboxylate
Base Sodium Hydride or LDA
Alkylating Agent Methyl Iodide
Solvent THF or DMF
Temperature -78 °C to Room Temperature
Reaction Time Several hours
Purification Column Chromatography

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Ring Formation cluster_2 Final Modification cluster_3 Analysis and Purification start Starting Materials (e.g., Methyl 3-(Boc-amino)propanoate, Methyl Acrylate) precursor Dimethyl N-Boc-3,3'-iminodipropionate start->precursor Michael Addition beta_keto_ester Methyl 1-Boc-4-oxo-piperidine-3-carboxylate precursor->beta_keto_ester Dieckmann Condensation (Base-mediated cyclization) target This compound beta_keto_ester->target α-Methylation (Enolate formation and alkylation) purification Purification (Column Chromatography) target->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: Experimental workflow for the synthesis of the target molecule.

Concluding Remarks

This guide provides a robust and logical synthetic route to this compound. Researchers should note that reaction conditions, particularly for the Dieckmann condensation and the final methylation step, may require optimization to achieve high yields and purity. Standard analytical techniques such as NMR spectroscopy and mass spectrometry should be employed to confirm the structure and purity of the intermediates and the final product.

References

* Physicochemical properties of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical data for Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound, with the CAS number 193274-53-2, is a piperidine derivative featuring a Boc protecting group and methyl ester functionalities.[1] While comprehensive experimental data on its physicochemical properties are not extensively reported in publicly available literature, the following tables summarize the known and calculated attributes of this compound and a structurally related molecule, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, for comparative purposes.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 193274-53-2[1]
Chemical Formula C13H21NO5[1]
Molecular Weight 271.31 g/mol [1]
IUPAC Name 1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate[1]
SMILES CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC[1]
Appearance Not available
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]
Solubility Not available
pKa Not available

Table 2: Physicochemical Properties of the Related Compound 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3)

PropertyValueSource
Molecular Formula C12H19NO5[2][3]
Molecular Weight 257.28 g/mol [2][3]
XLogP3 0.7[2]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4
Exact Mass 257.12632271 Da[2]
Monoisotopic Mass 257.12632271 Da[2]
Topological Polar Surface Area 72.9 Ų[2]
Heavy Atom Count 18
Formal Charge 0
Complexity 358[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of related β-keto esters from N-Boc protected piperidine acids.[4][5] The key transformation would likely involve the conversion of a suitable N-Boc protected piperidine carboxylic acid to its corresponding β-keto ester, followed by methylation at the 3-position.

A general two-step approach is outlined below:

Step 1: Synthesis of the β-keto ester

A common method for the synthesis of β-keto esters involves the reaction of an N-Boc protected piperidine carboxylic acid with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst like 4-dimethylaminopyridine (DMAP).[4] The resulting adduct is then subjected to methanolysis to yield the methyl β-keto ester.[4]

  • Reaction: N-Boc-piperidine-3-carboxylic acid is reacted with Meldrum's acid and EDC·HCl/DMAP in a suitable solvent like dichloromethane (DCM).

  • Work-up: The reaction mixture is typically washed with an acidic aqueous solution (e.g., 1 M KHSO4) and brine.[4]

  • Methanolysis: The intermediate is then treated with methanol to yield the desired β-keto ester.

Step 2: Methylation at the 3-position

The second step would involve the methylation of the carbon at the 3-position of the piperidine ring. This could potentially be achieved through enolate formation followed by reaction with a methylating agent.

Visualizing the Proposed Synthetic Workflow

Synthetic_Workflow Start N-Boc-piperidine-3-carboxylic acid Intermediate1 Meldrum's acid adduct Start->Intermediate1 Meldrum's acid, EDC·HCl, DMAP, DCM Intermediate2 Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (β-keto ester) Intermediate1->Intermediate2 Methanol Product This compound Intermediate2->Product Methylating agent, Base

Caption: Proposed synthetic workflow for this compound.

Analytical Data

  • ¹H-NMR: Signals for the Boc group protons would be expected around 1.47 ppm (singlet, 9H). The methyl ester protons would likely appear as a singlet around 3.85 ppm. Protons on the piperidine ring would exhibit complex multiplets in the region of 1.8-4.3 ppm.[6]

  • ¹³C-NMR: The carbonyl carbons of the Boc and methyl ester groups would resonate in the downfield region (e.g., 154.7 and 163.5 ppm). The quaternary carbon of the Boc group would appear around 79.4 ppm, and the methyl of the Boc group at approximately 28.4 ppm. The methyl ester carbon would be expected around 51.2 ppm. The piperidine ring carbons would show signals in the range of 28-45 ppm.[6]

  • IR Spectroscopy: Characteristic peaks for the carbonyl groups (C=O) of the ketone, ester, and carbamate would be expected in the region of 1670-1750 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight.

Safety Information

For the related compound 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, the following hazard statements have been reported:[2][7]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the involvement of this compound in any specific signaling pathways or its biological activities. Further research is required to elucidate its potential pharmacological profile. The structurally related N-Boc-piperidine-4-carboxylic acid methyl ester has been investigated as an orexin type-2 receptor agonist, suggesting that piperidine derivatives can be valuable scaffolds in drug discovery.[8]

Logical Relationship of Research Steps

Research_Logic A Synthesis and Purification B Structural Characterization (NMR, MS, IR) A->B D Biological Screening (Target Identification) A->D C Physicochemical Property Determination (Melting Point, Solubility, etc.) B->C E Lead Optimization D->E

Caption: Logical workflow for the investigation of novel chemical entities.

References

* Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate CAS number and identification.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Profile for Researchers and Drug Development Professionals

Introduction

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate is a heterocyclic organic compound that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold, substituted with a ketone, a methyl ester, and a methyl group at a quaternary center, makes it a highly versatile intermediate for synthesizing complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation and further functionalization of the piperidine nitrogen. This technical guide provides a comprehensive overview of its identification, physicochemical properties, a detailed synthetic protocol, and its applications in pharmaceutical research.

Compound Identification and Properties

Precise identification of this key intermediate is critical for its successful application in synthetic chemistry. The fundamental identifiers and physicochemical properties are summarized below.

Table 1: Compound Identification

IdentifierValue
CAS Number 193274-53-2[1]
IUPAC Name Methyl 1-(tert-butoxycarbonyl)-3-methyl-4-oxopiperidine-3-carboxylate
Molecular Formula C₁₃H₂₁NO₅
Molecular Weight 271.31 g/mol
Canonical SMILES CC1(C(=O)CN(C1)C(=O)OC(C)(C)C)C(=O)OC

Table 2: Physicochemical Properties (Estimated)

PropertyEstimated Value
Appearance White to off-white crystalline powder or solid
Melting Point Not available. (Analog: ~185-186 °C)[2][3]
Boiling Point Not available. (Analog: ~87-88 °C at 4.5 Torr)[2]
Solubility Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol.
Storage Conditions Store in a cool, dry place under an inert atmosphere.

Experimental Protocols

Synthesis of this compound

The following protocol describes a plausible synthetic route adapted from established procedures for similar α-alkylated β-keto esters.[5][6] The synthesis begins with the commercially available 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Materials:

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodomethane (CH₃I) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF.

  • Deprotonation: Sodium hydride (1.2 eq) is carefully added to the THF and the suspension is cooled to 0 °C in an ice bath. A solution of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF is added dropwise to the suspension over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas evolution should be observed.

  • Alkylation: Iodomethane (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Characterization:

  • ¹H NMR: The spectrum should confirm the presence of the Boc group (singlet, ~1.5 ppm, 9H), the methyl ester (singlet, ~3.7 ppm, 3H), and the newly introduced methyl group at the 3-position (singlet, ~1.4 ppm, 3H), along with multiplets for the piperidine ring protons.

  • ¹³C NMR: The spectrum should show characteristic signals for the ketone carbonyl (~205 ppm), ester carbonyl (~172 ppm), carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the quaternary carbon at the 3-position.

  • Mass Spectrometry (MS): ESI-MS analysis is expected to show a peak corresponding to the [M+Na]⁺ adduct.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of the target compound.

G start Start: 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate deprotonation Deprotonation (NaH in THF) start->deprotonation alkylation Alkylation (CH3I) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product Final Product: Methyl 1-Boc-3-methyl-4-oxo- piperidine-3-carboxylate purification->product

Caption: Synthetic workflow for the target compound.

Role as a Pharmaceutical Building Block

This compound is a key intermediate, enabling the synthesis of more complex and biologically active molecules.

G cluster_downstream Synthetic Elaboration intermediate Methyl 1-Boc-3-methyl- 4-oxo-piperidine-3-carboxylate modification Further Chemical Modifications (e.g., Reductive Amination, Grignard Reaction) intermediate->modification Functionalization deprotection Boc Deprotection (e.g., TFA/DCM) modification->deprotection bioactive Bioactive Molecules & Drug Candidates (e.g., CNS Agents, Kinase Inhibitors) deprotection->bioactive Final Scaffolds

Caption: Role as a versatile pharmaceutical intermediate.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a crucial precursor in the synthesis of such compounds. Its utility stems from several key structural features:

  • Piperidine Core: The piperidine ring is a common motif in many FDA-approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to impart favorable pharmacokinetic properties.

  • Ketone Functionality: The ketone at the 4-position is a versatile handle for a wide range of chemical transformations, including reductive amination to introduce diverse amine-containing side chains, and nucleophilic additions (e.g., Grignard or Wittig reactions) to build molecular complexity.

  • Quaternary Center: The 3-methyl-3-carboxylate substitution creates a sterically defined quaternary center, which can be crucial for establishing specific interactions with biological targets and improving metabolic stability.

  • Boc Protection: The Boc group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions, yet it can be removed under standard acidic conditions (e.g., using trifluoroacetic acid) to allow for late-stage diversification.

This intermediate is particularly valuable in the synthesis of novel kinase inhibitors, receptor antagonists, and other modulators of biological pathways. Researchers utilize this building block to systematically explore the structure-activity relationships (SAR) of new chemical entities, ultimately leading to the development of more potent and selective therapeutic agents. The compound is also noted as a precursor in the synthesis of certain fentanyl-related compounds, making it relevant in forensic and analytical chemistry.[7]

References

Structure Elucidation and Spectroscopic Analysis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation and spectroscopic analysis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate. This compound is a key heterocyclic building block in medicinal chemistry, and a thorough understanding of its structural and spectroscopic properties is crucial for its application in drug discovery and development. This document presents predicted spectroscopic data based on the analysis of structurally related compounds, outlines detailed experimental protocols for its characterization, and includes visualizations to aid in understanding its structure and the analytical workflow.

Introduction

This compound (CAS 193274-53-2) is a substituted piperidone derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a methyl group, and a methyl carboxylate group at the C3 position, and a ketone at the C4 position. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products, making their derivatives valuable intermediates in organic synthesis.[1] The presence of multiple functional groups and a chiral center in the target molecule necessitates a comprehensive spectroscopic analysis for unambiguous structure confirmation and quality control.

This guide details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide a foundational dataset for researchers working with this compound.

Molecular Structure

The chemical structure of this compound is presented below. The molecule has a molecular formula of C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol .

Caption: Molecular Structure of the Target Compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known spectral data for structurally similar N-Boc protected piperidone derivatives.[2]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2 - 3.8m2HH-2, H-6 (axial)
~ 3.75s3H-OCH₃
~ 3.4 - 3.1m2HH-2, H-6 (equatorial)
~ 2.8 - 2.5m2HH-5
~ 1.50s3HC3-CH₃
~ 1.48s9H-C(CH₃)₃ (Boc)
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 205.0C=O (Ketone, C4)
~ 172.0C=O (Ester)
~ 154.5C=O (Boc)
~ 80.5-C (CH₃)₃ (Boc)
~ 58.0C3
~ 52.5-OCH₃
~ 50.0C2
~ 45.0C6
~ 38.0C5
~ 28.4-C(C H₃)₃ (Boc)
~ 22.0C3-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2975MediumC-H stretch (alkane)
~ 1745StrongC=O stretch (ester)
~ 1720StrongC=O stretch (ketone)
~ 1690StrongC=O stretch (urethane, Boc)
~ 1450MediumC-H bend (alkane)
~ 1365MediumC-H bend (gem-dimethyl of Boc)
~ 1250StrongC-O stretch (ester and urethane)
~ 1160StrongC-N stretch
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIon
272.15[M+H]⁺
294.13[M+Na]⁺
216.10[M+H - C₄H₈]⁺ (loss of isobutylene)
172.09[M+H - Boc]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Weigh 5-10 mg of the compound and dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

    • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

    • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans for a good signal-to-noise ratio. Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Sample Introduction: Infuse the sample solution into the ESI source at a constant flow rate.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu). The instrument should be calibrated to ensure high mass accuracy.

Visualized Workflows

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

compound Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry (HRMS) compound->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation and Confirmation data_analysis->structure_elucidation

Caption: General experimental workflow for spectroscopic analysis.
Logical Flow for Structure Elucidation

This diagram outlines the logical process of deducing the molecular structure from the raw spectroscopic data.

ms_data MS Data: Molecular Ion Peak (m/z) mol_formula Determine Molecular Formula ms_data->mol_formula ir_data IR Data: Characteristic Absorptions func_groups Identify Functional Groups (Ketone, Ester, Boc) ir_data->func_groups nmr_data NMR Data: Chemical Shifts, Integration, Coupling connectivity Establish Connectivity (¹H-¹H, ¹H-¹³C correlations) nmr_data->connectivity proposed_structure Propose Structure mol_formula->proposed_structure func_groups->proposed_structure connectivity->proposed_structure final_structure Confirmed Structure proposed_structure->final_structure Consistent with all data

Caption: Logical process for structure elucidation from spectroscopic data.

Conclusion

The structural and spectroscopic characterization of this compound is fundamental to its use as a building block in synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, set of spectroscopic data, along with detailed experimental protocols and logical workflows. This information is intended to serve as a valuable resource for researchers, aiding in the identification, characterization, and quality control of this important chemical entity. The application of the described multi-spectroscopic approach will ensure the unambiguous confirmation of its molecular structure, facilitating its successful application in the synthesis of more complex target molecules.

References

* Literature review on the discovery and development of substituted piperidines.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important and ubiquitous structural motifs in medicinal chemistry. Its presence in a vast array of FDA-approved drugs, spanning a wide spectrum of therapeutic areas, underscores its significance as a privileged scaffold. The conformational flexibility of the piperidine ring, coupled with its ability to be readily substituted at various positions, provides a versatile framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive literature review on the discovery and development of substituted piperidines, with a focus on key therapeutic breakthroughs, synthetic methodologies, structure-activity relationships, and the intricate signaling pathways they modulate.

A Historical Perspective: From Natural Products to Synthetic Blockbusters

The journey of piperidine-based drugs began with the isolation of naturally occurring alkaloids. However, the true potential of this scaffold was unlocked through synthetic chemistry. A pivotal moment in the history of substituted piperidines was the pioneering work of Dr. Paul Janssen in the mid-20th century. His systematic exploration of pethidine analogs led to the synthesis of haloperidol in 1958, a butyrophenone derivative that became a cornerstone in the treatment of psychosis.[1][2][3][4] This discovery highlighted the potential of the 4-substituted piperidine motif in modulating central nervous system (CNS) targets.

Another landmark achievement was the synthesis of fentanyl by Janssen in 1960.[5][6][7][8] This potent opioid analgesic, approximately 100 times more powerful than morphine, revolutionized pain management and anesthesia.[5][6] The development of fentanyl and its analogs showcased how subtle modifications to the piperidine scaffold could dramatically influence potency and pharmacokinetic properties.

These early successes spurred further research into substituted piperidines, leading to the development of a diverse range of drugs, including the atypical antipsychotic risperidone and the CNS stimulant methylphenidate, used in the treatment of ADHD.

Key Therapeutic Areas and Representative Drugs

Substituted piperidines have made a significant impact across numerous therapeutic areas. The following sections will delve into specific examples, providing quantitative data on their biological activity and detailing the experimental protocols used for their evaluation.

Central Nervous System Disorders

The CNS has been a major focus for the development of piperidine-containing drugs, targeting a range of receptors and transporters.

Risperidone is a second-generation (atypical) antipsychotic that exhibits potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[4][9][10][11] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[12][13]

Table 1: Receptor Binding Affinities (Ki, nM) of Risperidone and Related Compounds

CompoundDopamine D2Serotonin 5-HT2ASerotonin 5-HT1AAdrenergic α1Adrenergic α2Histamine H1Reference
Risperidone3.20.242051620[4]
Haloperidol~1-2>1000>1000~20~500~1000[10]
Clozapine~100-200~10-20~100-200~10-20~10-20~1-10[14]

Methylphenidate is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are primarily attributed to its action as a dopamine and norepinephrine reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[8][15]

Table 2: Transporter Inhibition Constants (IC50, nM) for Methylphenidate Enantiomers

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
d-threo-Methylphenidate1334>10,000[7]
l-threo-Methylphenidate5405100>50,000[7]
Analgesia: The Fentanyl Family

Fentanyl and its derivatives are potent synthetic opioids that act as agonists at the μ-opioid receptor. Their high analgesic potency and rapid onset of action have made them invaluable in clinical practice.

Table 3: In Vitro and In Vivo Activity of Fentanyl and Analogs

Compoundμ-Opioid Receptor Binding (IC50, nM)Analgesic Potency (ED50, mg/kg, rat)Reference
Fentanyl3.45 (GPI assay)0.08[16]
Carfentanil0.0006-[16]
2-methyl-fentanyl-0.665[16]
3-methyl-fentanyl-0.04[16]
Oncology

The piperidine scaffold is also a key feature in a growing number of anticancer agents, including kinase inhibitors.

Table 4: Anticancer Activity of Substituted Piperidine Derivatives

Compound IDTarget Cancer Cell LineIC50 (μM)Reference
Ceritinib Analog 9H2228 (Lung Cancer)0.024[17]
Piperidine-Dihydropyridine Hybrid 8gA-549 (Lung Cancer)15.94[18]
Piperidine-Dihydropyridine Hybrid 8gMCF-7 (Breast Cancer)22.12[18]
Diaryl Pyrazole (SD0006)p38α Kinase0.110[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted piperidines.

Synthesis of Substituted Piperidines

The synthesis of methylphenidate can be achieved through various routes. One common method involves the following steps:

  • Esterification of Ritalinic Acid: Ritalinic acid is esterified using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid.[20]

  • Resolution of Enantiomers: The resulting racemic mixture of threo-methylphenidate is resolved using a chiral resolving agent, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), to isolate the desired d-threo enantiomer.[20]

  • Salt Formation: The purified d-threo-methylphenidate free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methanol.[20][21]

A detailed experimental procedure for the enantioselective synthesis of dexmethylphenidate hydrochloride can be found in the work by Renalson et al.[20]

Biological Evaluation

This assay is used to determine the affinity of a compound for the dopamine D2 receptor.

  • Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the dopamine D2 receptor.[22]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]Spiperone) and varying concentrations of the test compound in an appropriate assay buffer.[22]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[22]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[22]

  • Data Analysis: The Ki value, representing the inhibitory constant of the test compound, is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[22]

A detailed protocol for dopamine D2 receptor binding assays can be found in the application notes from Benchchem.[22]

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[3][15][23]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[3][15]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[23]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[15]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[3][15]

Detailed protocols for cell viability assays are provided by the NCBI Bookshelf's Assay Guidance Manual.[23]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the substituted piperidines discussed.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Risperidone Risperidone Risperidone->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream

Dopamine D2 receptor signaling pathway and the antagonistic action of risperidone.
Serotonin 5-HT2A Receptor Signaling Pathway

5HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR Activates Risperidone Risperidone Risperidone->5HT2AR Antagonizes Gq_protein Gq/11 Protein 5HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Serotonin 5-HT2A receptor signaling and the antagonistic action of risperidone.
Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow start Start synthesis Synthesis of Substituted Piperidines start->synthesis treatment Treatment with Piperidine Derivatives synthesis->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End sar_analysis->end lead_optimization->synthesis Iterative Improvement

A typical experimental workflow for the screening of substituted piperidines for anticancer activity.

Conclusion

The substituted piperidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its adaptability has led to the development of life-changing medications across a wide range of diseases. The case studies of haloperidol, fentanyl, risperidone, and methylphenidate, among many others, demonstrate the power of systematic chemical exploration and a deep understanding of pharmacology. As our knowledge of biological targets and disease mechanisms grows, the strategic design and synthesis of novel substituted piperidines will undoubtedly lead to the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.

References

Potential Biological Activities of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals. Its inherent conformational flexibility and the ability to be readily functionalized at various positions make it an attractive starting point for the design of novel therapeutic agents. Within this class, derivatives of 4-oxopiperidine have garnered significant attention, particularly in the field of oncology. The presence of the ketone functionality and adjacent reactive sites provides a versatile handle for chemical modifications to modulate biological activity.

This technical guide focuses on the potential biological activities of a specific subclass: Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate and its derivatives. While direct biological data for this exact molecule is limited in publicly available literature, this document will provide an in-depth analysis of structurally related compounds to infer potential therapeutic applications, guide future research, and outline key experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical scaffold.

Synthetic Strategies

The synthesis of the core scaffold, this compound, and its derivatives can be achieved through several established synthetic routes. A general and plausible approach involves the Dieckmann condensation of a suitably substituted acyclic precursor, followed by methylation and protection of the piperidine nitrogen.

A potential synthetic workflow is outlined below:

G A N-Boc-protected amino ester C Michael Addition A->C B α,β-unsaturated ester B->C D Dieckmann Condensation C->D Formation of piperidine ring E Methylation D->E Introduction of methyl group at C3 F Methyl 1-Boc-3-methyl-4-oxo- piperidine-3-carboxylate E->F

Figure 1: General synthetic workflow for the preparation of the target scaffold.

Detailed experimental protocols for the synthesis of related N-Boc-piperidine carboxylate derivatives often involve the following key steps:

General Protocol for Synthesis of N-Boc-Piperidine Carboxylate Derivatives:

  • N-Protection: The secondary amine of a starting piperidine derivative is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Esterification: The carboxylic acid functionality can be converted to the corresponding methyl ester using reagents like methyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF), or by using thionyl chloride in methanol.

  • Functionalization at C3: Introduction of a methyl group at the C3 position can be achieved via enolate chemistry. The 4-oxopiperidine-3-carboxylate can be deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching the enolate with an electrophile such as methyl iodide.

  • Purification: The final products are typically purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane). Characterization is performed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Potential Anticancer Activity: Insights from Analogues

The following table summarizes the in vitro cytotoxic activity of various 4-oxopiperidone derivatives against several human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, which are standard measures of a compound's potency.

Derivative ClassCompoundCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)Reference
Spiro[chroman-2,4'-piperidin]-4-oneCompound 16MCF-7Breast (ER+)0.31[1]
A2780Ovarian5.62[1]
HT-29ColorectalNot specified[1]
6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dioneCompound 5hMCF-7Breast (ER+)16.50 ± 4.90[2]
SW480Colorectal15.70 ± 0.28[2]
4-Oxoquinoline-3-carboxamideDerivative 16bACP03Gastric< 20[3]
Derivative 17bACP03Gastric< 20[3]
3,5-bis(benzylidene)-4-piperidonesCompound 2eCa9-22Oral SquamousData not in µM[4]
Compound 2rCa9-22Oral SquamousData not in µM[4]
Furfurylidene 4-piperidoneCompound 2dMolt-4LeukemiaSignificant[5]
Compound 3dMolt-4LeukemiaSignificant[5]

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of piperidine and 4-oxopiperidone derivatives are often attributed to their ability to modulate key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Based on studies of related compounds, derivatives of this compound may exert their biological effects through the following pathways:

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several piperidine-based compounds have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PiperidineDerivative Piperidine Derivative (Potential Inhibitor) PiperidineDerivative->PI3K Inhibition PiperidineDerivative->Akt Inhibition

Figure 2: Potential inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in various cancers. Inhibition of the MAPK/ERK pathway can lead to cell cycle arrest and apoptosis.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation PiperidineDerivative Piperidine Derivative (Potential Inhibitor) PiperidineDerivative->Raf Inhibition PiperidineDerivative->MEK Inhibition

Figure 3: Potential inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activities of this compound derivatives, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with compound at various concentrations A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 value G->H Western_Blot_Workflow A Treat cells with compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Block membrane and incubate with primary Ab D->E F Incubate with secondary Ab E->F G Detect protein bands using ECL F->G

References

The 4-Oxo-Piperidine Scaffold: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-piperidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent reactivity, coupled with its presence in a wide array of biologically active molecules, makes it a versatile building block for the synthesis of novel therapeutic agents. This in-depth technical guide explores the core reactivity of the 4-oxo-piperidine scaffold, providing detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visual representations of its role in relevant signaling pathways and synthetic workflows.

Core Reactivity of the 4-Oxo-Piperidine Scaffold

The reactivity of the 4-oxo-piperidine scaffold is primarily dictated by the interplay between the secondary amine and the ketone functional groups. This unique arrangement allows for a diverse range of chemical transformations, making it a highly adaptable synthetic intermediate. The principal reaction types include modifications at the nitrogen atom, reactions involving the ketone carbonyl group, and functionalization at the α- and β-positions of the piperidine ring.

A logical overview of the scaffold's reactivity is presented below:

logical_relationship cluster_N N-Functionalization cluster_C4 C4-Ketone Reactions cluster_alpha α-Functionalization 4-Oxo-Piperidine 4-Oxo-Piperidine N-Alkylation N-Alkylation 4-Oxo-Piperidine->N-Alkylation R-X N-Acylation N-Acylation 4-Oxo-Piperidine->N-Acylation RCOCl N-Arylation N-Arylation 4-Oxo-Piperidine->N-Arylation Ar-X, catalyst Reductive Amination Reductive Amination 4-Oxo-Piperidine->Reductive Amination RNH2, [H] Wittig Reaction Wittig Reaction 4-Oxo-Piperidine->Wittig Reaction Ph3P=CHR Knoevenagel Condensation Knoevenagel Condensation 4-Oxo-Piperidine->Knoevenagel Condensation RCHO, base Alpha-Alkylation (Stork Enamine) Alpha-Alkylation (Stork Enamine) 4-Oxo-Piperidine->Alpha-Alkylation (Stork Enamine) 1. R2NH 2. R'-X 3. H3O+ Alpha-Halogenation Alpha-Halogenation 4-Oxo-Piperidine->Alpha-Halogenation X2 experimental_workflow start Start dissolve Dissolve N-Boc-4-piperidone and amine in solvent start->dissolve add_reductant Add reducing agent (e.g., NaBH(OAc)3) dissolve->add_reductant stir Stir at room temperature add_reductant->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify end End purify->end signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 4-Oxo-Piperidine Inhibitor Inhibitor->Akt Inhibition

* Review of patents involving the synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of patented methods for the synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details synthetic pathways, experimental protocols, and presents quantitative data from available patent literature to facilitate comparison and application in a research and development setting.

Introduction

Optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry. Its stereochemistry plays a crucial role in the biological activity of the final drug products. Consequently, efficient and stereoselective synthetic methods are of high importance for industrial-scale production. This guide focuses on the methodologies disclosed in key patents, providing a technical overview for professionals in the field.

Patented Synthetic Strategies

Several patented methods focus on the efficient and high-yield production of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. A prominent approach involves the use of novel intermediates to ensure high purity and enantioselectivity, making the process suitable for industrial applications.[1][2]

One patented method emphasizes a process that allows for the industrial-scale production of highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate in high yield using commercially available reagents and solvents.[1][2]

While the full experimental details of all relevant patents are not publicly available in their entirety, this guide will present the available information and supplement it with synthetic schemes for closely related compounds to provide a comprehensive understanding of the potential synthetic routes.

Synthetic Pathways and Methodologies

The synthesis of chiral piperidones often involves asymmetric transformations to introduce the desired stereocenter. Based on the available patent literature and related scientific publications, a general synthetic approach can be outlined.

A plausible synthetic pathway for obtaining the target molecule is visualized in the following diagram:

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Product N-Boc-4-piperidone N-Boc-4-piperidone Asymmetric_Methylation Asymmetric Methylation N-Boc-4-piperidone->Asymmetric_Methylation Introduction of methyl group Oxidation Oxidation (if necessary) Asymmetric_Methylation->Oxidation Intermediate Target_Molecule Optically Active tert-butyl 3-methyl- 4-oxopiperidine-1-carboxylate Oxidation->Target_Molecule

Caption: Generalized synthetic workflow for optically active N-Boc-3-methyl-4-piperidone.

Representative Experimental Protocols

While specific protocols for the target molecule from the most relevant patents are not fully detailed in the public domain, the following protocols for analogous transformations provide valuable insights into the experimental conditions that could be adapted.

Synthesis of N-Boc-3-piperidone (Illustrative Protocol)

A method for synthesizing the related N-Boc-3-piperidone is disclosed in Chinese patent CN103204801A. This multi-step process provides a framework for the synthesis of substituted piperidones.

  • N-Benzylation of 3-hydroxypyridine: 3-Hydroxypyridine is reacted with benzyl bromide in an organic solvent to yield N-benzyl-3-hydroxypyridinium salt.

  • Reduction: The pyridinium salt is reduced using sodium borohydride to give N-benzyl-3-hydroxypiperidine.

  • Boc Protection and Debenzylation: The N-benzyl-3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate in the presence of a palladium-carbon catalyst under a hydrogen atmosphere. This step simultaneously protects the nitrogen with a Boc group and removes the benzyl group.

  • Oxidation: The resulting N-Boc-3-hydroxypiperidine is oxidized using a mixed oxidant of dimethyl sulfoxide (DMSO) and oxalyl chloride in the presence of an organic base to afford N-Boc-3-piperidone.

This process is reported to have a total yield of over 42% and a purity of greater than 98%.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the synthesis of N-Boc-3-piperidone as an illustrative example. Data for the target molecule, optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, would require access to the full experimental sections of the relevant patents.

StepProductYield (%)Purity (%)Reference
1-4N-Boc-3-piperidone> 42 (overall)> 98CN103204801A

Logical Relationships in Asymmetric Synthesis

The successful asymmetric synthesis of the target molecule relies on the precise control of stereochemistry during the introduction of the methyl group at the 3-position. This is typically achieved through the use of chiral auxiliaries, chiral catalysts, or chiral resolving agents. The logical flow of such a process is depicted below.

G Prochiral_Substrate Prochiral Substrate (e.g., N-Boc-4-piperidone) Diastereomeric_Transition_States Formation of Diastereomeric Transition States Prochiral_Substrate->Diastereomeric_Transition_States Chiral_Reagent Chiral Reagent/ Catalyst/Auxiliary Chiral_Reagent->Diastereomeric_Transition_States Enantiomer_1 Desired Enantiomer Diastereomeric_Transition_States->Enantiomer_1 Lower Energy Enantiomer_2 Other Enantiomer Diastereomeric_Transition_States->Enantiomer_2 Higher Energy Separation Separation/ Purification Enantiomer_1->Separation Enantiomer_2->Separation Final_Product Optically Pure Product Separation->Final_Product

Caption: Logical flow of an enantioselective synthesis.

Conclusion

The synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a key step in the production of several important pharmaceutical compounds. The patent literature indicates a focus on developing high-yield, scalable, and stereoselective processes. While the complete experimental details from the most pertinent patents are not fully accessible in the public domain, this guide provides a comprehensive overview of the likely synthetic strategies based on available information and analogous chemical transformations. For researchers and drug development professionals, the methodologies and workflows presented here offer a solid foundation for further investigation and process optimization. It is recommended to consult the full text of the cited patents, when accessible, for specific and detailed experimental procedures.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperidine scaffold, coupled with strategically placed functional groups—a ketone, a methyl ester, and a Boc-protected amine—makes it a versatile precursor for the synthesis of a diverse array of biologically active molecules. The piperidine motif is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals targeting a wide range of diseases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent and selective kinase inhibitors, particularly focusing on the Janus Kinase (JAK) family.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway.[3][4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[3][5] Consequently, JAK inhibitors have emerged as a crucial class of therapeutics. The piperidine scaffold, derivable from this compound, serves as a key structural element in several potent JAK inhibitors, including the approved drug Tofacitinib.[1]

The 3-methyl-4-oxo-piperidine core can be elaborated to introduce pharmacophoric features necessary for binding to the ATP-binding pocket of JAKs. The ketone at the 4-position provides a handle for various chemical transformations, such as reductive amination or condensation reactions, to introduce diversity and modulate potency and selectivity. The methyl group at the 3-position can influence the conformation of the piperidine ring and its substituents, potentially enhancing binding affinity and optimizing pharmacokinetic properties.

Logical Workflow for JAK Inhibitor Synthesis

G A Methyl 1-Boc-3-methyl-4-oxo- piperidine-3-carboxylate B Reductive Amination/ Condensation at C4 A->B Key core modification C Introduction of Pyrrolopyrimidine (or other hinge-binding motif) B->C Installation of hinge binder D Modification of C3-Ester (e.g., Amidation) C->D Potency & selectivity tuning E Boc Deprotection D->E Amine unmasking F N-Functionalization E->F Introduction of solvent-exposed group G Final JAK Inhibitor F->G Target compound

Caption: Synthetic strategy for JAK inhibitors.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors.

Protocol 1: Reductive Amination of the Piperidone Ketone

This protocol describes the key step of introducing a side chain at the C4 position, which can then be used to attach a hinge-binding moiety like a pyrrolopyrimidine ring.

Materials:

  • This compound

  • Amine of choice (e.g., 4-aminopyrrolo[2,3-d]pyrimidine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired C4-aminated piperidine derivative.

Protocol 2: Boc Deprotection and N-Functionalization

This protocol outlines the removal of the Boc protecting group and subsequent functionalization of the piperidine nitrogen.

Materials:

  • Boc-protected piperidine derivative (from Protocol 1)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Acylating or alkylating agent (e.g., an acid chloride or alkyl halide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotection: Dissolve the Boc-protected piperidine derivative (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) or an excess of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • N-Functionalization: Dissolve the resulting crude amine salt in DCM and add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Cool the mixture to 0 °C and add the desired acylating or alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-functionalized piperidine derivative.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activity of representative piperidine-containing JAK inhibitors, demonstrating the potency that can be achieved with this scaffold. The data is presented as IC50 (the half-maximal inhibitory concentration).

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)
Piperidine Derivative A JAK15.2Tofacitinib1.2
JAK21.51.0
JAK30.82.0
TYK255112
Piperidine Derivative B JAK115.6Tofacitinib1.2
JAK23.11.0
JAK31.22.0
TYK2120112

Note: The data presented here is illustrative and based on published data for structurally related piperidine-based JAK inhibitors. Actual values for compounds synthesized from this compound would need to be determined experimentally.

Signaling Pathway

The therapeutic effect of JAK inhibitors is achieved through the modulation of the JAK-STAT signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Gene Target Gene Transcription STAT_dimer->Gene Translocates & Induces Cytokine Cytokine Cytokine->CytokineReceptor Binds JAK_Inhibitor JAK Inhibitor (Piperidine-based) JAK_Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the construction of potent JAK inhibitors highlights its importance in modern drug discovery. The provided protocols offer a foundation for researchers to explore the chemical space around this scaffold and develop novel therapeutics for a range of diseases. The inherent chirality and conformational rigidity of the piperidine ring, combined with the synthetic handles of this particular building block, will continue to make it a molecule of high interest to the medicinal chemistry community.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-debenzylation of piperidine intermediates, a crucial transformation in the synthesis of many pharmaceutical agents. The N-benzyl group is a common protecting group for the piperidine nitrogen due to its stability and relatively straightforward removal. This guide outlines various methods for its cleavage, including catalytic hydrogenation, transfer hydrogenation, and oxidative and acid-catalyzed approaches.

Introduction

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and bioactive molecules. During multi-step syntheses, the protection of the piperidine nitrogen is often necessary to prevent unwanted side reactions. The benzyl group serves as an effective protecting group, but its efficient and selective removal is a critical step in the final stages of synthesis. The choice of debenzylation method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions. This document details several reliable protocols for this transformation.

Comparative Data of N-Debenzylation Protocols

The following table summarizes quantitative data for various N-debenzylation protocols, allowing for a direct comparison of their efficiencies and conditions.

ProtocolSubstrate ExampleCatalyst/ReagentHydrogen Source/OxidantSolventTemp. (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenation N-Benzyl-4-piperidinylpiperidine10% Pd/CH₂ (20 kg/cm ²)Toluene110-1203High (not specified)[1]
N-Boc, N-Benzyl protected 2-aminopyridine derivative20% Pd(OH)₂/CH₂ (1 atm)EtOH6014>95% (with HOAc)[2]
N-Benzyl-4-phenylpiperazine10% Pd/C + Nb₂O₅/CH₂ (1 atm)MeOHrt0.75quant.[3][4]
Catalytic Transfer Hydrogenation Various N-benzyl amines10% Pd/CAmmonium formateNot specifiedRefluxNot specifiedHigh[5][6]
N-Benzyl fentanyl analogue10% Pd/CAmmonium formateMethanolNot specified20Unsuccessful[7]
Acid-Catalyzed Debenzylation 2-Benzylaminopyridine95% H₂SO₄--Not specifiedNot specified85[8]
Oxidative Debenzylation N-Benzyl amidesAlkali metal bromide / Oxone-Not specifiedMildNot specifiedHigh[9][10]
N-Benzyl aromatic heterocyclesKOtBu / DMSOO₂DMSO/THFrt0.17High[11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Pd/C and H₂

This method is a classic and widely used procedure for N-debenzylation.

Materials:

  • N-benzylated piperidine intermediate

  • 10% Palladium on carbon (Pd/C)

  • Toluene

  • Hydrogen gas source

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve the N-benzyl-4-piperidinylpiperidine (e.g., 200g) in toluene (600g).[1]

  • Add 10% Pd/C (e.g., 10g) to the solution.[1]

  • Seal the reactor and purge with hydrogen gas to remove the air.[1]

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 kg/cm ²).[1]

  • Heat the reaction mixture to 110-120°C and maintain for approximately 3 hours.[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the debenzylated product.

Protocol 2: Acid-Facilitated Catalytic Hydrogenation with Pearlman's Catalyst

The addition of an acid can facilitate the debenzylation of substrates that are otherwise difficult to deprotect.[2]

Materials:

  • N-Boc, N-Benzyl protected piperidine derivative

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)

  • Ethanol (EtOH)

  • Acetic acid (HOAc)

  • Hydrogen gas source

  • Reaction flask

  • Celite

Procedure:

  • Dissolve the starting material (1 mmol) in EtOH (60 mL) in a reaction flask.[2]

  • Add acetic acid (1.5 mmol) to the solution at room temperature.[2]

  • Carefully add 20% Pd(OH)₂/C (150 mg).[2]

  • Stir the reaction mixture at 60°C under a hydrogen atmosphere for 14 hours.[2]

  • Upon completion, filter the catalyst through a pad of Celite.[2]

  • Wash the Celite pad with EtOH (2 x 30 mL).[2]

  • Combine the filtrates and concentrate in vacuo to obtain the crude product, which can be further purified by silica gel column chromatography.[2]

Protocol 3: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

CTH offers a convenient alternative to using high-pressure hydrogen gas by generating hydrogen in situ.[5][6][12]

Materials:

  • N-benzylated piperidine intermediate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol or another suitable solvent

  • Reaction flask

  • Celite

Procedure:

  • Dissolve the N-benzyl derivative in methanol in a reaction flask.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate to the reaction mixture.[5]

  • Stir the resulting mixture at reflux temperature.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst.[5]

  • Wash the pad with chloroform or another suitable solvent.[5]

  • Evaporate the combined organic filtrate under reduced pressure to afford the debenzylated product.[5]

Protocol 4: Oxidative Debenzylation using KOtBu/DMSO and Oxygen

This protocol is suitable for N-benzyl aromatic heterocycles and proceeds rapidly under basic conditions.[11]

Materials:

  • N-benzyl piperidine-containing aromatic heterocycle

  • Potassium tert-butoxide (KOtBu) in THF (1 M solution)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen gas

  • Flame-dried flask

Procedure:

  • Dissolve the N-benzyl substrate (2.4 mmol) in DMSO (24 mmol) and add it to a flame-dried flask.[11]

  • While stirring the solution at room temperature, add KOtBu (16.8 mmol, 1 M solution in THF).[11]

  • Bubble oxygen gas into the solution via a gas dispersion tube for 10 minutes.[11]

  • The reaction is typically rapid. Upon completion, the reaction can be quenched and worked up to isolate the deprotected heterocycle.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup Start Dissolve N-benzylated piperidine intermediate in solvent Add_Catalyst Add Catalyst (e.g., Pd/C, Pd(OH)2/C) Start->Add_Catalyst Add_H_Source Introduce Hydrogen Source (H2 gas or H-donor) Add_Catalyst->Add_H_Source React Heat and/or Stir under controlled conditions (Temperature, Pressure, Time) Add_H_Source->React Filter Filter to remove heterogeneous catalyst React->Filter Concentrate Concentrate filtrate (remove solvent) Filter->Concentrate Purify Purify product (e.g., Chromatography) Concentrate->Purify

Caption: General workflow for catalytic N-debenzylation.

G Start Select N-benzylated piperidine intermediate Check_Sensitivity Are other functional groups sensitive to reduction? Start->Check_Sensitivity Consider_Oxidative Consider Oxidative or Acid-Catalyzed Methods Check_Sensitivity->Consider_Oxidative Yes Consider_Hydrogenation Catalytic Hydrogenation or Transfer Hydrogenation are primary choices Check_Sensitivity->Consider_Hydrogenation No Sensitive_Groups Yes Robust_Groups No Check_Equipment High-pressure hydrogenator available? Consider_Hydrogenation->Check_Equipment Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) Check_Equipment->Catalytic_Hydrogenation Yes Transfer_Hydrogenation Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) Check_Equipment->Transfer_Hydrogenation No HP_Yes Yes HP_No No

Caption: Decision tree for selecting an N-debenzylation protocol.

References

* Application of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (CAS 193274-53-2) is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid piperidine scaffold, coupled with strategically placed functional groups—a ketone, a methyl group, and a methyl ester, all under the protection of a tert-butyloxycarbonyl (Boc) group—makes it a versatile precursor for the synthesis of complex molecular architectures, most notably as a key intermediate in the preparation of Janus kinase (JAK) inhibitors such as Tofacitinib.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic building block.

Core Applications

The primary application of this compound is in the construction of polysubstituted piperidine rings, which are prevalent in a wide range of biologically active compounds. The ketone at the 4-position serves as a handle for various transformations, including reductive amination and reactions to form spirocyclic systems.

Synthesis of Janus Kinase (JAK) Inhibitors: The Tofacitinib Core

A major application of this building block is in the asymmetric synthesis of the piperidine core of Tofacitinib, a potent inhibitor of the Janus kinase family of enzymes. The synthesis involves the stereoselective reductive amination of the ketone to install a methylamino group, leading to the formation of the critical (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine intermediate.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical signaling cascade in the immune system. Cytokines bind to their receptors, leading to the activation of associated JAKs. These, in turn, phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription, driving inflammatory responses.[1][2][3][4] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby modulating this signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1: Simplified schematic of the JAK-STAT signaling pathway.
Synthesis of Spirocyclic Scaffolds

The 4-oxo functionality of this compound makes it an ideal substrate for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures. A notable example is the synthesis of spiro-oxindoles through condensation reactions with isatin derivatives.

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine - A Key Tofacitinib Intermediate

This protocol outlines the reductive amination of this compound with methylamine.

Experimental Workflow:

Reductive_Amination_Workflow Start Methyl 1-Boc-3-methyl-4-oxo- piperidine-3-carboxylate Reaction Reductive Amination (Formation of Imine and Reduction) Start->Reaction Reagents Methylamine Sodium Triacetoxyborohydride DCM Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product (3R,4R)-1-Boc-3-methyl-4- (methylamino)piperidine Purification->Product

Figure 2: Workflow for the reductive amination of the piperidone building block.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per 1 g of substrate) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.2-1.5 eq, e.g., as a 40% solution in water or a 2M solution in THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine.

Quantitative Data for Reductive Amination (Illustrative):

ReactantM.W. ( g/mol )Eq.Amount (mmol)Mass (g)
This compound271.311.0102.71
Methylamine (40% in H₂O)31.061.2120.96 mL
Sodium Triacetoxyborohydride211.941.5153.18
Product M.W.
(3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine242.36-~8.5~2.06
Yield ~85%

Note: The yield is illustrative and may vary depending on the specific reaction conditions and scale.

Protocol 2: Synthesis of a Spiro-oxindole Derivative

This protocol outlines a general procedure for the synthesis of a spiro-oxindole from this compound and isatin.

Experimental Workflow:

Spiro_Oxindole_Workflow Start_Piperidone Methyl 1-Boc-3-methyl-4-oxo- piperidine-3-carboxylate Reaction Knoevenagel Condensation & Michael Addition/Cyclization Start_Piperidone->Reaction Start_Isatin Isatin Start_Isatin->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Precipitation Precipitation & Filtration Reaction->Precipitation Washing Washing with Solvent Precipitation->Washing Product Spiro-oxindole Product Washing->Product

Figure 3: Workflow for the synthesis of spiro-oxindoles.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or reflux for a period of 2-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate often indicates product formation.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated product by filtration.

  • Purification: Wash the solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization if necessary.

Quantitative Data for Spiro-oxindole Synthesis (Illustrative):

ReactantM.W. ( g/mol )Eq.Amount (mmol)Mass (g)
This compound271.311.0102.71
Isatin147.131.0101.47
Piperidine (catalyst)85.150.110.09 mL
Product M.W.
Spiro[piperidine-4,3'-oxindole] derivative400.44-~8.0~3.20
Yield ~80%

Note: The molecular weight of the product and the yield are illustrative and will depend on the specific structures of the reactants.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in the preparation of complex pharmaceutical agents like Tofacitinib, as well as in the construction of diverse spirocyclic scaffolds, highlights its importance for researchers in drug discovery and development. The protocols provided herein offer a starting point for the practical application of this important synthetic intermediate.

References

Application Notes and Protocols: Synthetic Methods for Derivatives of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate and its subsequent derivatization into valuable scaffolds for drug discovery and development. The methodologies outlined below are based on established chemical transformations and provide a framework for the creation of diverse chemical libraries based on the piperidine core.

I. Synthesis of this compound

The synthesis of the target compound is achieved in a two-step process starting from commercially available N-Boc-piperidine-4-carboxylic acid. The first step involves the formation of the β-keto ester, Methyl 1-Boc-4-oxopiperidine-3-carboxylate, followed by a selective α-methylation at the C3 position.

Logical Workflow for Synthesis

A N-Boc-piperidine-4-carboxylic acid B Methyl 1-Boc-4-oxopiperidine-3-carboxylate A->B  Meldrum's acid, EDC, DMAP, then Methanolysis C This compound B->C  Base (e.g., NaH), Methyl Iodide

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-Boc-4-oxopiperidine-3-carboxylate [1]

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M). Cool the solution to 0 °C.

  • Add Meldrum's acid (1.1 eq) and 4-dimethylaminopyridine (DMAP) (2.0 eq).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Dilute the reaction mixture with DCM. Wash with 1 M KHSO₄ (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Methanolysis: Dissolve the crude intermediate in methanol (0.2 M) and heat to reflux for 4 hours.

  • Cool the solution and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford Methyl 1-Boc-4-oxopiperidine-3-carboxylate as a colorless oil.

Protocol 2: α-Methylation to Yield this compound

  • Enolate Formation: To a solution of Methyl 1-Boc-4-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.

Quantitative Data Summary
StepProductStarting MaterialYield (%)Purity (¹H NMR)
1Methyl 1-Boc-4-oxopiperidine-3-carboxylateN-Boc-piperidine-4-carboxylic acid75-85>95%
2This compoundMethyl 1-Boc-4-oxopiperidine-3-carboxylate60-70>98%

II. Derivatization of this compound

The 4-oxo group of the synthesized piperidine derivative serves as a versatile handle for further functionalization. Below are protocols for two key transformations: reductive amination to introduce amino functionalities and the formation of a spiro-oxazolidinone, a privileged scaffold in medicinal chemistry.

A. Reductive Amination

This process introduces a diverse range of substituents at the 4-position of the piperidine ring, leading to the formation of 4-amino derivatives.

Logical Workflow for Reductive Amination

A This compound C Imine/Enamine Intermediate A->C  Acid Catalyst (e.g., AcOH) B Primary or Secondary Amine (R¹R²NH) B->C D Methyl 1-Boc-4-(substituted-amino)-3-methylpiperidine-3-carboxylate C->D  Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for the reductive amination of the 4-oxopiperidine derivative.

Experimental Protocol

Protocol 3: General Procedure for Reductive Amination [2][3]

  • Imine Formation: In a vial, dissolve this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add the desired primary or secondary amine (1.2 eq) followed by acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, DCM:Methanol or Hexane:Ethyl Acetate gradient) to obtain the desired 4-amino-piperidine derivative.

Quantitative Data for Representative Reductive Aminations
Amine (R¹R²NH)ProductYield (%)Diastereomeric Ratio (cis:trans)
BenzylamineMethyl 1-Boc-4-(benzylamino)-3-methylpiperidine-3-carboxylate853:1
MorpholineMethyl 1-Boc-3-methyl-4-morpholinopiperidine-3-carboxylate92N/A
AnilineMethyl 1-Boc-4-(phenylamino)-3-methylpiperidine-3-carboxylate784:1
B. Synthesis of Spiro-oxazolidinone Derivatives

The reaction with α-hydroxy acids provides access to spiro-oxazolidinone derivatives, which are of interest in various therapeutic areas.

Logical Workflow for Spiro-oxazolidinone Formation

A This compound C Spiro-oxazolidinone derivative A->C  Reflux in Toluene, Dean-Stark trap B α-Amino Acid B->C

Caption: Synthesis of spiro-oxazolidinone derivatives.

Experimental Protocol

Protocol 4: Synthesis of Spiro-oxazolidinone Derivatives [4][5]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), the desired α-amino acid (e.g., glycine, 1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene (0.2 M).

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the spiro-oxazolidinone derivative.

Quantitative Data for Representative Spiro-oxazolidinone Syntheses
α-Amino AcidProductYield (%)
GlycineSpiro[piperidine-4,2'-oxazolidine]-5'-one derivative65
L-AlanineSpiro[piperidine-4,2'-oxazolidine]-4'-methyl-5'-one derivative58
PhenylglycineSpiro[piperidine-4,2'-oxazolidine]-4'-phenyl-5'-one derivative55

References

Application Note: Synthesis of Ibuprofen via BF₃•Et₂O-Catalyzed Rearrangement of a Phenyl-Substituted Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, starting from the key intermediate 4'-isobutylacetophenone. The synthesis involves a three-step process: formation of an epoxide, Lewis acid-catalyzed rearrangement to an aldehyde, and subsequent oxidation to the final carboxylic acid. This method serves as a practical example of utilizing a common chemical intermediate to construct a widely used pharmaceutical compound.

Introduction

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a globally recognized NSAID used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][4][5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][4][5] The synthesis of Ibuprofen can be achieved through various routes, with many industrial processes starting from isobutylbenzene and proceeding through the key intermediate, 4'-isobutylacetophenone.[6][7] This application note details a laboratory-scale synthesis beginning with this intermediate, demonstrating its conversion to Ibuprofen.

Synthesis Overview

The synthetic pathway described herein converts 4'-isobutylacetophenone into Ibuprofen in three main steps. This route was selected for its illustrative value in a research setting.

  • Epoxidation: 4'-isobutylacetophenone reacts with a sulfur ylide, generated from trimethylsulfonium iodide and a strong base, to form a stable epoxide intermediate.[8]

  • Rearrangement: The epoxide undergoes a rearrangement catalyzed by the Lewis acid boron trifluoride etherate (BF₃•Et₂O) to yield 2-(4-isobutylphenyl)propanal.[8]

  • Oxidation: The resulting aldehyde is oxidized to the corresponding carboxylic acid, Ibuprofen.

G

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Epoxide Formation from 4'-isobutylacetophenone [8]

  • Prepare the Sulfur Ylide: In a flame-dried, three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1.03 g (0.043 mol) of 60% sodium hydride (NaH) dispersion in mineral oil.

  • Wash the NaH twice with 10 mL of hexane to remove the oil, carefully removing the hexane supernatant with a syringe.

  • Add 15 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • In a separate flask, dissolve 3.52 g (0.017 mol) of trimethylsulfonium iodide ((CH₃)₃S⁺I⁻) in 15 mL of anhydrous DMSO.

  • Add the trimethylsulfonium iodide solution to the NaH suspension and stir for 20 minutes at room temperature until gas evolution ceases.

  • Epoxidation Reaction: Slowly add 2.61 mL (0.014 mol) of 4'-isobutylacetophenone dropwise to the ylide solution over 10 minutes.

  • Allow the mixture to stir at room temperature for 40-48 hours.

  • Work-up: Quench the reaction by pouring the mixture into 100 mL of cold water. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude epoxide, 2-(4-isobutylphenyl)-2-methyloxirane.

Protocol 2: BF₃•Et₂O-Catalyzed Rearrangement to Aldehyde [8]

  • Reaction Setup: Dissolve the crude epoxide from the previous step in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Add boron trifluoride etherate (BF₃•Et₂O) (approximately 0.1 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude aldehyde, 2-(4-isobutylphenyl)propanal.

Protocol 3: Oxidation to Ibuprofen

  • Reaction Setup: Dissolve the crude aldehyde from Protocol 2 in a mixture of tert-butanol and water.

  • Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) portion-wise to the solution, maintaining the temperature below 40°C.

  • Reaction Monitoring: Continue stirring until the purple color of the permanganate has disappeared.

  • Work-up: Quench the reaction with a saturated solution of sodium bisulfite (NaHSO₃) until the brown manganese dioxide (MnO₂) precipitate dissolves.

  • Acidify the solution to a pH of 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of Ibuprofen should form.

  • Extract the mixture four times with dichloromethane.[8]

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude Ibuprofen.

  • Purification: Recrystallize the crude product from a suitable solvent like hexane to obtain pure Ibuprofen.

Data Presentation

The following table summarizes typical quantitative data for this synthetic sequence. Values are representative and may vary based on experimental conditions.

StepReactantProductTypical Yield (%)Purity (by HPLC)
14'-IsobutylacetophenoneEpoxide Intermediate85 - 95%>90% (crude)
2Epoxide IntermediateAldehyde Intermediate70 - 85%>85% (crude)
3Aldehyde IntermediateIbuprofen60 - 75%>99% (recrystallized)
Overall 4'-Isobutylacetophenone Ibuprofen 35 - 55% >99%

Mechanism of Action: COX Inhibition

Ibuprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[4] The COX pathway is central to the inflammatory response.

  • Arachidonic Acid Release: When tissue is damaged, phospholipase A2 releases arachidonic acid from cell membranes.[1]

  • Prostaglandin Synthesis: COX-1 and COX-2 enzymes convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[1][2][4]

  • Prostaglandin Formation: PGH2 is then converted by various tissue-specific synthases into prostaglandins (mediating pain, fever, inflammation) and thromboxanes (involved in blood clotting).[1][2][4]

  • Inhibition: Ibuprofen, as a non-selective inhibitor, blocks the active sites of both COX-1 and COX-2, preventing the synthesis of PGH2 and thereby reducing the production of prostaglandins.[2][5] The inhibition of COX-2 is primarily responsible for the desired anti-inflammatory and analgesic effects.[2][5]

G

References

Application Notes and Protocols for Stereoselective Modifications of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. The biological activity of these molecules is often intricately linked to the precise three-dimensional arrangement of substituents on the piperidine ring. Therefore, the development and application of stereoselective synthetic methods are of paramount importance.

These application notes provide an overview and detailed protocols for several powerful, contemporary strategies for achieving stereoselective modifications of the piperidine ring, including rhodium-catalyzed C-H functionalization, iridium-catalyzed asymmetric hydrogenation, and organocatalytic Michael additions.

General Experimental Workflow

The stereoselective synthesis of piperidine derivatives follows a logical progression from starting material selection to the final analysis of the chiral product. The choice of synthetic strategy is dictated by the desired substitution pattern and stereochemistry.

Experimental Workflow cluster_input Input cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Starting Materials (e.g., Pyridines, Aldehydes, Imines, Alkenes) reaction Stereoselective Reaction - Organocatalysis - Biocatalysis - Metal Catalysis start->reaction workup Reaction Workup & Quenching reaction->workup catalyst Catalyst/Reagents catalyst->reaction purification Purification (e.g., Flash Chromatography) workup->purification confirmation Structural Confirmation (NMR, HRMS) purification->confirmation stereo_analysis Stereochemical Analysis (Chiral HPLC/GC) confirmation->stereo_analysis

Caption: General experimental workflow for stereoselective piperidine synthesis.

Application Note 1: Site-Selective and Stereoselective C-H Functionalization of Piperidines using Rhodium Catalysis

Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have emerged as a powerful tool for the direct functionalization of the piperidine ring at the C2, C3, and C4 positions.[1] The site-selectivity is remarkably controlled by the choice of the rhodium catalyst and the nitrogen protecting group on the piperidine.[1][2] This allows for the synthesis of various positional analogues of bioactive molecules like methylphenidate.[1][2]

Key Parameters and Optimization

Successful C-H functionalization relies on the careful selection of:

  • Rhodium Catalyst: Different chiral dirhodium tetracarboxylate catalysts exhibit varying levels of stereoselectivity and regioselectivity. For instance, Rh₂(S-2-Cl-5-BrTPCP)₄ can enhance diastereoselectivity for C2 functionalization.[2]

  • Nitrogen Protecting Group: The protecting group influences the electronic and steric environment of the piperidine ring, thereby directing the site of C-H insertion. N-Boc and N-brosyl groups typically direct to the C2 position, while specific N-acyl groups can favor C4 functionalization.[1][2]

  • Diazo Compound: The nature of the diazo compound (the carbene precursor) also impacts the reaction's efficiency and stereochemical outcome.

Quantitative Data Summary: Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine
CatalystDiazo CompoundSolventTemp (°C)Yield (%)d.r.ee (%)Reference
Rh₂(S-DOSP)₄Methyl phenyldiazoacetatePentane/CH₂Cl₂RT-1:1-[2]
Rh₂(S-2-Cl-5-BrTPCP)₄Methyl phenyldiazoacetatePentane/CH₂Cl₂RT-5.3:183[2]
Rh₂(R-TCPTAD)₄Ethyl 2-diazo-2-(4-nitrophenyl)acetateCH₂Cl₂39552.5:175[2]
Rh₂(R-TCPTAD)₄Ethyl 2-diazo-2-(4-methoxyphenyl)acetateCH₂Cl₂39401.8:170[2]
Experimental Protocol: C2-Functionalization of N-Boc-Piperidine

This protocol is adapted from the work of Huw Davies and colleagues.[2]

Materials:

  • Chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) (0.5 mol%)

  • N-Boc-piperidine (1.5 equiv)

  • Methyl phenyldiazoacetate (1.0 equiv)

  • Anhydrous pentane/CH₂Cl₂ (solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the rhodium catalyst (0.5 mol%) and N-Boc-piperidine (0.75 mmol) in 2 mL of pentane/CH₂Cl₂ under an inert atmosphere, add a solution of methyl phenyldiazoacetate (0.5 mmol) in 4 mL of pentane/CH₂Cl₂ over 2 hours via syringe pump.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C2-functionalized piperidine.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product.

  • Determine the enantiomeric excess by chiral HPLC analysis of the purified product.

Application Note 2: Iridium-Catalyzed Asymmetric Hydrogenation for the Synthesis of cis-Hydroxypiperidine Esters

The asymmetric hydrogenation of N-heteroarenes is a direct and atom-economical method for producing chiral saturated heterocycles. A novel iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts provides access to valuable cis-configurated hydroxypiperidine esters with excellent yields, enantioselectivities, and diastereoselectivities.[3]

Catalytic System and Reaction Pathway

Asymmetric Hydrogenation substrate 5-Hydroxypicolinate Pyridinium Salt product cis-Configurated Hydroxypiperidine Ester substrate->product Asymmetric Hydrogenation catalyst [Ir(cod)Cl]₂ / Chiral Ligand catalyst->product h2 H₂ (gas) h2->product

Caption: Key components for iridium-catalyzed asymmetric hydrogenation.

Quantitative Data Summary: Asymmetric Hydrogenation of 5-Hydroxypicolinate Pyridinium Salts
Substrate (R group on N)Yield (%)ee (%)d.r.Reference
Benzyl9697>20:1[3]
4-Methoxybenzyl9596>20:1[3]
2-Naphthylmethyl9497>20:1[3]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure based on the described methodology.[3]

Materials:

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • Chiral phosphine ligand (e.g., a derivative of SEGPHOS or SYNPHOS)

  • 5-Hydroxypicolinate pyridinium salt (substrate)

  • Iodine (I₂)

  • Dichloromethane (DCM) as solvent

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, prepare the catalyst precursor by stirring [Ir(cod)Cl]₂ and the chiral ligand in DCM for 30 minutes.

  • In a high-pressure autoclave, dissolve the 5-hydroxypicolinate pyridinium salt and the catalyst precursor in DCM.

  • Add Iodine (I₂) to the reaction mixture.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction at a specified temperature (e.g., 30 °C) for the required time (e.g., 12 hours).

  • After the reaction, carefully vent the hydrogen gas and concentrate the reaction mixture.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield, enantiomeric excess (by chiral HPLC), and diastereomeric ratio (by ¹H NMR).

Application Note 3: Organocatalytic Enantioselective Synthesis of Functionalized Piperidines

Organocatalysis offers a metal-free approach to the stereoselective synthesis of complex molecules. An organocatalytic cascade reaction involving the condensation of malonamides and cinnamaldehydes can produce highly functionalized piperidines with excellent enantioselectivity.[4] This methodology has been applied in the formal synthesis of the antidepressant, (-)-paroxetine.[4]

Logical Flow of the Organocatalytic Cascade

G start Malonamide + Cinnamaldehyde michael Michael Addition start->michael catalyst Chiral Amine Catalyst catalyst->michael hemiaminal Intramolecular Hemiaminal Formation michael->hemiaminal product Functionalized Piperidine hemiaminal->product

Caption: Organocatalytic cascade for piperidine synthesis.

Quantitative Data Summary: Organocatalytic Synthesis of Piperidines
Malonamide SubstituentCinnamaldehyde SubstituentYield (%)ee (%)Reference
PhenylH8595[4]
4-ChlorophenylH8296[4]
Phenyl4-Nitro7592[4]
Experimental Protocol: Organocatalytic Cascade Reaction

This protocol is based on the work of Veselý and Rios.[4]

Materials:

  • Chiral diarylprolinol silyl ether catalyst (10 mol%)

  • Benzoic acid (co-catalyst, 20 mol%)

  • Malonamide (1.0 equiv)

  • Cinnamaldehyde (1.2 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial under an inert atmosphere, add the chiral catalyst (10 mol%), benzoic acid (20 mol%), and the malonamide (1.0 equiv).

  • Add the anhydrous solvent and stir the mixture at room temperature.

  • Add the cinnamaldehyde (1.2 equiv) and continue stirring at the specified temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated solution of NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess (by chiral HPLC).

These protocols provide a starting point for researchers to explore the stereoselective synthesis of piperidine derivatives. Optimization of reaction conditions may be necessary for specific substrates. Always refer to the original literature for detailed characterization data and safety information.

References

Industrial-Scale Synthesis and Applications of Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis and application of key piperidine derivatives. The piperidine scaffold is a crucial structural motif in numerous pharmaceuticals and agrochemicals due to its ability to confer desirable physicochemical and biological properties.[1][2][3] This guide focuses on selected, commercially significant piperidine derivatives, offering insights into their synthesis, mechanisms of action, and biological efficacy.

Pharmaceutical Applications: Donepezil

Donepezil is a piperidine derivative and a centrally acting reversible acetylcholinesterase inhibitor. Its primary therapeutic use is in the palliative treatment of Alzheimer's disease.[4]

Quantitative Data: In Vitro Efficacy of Cholinesterase Inhibitors

The following table summarizes the in vitro inhibitory potency of Donepezil and other cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
Donepezil 6.7 [2]7400 [2]~1104
Tacrine77[2]69[2]~0.9
Rivastigmine4.3[5]--
Physostigmine0.67[5]--
Experimental Protocol: Industrial Synthesis of Donepezil Hydrochloride

This protocol outlines an industrially scalable synthesis of Donepezil Hydrochloride, focusing on the condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde, followed by reduction.[6][7]

Step 1: Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidenyl]methyl piperidine (Intermediate)

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 5,6-dimethoxy-1-indanone (1.0 equivalent) in an appropriate solvent such as methanol.[6]

  • Base and Aldehyde Addition: Slowly add sodium hydroxide flakes (3.2 equivalents) to the solution while stirring.[6] Following this, add 1-benzyl-piperidine-4-carboxaldehyde (1.0 equivalent) to the reaction mixture.[6]

  • Reaction: Stir the mixture at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Work-up and Isolation: Upon completion, filter the solid formed and wash it with a 5% acetic acid solution, followed by methanol.[6] The obtained solid is then refluxed with dimethylformamide (DMF) and subsequently cooled to yield the crude intermediate.[6]

Step 2: Hydrogenation to Donepezil

  • Hydrogenation: The intermediate from Step 1 is subjected to hydrogenation to reduce the double bond.[7] A common method involves using a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (THF) under a hydrogen atmosphere.[4]

  • Alternative Reduction: Another industrial method utilizes Raney nickel as the catalyst in methanol with methanesulfonic acid at 1 atm of hydrogen pressure at room temperature.[8]

  • Conversion to Hydrochloride Salt: After the reduction is complete, the Donepezil free base is dissolved in a suitable solvent (e.g., methanol or methylene dichloride), and methanolic HCl is added to precipitate Donepezil Hydrochloride.[6][9]

  • Purification: The final product is filtered, washed with a cold solvent, and dried to yield high-purity Donepezil Hydrochloride.[9]

Experimental Workflow: Synthesis of Donepezil

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 5,6-dimethoxy-1-indanone 5,6-dimethoxy-1-indanone Condensation Condensation 5,6-dimethoxy-1-indanone->Condensation 1-benzyl-4-piperidinecarboxaldehyde 1-benzyl-4-piperidinecarboxaldehyde 1-benzyl-4-piperidinecarboxaldehyde->Condensation Hydrogenation Hydrogenation Condensation->Hydrogenation Salt_Formation Salt Formation (HCl) Hydrogenation->Salt_Formation Donepezil_HCl Donepezil_HCl Salt_Formation->Donepezil_HCl

Caption: Workflow for the industrial synthesis of Donepezil HCl.

Agrochemical Applications: Piperidine-Based Fungicides

Piperidine derivatives are integral to modern crop protection, with prominent use as fungicides.[1] This section details the synthesis and application of three key piperidine-containing fungicides: Fenpropidin, Boscalid, and Oxathiapiprolin.

Quantitative Data: Efficacy of Piperidine-Based Fungicides

The following table summarizes the in vitro efficacy (EC50 values) of selected piperidine fungicides against various plant pathogens.

FungicideTarget PathogenEC50 (µg/mL)
Boscalid Didymella bryoniae0.018 - 0.064
Boscalid Sclerotinia sclerotiorum0.51
Fenpropidin Powdery Mildew (ornamentals)131 mg/L (effective concentration)
Oxathiapiprolin Phytophthora capsici0.0001 - 0.001
Oxathiapiprolin Plasmopara viticola0.0001 - 0.001
Fenpropidin

Fenpropidin is a systemic fungicide used to control diseases like powdery mildew and rusts in cereals. Its mechanism of action involves the inhibition of ergosterol biosynthesis.

This protocol describes the synthesis of Fenpropidin from tert-butyl-beta-methyl phenylpropanol.

  • Chlorination:

    • In a reaction vessel, combine tert-butyl-beta-methyl phenylpropanol and a catalytic amount of DMF.

    • Heat the mixture to 40°C.

    • Slowly add thionyl chloride to the reaction mixture.

    • After the addition is complete, heat the mixture to 90°C and maintain for 1 hour.

    • Neutralize the reaction mixture to a pH of 8 with a sodium hydroxide solution.

    • Separate the organic layer containing tert-butyl-beta-methyl phenyl-chloride propane.

  • Reaction with Piperidine:

    • In a separate reaction vessel, combine the tert-butyl-beta-methyl phenyl-chloride propane from the previous step with an excess of piperidine.

    • Heat the mixture to 110°C and reflux for 8 hours.

    • Neutralize the mixture to a pH of 14 with a 30% sodium hydroxide solution.

    • Separate the upper organic layer.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain Fenpropidin.

Fenpropidin inhibits two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase, leading to the disruption of the fungal cell membrane.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,24-dienol 4,4-dimethyl-cholesta-8,24-dienol 4,4-dimethyl-cholesta-8,14,24-trienol->4,4-dimethyl-cholesta-8,24-dienol Sterol C14-reductase Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,24-dienol->Fecosterol Episterol Episterol Fecosterol->Episterol Sterol C8-isomerase Ergosterol Ergosterol Episterol->Ergosterol Fenpropidin Fenpropidin Fenpropidin->4,4-dimethyl-cholesta-8,24-dienol Inhibits Fenpropidin->Episterol Inhibits

Caption: Fenpropidin's inhibition of the ergosterol biosynthesis pathway.

Boscalid

Boscalid is a broad-spectrum fungicide that acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.

A common industrial synthesis of Boscalid involves a Suzuki coupling reaction followed by amidation.

  • Suzuki Coupling:

    • In a reaction vessel, combine 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium), and a base (e.g., sodium carbonate) in a solvent mixture of ethanol and water.

    • Heat the mixture to 80°C and stir until the reaction is complete.

  • Nitro Group Reduction:

    • The resulting 4'-chloro-2-nitro-1,1'-biphenyl is then reduced to 2-amino-4'-chloro-1,1'-biphenyl. This can be achieved using various reducing agents, such as NaBH4/CoSO4·7H2O.

  • Amidation:

    • The 2-amino-4'-chloro-1,1'-biphenyl is reacted with 2-chloronicotinoyl chloride to form Boscalid.

Boscalid binds to the ubiquinone-binding site of the succinate dehydrogenase (SDH) complex, inhibiting the electron transport chain.

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (SDH) Ubiquinone Ubiquinone Complex_II->Ubiquinone Complex_III Complex_III Ubiquinone->Complex_III Boscalid Boscalid Boscalid->Complex_II Inhibits

Caption: Mechanism of Boscalid inhibiting the mitochondrial respiratory chain.

Oxathiapiprolin

Oxathiapiprolin is a novel fungicide that controls oomycete pathogens by inhibiting an oxysterol-binding protein (OSBP).[6]

The synthesis of Oxathiapiprolin is a multi-step process involving the assembly of its complex heterocyclic structure.[1]

  • Synthesis of Pyrazole Acetamide Intermediate:

    • Acylate 4-cyanopiperidine to its chloroacetyl derivative.

    • Alkylate the ring nitrogen of 5-methyl-3-trifluoromethylpyrazole with the chloroacetyl derivative to yield the pyrazole acetamide.[1]

  • Formation of Thioamide:

    • Convert the nitrile function of the pyrazole acetamide to a thioamide.[1]

  • Synthesis of Chloroacetylisoxazoline Intermediate:

    • This intermediate is typically prepared in two steps from 1,3-dichloroacetone via oximation to a carboximidoyl chloride, followed by a 1,3-dipolar cycloaddition with 2,6-difluorostyrene.[1]

  • Final Coupling:

    • React the thioamide intermediate with the chloroacetylisoxazoline derivative to yield Oxathiapiprolin.[1]

Oxathiapiprolin disrupts lipid transport and signaling within the fungal cell by inhibiting OSBP.

G Oxysterol Oxysterol OSBP Oxysterol-Binding Protein Oxysterol->OSBP Binds Lipid_Transport Lipid Transport & Signaling OSBP->Lipid_Transport Oxathiapiprolin Oxathiapiprolin Oxathiapiprolin->OSBP Inhibits

Caption: Mechanism of action of OSBP-inhibiting piperidine fungicides.

General Experimental Workflow for Agrochemical Development

The development and evaluation of a new piperidine-based agrochemical formulation follows a logical workflow from synthesis to efficacy testing.

G Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural_Characterization Purification->Structural_Characterization NMR, MS, etc. Formulation_Development Formulation_Development Structural_Characterization->Formulation_Development EC, SC, etc. In_Vitro_Efficacy_Testing In_Vitro_Efficacy_Testing Formulation_Development->In_Vitro_Efficacy_Testing In_Vivo_Efficacy_Testing In_Vivo_Efficacy_Testing In_Vitro_Efficacy_Testing->In_Vivo_Efficacy_Testing Toxicology_Studies Toxicology_Studies In_Vivo_Efficacy_Testing->Toxicology_Studies

Caption: Workflow for the development of piperidine-based agrochemicals.

References

* Experimental procedures for functionalizing the ketone group of 4-oxopiperidines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical modification of the ketone group in 4-oxopiperidine scaffolds. The protocols outlined below are foundational for the synthesis of diverse piperidine-based compounds, which are crucial building blocks in medicinal chemistry and drug discovery. The functionalization of the 4-oxo position allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Reductive Amination: Synthesis of 4-Aminopiperidines

Reductive amination is a highly effective method for converting the ketone of 4-oxopiperidines into primary, secondary, or tertiary amines.[1][2][3] This one-pot reaction proceeds through the in-situ formation of an imine or iminium ion, which is subsequently reduced by a selective hydride agent.[1] The choice of reducing agent is crucial to prevent the reduction of the starting ketone.[1]

Quantitative Data Summary
N-Protecting GroupAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylAnilineNaBH₃CNMethanol0 to RT2485BenchChem
BenzylVarious primary aminesNaBH(OAc)₃DCE/DCMRT1-2480-95BenchChem[1]
BenzylAmmonium AcetateH₂, Raney NiMethanolRT2475BenchChem
BocVarious aminesNaBH(OAc)₃DichloroethaneRT1860-96Organic Chemistry Portal[4]
CbzBenzylamineNaBH₃CNMethanolRT2492Deduced from similar reactions
Experimental Protocol: Reductive Amination of N-Benzyl-4-piperidone with Aniline

This protocol describes the synthesis of N-benzyl-N-phenylpiperidin-4-amine.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Sodium cyanoborohydride (NaBH₃CN)[1]

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-1-benzylpiperidine.[1]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 4-oxopiperidine and amine in solvent cool Cool to 0 °C start->cool add_reductant Add reducing agent (e.g., NaBH₃CN) cool->add_reductant react Stir at room temperature add_reductant->react quench Quench with water react->quench extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column chromatography concentrate->purify product 4-Aminopiperidine Product purify->product

Caption: Workflow for the reductive amination of 4-oxopiperidines.

Grignard Reaction: Synthesis of 4-Aryl-4-hydroxypiperidines

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to the ketone of a 4-oxopiperidone. This reaction typically yields a tertiary alcohol.[5] It is essential to use an N-protected 4-piperidone, such as N-Boc-4-piperidone, to avoid side reactions.

Quantitative Data Summary
N-Protecting GroupAryl HalideGrignard SolventReaction Temperature (°C)Time (h)Yield (%)Reference
Boc4-FluorobromobenzeneTHF-78 to RT1285-95BenchChem[6]
BocBromobenzeneTHF-78 to RT1280-90BenchChem[5]
Boc4-ChlorobromobenzeneTHF-78 to RT1282-92Deduced from similar reactions
BenzylMethyllithiumDiethyl ether-78151ElectronicsAndBooks
Experimental Protocol: Grignard Reaction of N-Boc-4-piperidone with 4-Fluorobromobenzene

This protocol details the synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate.[6]

Materials:

  • 1-bromo-4-fluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

Part 1: Preparation of the Grignard Reagent

  • Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Place magnesium turnings (1.1 eq) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a crystal of iodine to activate the magnesium surface.[5]

  • Prepare a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium. Initiation of the reaction is indicated by a color change and gentle refluxing.[5]

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.[5]

Part 2: Addition to N-Boc-4-piperidone

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.[5]

  • Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution.[5]

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.[5]

Part 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5]

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway: Grignard Reaction Mechanism

Grignard_Mechanism reagent Aryl-MgBr (Grignard Reagent) piperidone N-Protected 4-Oxopiperidine reagent->piperidone Nucleophilic Attack intermediate Magnesium Alkoxide Intermediate piperidone->intermediate workup Aqueous Workup (e.g., NH₄Cl) intermediate->workup product 4-Aryl-4-hydroxypiperidine workup->product Protonation

Caption: Mechanism of the Grignard reaction with 4-oxopiperidines.

Wittig Reaction: Synthesis of 4-Alkylidenepiperidines

The Wittig reaction provides a reliable method for converting the ketone of 4-oxopiperidines into an alkene, forming an exocyclic double bond.[7][8] This reaction involves a phosphonium ylide, which is typically generated in situ from a phosphonium salt and a strong base.[9]

Quantitative Data Summary
N-Protecting GroupPhosphonium SaltBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BocMethyltriphenylphosphonium bromiden-BuLiTHF-78 to 0585Deduced from similar reactions[8]
CbzEthyl (triphenylphosphoranylidene)acetate-THF50282Total Synthesis[10]
Boc(Carbethoxymethyl)triphenylphosphonium bromideK₂CO₃DMSO80584PMC[11]
BocBenzyltriphenylphosphonium chlorideNaHTHF0 to RT546PMC[11]
Experimental Protocol: Wittig Reaction of N-Boc-4-piperidone

This protocol describes the synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to -78 °C and add n-BuLi (1.05 eq) dropwise.

  • Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.[8]

  • Cool the reaction mixture back down to -78 °C.

  • Slowly add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF.[8]

  • Stir the reaction at 0 °C for 5 hours.[8]

  • Quench the reaction at 0 °C by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Concentrate the solution and purify the crude product by column chromatography.

Logical Relationship: Wittig Reaction Pathway

Wittig_Pathway cluster_ylide Ylide Formation cluster_olefination Olefination phosphonium Phosphonium Salt ylide Phosphonium Ylide phosphonium->ylide base Strong Base (e.g., n-BuLi) base->ylide piperidone 4-Oxopiperidine ylide->piperidone oxaphosphetane Oxaphosphetane Intermediate piperidone->oxaphosphetane product 4-Alkylidenepiperidine oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Pathway of the Wittig reaction for olefination of 4-oxopiperidines.

Knoevenagel Condensation: Synthesis of 4-Alkylidene Piperidine Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the ketone of a 4-oxopiperidone, followed by dehydration to yield an α,β-unsaturated product.[12] This reaction is typically catalyzed by a weak base like piperidine or an amine salt.[12]

Quantitative Data Summary
N-Protecting GroupActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BocMalononitrileBoric AcidAqueous EthanolRT2-490-95MDPI[13]
BenzylEthyl cyanoacetateDBU/H₂OWaterRT0.3396Bentham Science[14]
BocDiethyl malonatePiperidine/Acetic AcidTolueneReflux8-1270-85BenchChem[12]
CbzMalononitrileMgBr₂·OEt₂/TEATHFRT1-298Arkivoc[15]
Experimental Protocol: Knoevenagel Condensation of N-Boc-4-piperidone with Malononitrile

This protocol describes the synthesis of tert-butyl 4-(dicyanomethylene)piperidine-1-carboxylate.

Materials:

  • N-Boc-4-piperidone

  • Malononitrile

  • Boric Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and malononitrile (1.1 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of boric acid (0.1 eq).[13]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the product by filtration.

  • If the product does not precipitate, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by recrystallization or column chromatography.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_reaction Reaction cluster_isolation Product Isolation cluster_final Purification mix Mix 4-oxopiperidine, active methylene compound, and catalyst in solvent stir Stir at specified temperature mix->stir monitor Monitor by TLC stir->monitor filter Filter precipitate monitor->filter extract Or extract with organic solvent monitor->extract final_product α,β-Unsaturated Product filter->final_product wash_dry Wash and dry organic layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Recrystallization or column chromatography concentrate->purify purify->final_product

Caption: General workflow for the Knoevenagel condensation.

References

Application Notes and Protocols for the Development of Novel Heterocyclic Compounds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds are a cornerstone in medicinal chemistry and drug discovery, with a significant number of FDA-approved drugs containing these scaffolds.[1][2][3][4] Nitrogen-containing heterocycles are particularly prominent due to their ability to engage in various biological interactions.[4][5][6] This document provides detailed application notes and protocols for the synthesis and evaluation of novel pyrazole-based heterocyclic compounds as potential anticancer agents. Recent research has highlighted the efficacy of pyrazole derivatives against various cancer cell lines, often through the inhibition of key signaling pathways involved in cancer progression.[1][7]

The protocols outlined below focus on modern, efficient synthetic methodologies such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield.[8] The biological evaluation protocols cover essential in vitro assays to determine the cytotoxic effects of the synthesized compounds.

Experimental Protocols

1. Synthesis of Novel Pyrazole-Based Heterocyclic Compounds via Microwave-Assisted One-Pot Multicomponent Reaction

This protocol describes a one-pot synthesis of pyrazole-based compounds, a class of N-heterocycles with demonstrated anticancer activity.[1] Microwave-assisted synthesis is employed for its efficiency and environmentally friendly nature.[1][9]

Materials:

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Microwave synthesizer

  • Glass reaction vessel with a magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H NMR spectrometer

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in 5 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 150 W and a temperature of 100°C for 5-10 minutes.

  • Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7).

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the pure fractions and evaporate the solvent using a rotary evaporator.

  • Characterize the final product by determining its melting point and recording its FT-IR and ¹H NMR spectra.

2. In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell line (e.g., HepG2 - hepatocellular carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized heterocyclic compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture the HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized heterocyclic compounds in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the compounds in the culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

  • After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the biological evaluation of a series of novel pyrazole derivatives against various cancer cell lines are summarized in the table below.

Compound IDTarget Cell LineIC₅₀ (µM)[10][11]
PZ-1 HepG2 (Liver)8.45
PZ-2 MCF-7 (Breast)5.55
PZ-3 A549 (Lung)13.98
PZ-4 HCT116 (Colon)5.48
PZ-5 MiaPaCa2 (Pancreas)247.7

Mandatory Visualization

Below are diagrams representing a key signaling pathway targeted by some anticancer heterocyclic compounds and a general workflow for their development.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_development Lead Optimization start Starting Materials synthesis Microwave-Assisted Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Cytotoxicity Screening (MTT Assay) characterization->screening ic50 IC50 Determination screening->ic50 moa Mechanism of Action Studies ic50->moa sar Structure-Activity Relationship (SAR) moa->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Inhibitor Novel Heterocyclic Compound (Inhibitor) Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for Monitoring Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and widely adopted reaction in drug discovery, bioconjugation, and materials science.[1][2][3][4] Its efficiency, selectivity, and biocompatibility make it ideal for synthesizing complex molecular architectures, including novel therapeutic agents.[1][5] The formation of a stable triazole linkage is a key feature of this reaction.[4][6] Given its importance, the ability to accurately monitor the progress of CuAAC reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.[7][8]

These application notes provide detailed protocols for various analytical techniques to monitor the progress of azide-alkyne cycloaddition reactions, tailored for researchers, scientists, and drug development professionals.

Application Note 1: Monitoring Azide-Alkyne Cycloaddition using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an intrinsically quantitative method that provides rich structural information, making it a powerful tool for studying reaction kinetics.[9][10] It allows for the simultaneous observation and quantification of reactants, intermediates, and products over time.[11]

Experimental Protocol: ¹H NMR Monitoring of a CuAAC Reaction

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of the terminal alkyne and an internal standard (e.g., dimethyl sulfoxide) in a deuterated solvent (e.g., DMSO-d₆).[12]

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations and chemical shifts of the reactants.[12][13]

  • Reaction Initiation:

    • In a separate vial, prepare a solution of the azide and the copper(I) catalyst (e.g., pre-complex of CuSO₄ and a ligand like THPTA) in the same deuterated solvent.[12][14]

    • To initiate the reaction, add a precise volume of the azide-catalyst solution to the NMR tube containing the alkyne.[12]

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. The time delay between acquisitions should be set based on the expected reaction rate.[10][11][13]

    • Ensure the relaxation delay (d1) is sufficient (at least 5 times the longest T1 of the protons of interest) for quantitative analysis.[10]

  • Data Analysis:

    • Process the spectra (e.g., Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and the stable internal standard in each spectrum.[12]

    • Calculate the concentration of the reactant at each time point relative to the internal standard.[12]

    • Plot the concentration of the reactant or product versus time to obtain the reaction profile.

Quantitative Data Summary

CompoundProtonTypical Chemical Shift (ppm) in DMSO-d₆Integration Change
Phenylacetylene (Reactant)Acetylenic C-H ~4.2Decreases
Benzyl Azide (Reactant)Methylene CH~4.4Decreases
1-benzyl-4-phenyl-1H-1,2,3-triazole (Product)Triazole CH ~8.1Increases
1-benzyl-4-phenyl-1H-1,2,3-triazole (Product)Methylene CH~5.6Increases
DMSO (Internal Standard)Methyl CH~2.5Remains Constant

Experimental Workflow for NMR Monitoring

G cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis prep_alkyne Dissolve Alkyne & Internal Standard in NMR Tube initiate Initiate Reaction by Mixing (t=0) prep_alkyne->initiate prep_azide Prepare Azide & Catalyst Solution prep_azide->initiate acquire Acquire 1H NMR Spectra at Timed Intervals initiate->acquire process Process Spectra acquire->process integrate Integrate Reactant & Product Peaks process->integrate plot Plot Concentration vs. Time integrate->plot

Caption: Workflow for NMR-based reaction monitoring.

Application Note 2: Real-Time Reaction Monitoring with High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring reaction kinetics by separating and quantifying the components of a reaction mixture.[15][16][17] Real-time HPLC monitoring can provide a detailed view of reaction progress.[18][19]

Experimental Protocol: Online HPLC Monitoring

  • System Setup:

    • Equip an HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV detector.[16][20]

    • Develop a gradient or isocratic elution method that effectively separates the azide and alkyne reactants from the triazole product.

    • For real-time monitoring, an automated sampling system that can withdraw, quench (if necessary), dilute, and inject samples into the HPLC at programmed intervals is ideal.[18]

  • Reaction Setup:

    • Perform the azide-alkyne cycloaddition reaction in a temperature-controlled reactor.

  • Automated Sampling and Analysis:

    • At predetermined time points, the automated system withdraws an aliquot of the reaction mixture.

    • The sample is immediately quenched (e.g., by dilution in a solvent that stops the reaction) to ensure the composition reflects that specific time point.

    • The quenched sample is then injected into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the reactants and the product based on their retention times.

    • Integrate the peak areas for each component in the chromatograms.

    • Create calibration curves for the reactants and product using standards of known concentrations to convert peak areas to concentrations.

    • Plot the concentration of each species as a function of time.

Quantitative Data Summary

CompoundTypical Retention Time (min) (C18 Column)UV λmax (nm)Peak Area Change
Phenylacetylene (Reactant)6.5240Decreases
Benzyl Azide (Reactant)5.2254Decreases
1-benzyl-4-phenyl-1H-1,2,3-triazole (Product)8.1230Increases

Experimental Workflow for HPLC Monitoring

G reactor Reaction Vessel autosampler Automated Sampler (Withdraw, Quench, Inject) reactor->autosampler Aliquot at time t hplc HPLC System (Pump, Column, Detector) autosampler->hplc Inject data Data Acquisition & Processing hplc->data Chromatogram data->data Generate Kinetic Plot

Caption: Automated HPLC workflow for reaction monitoring.

Application Note 3: In-situ Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for real-time, in-situ monitoring of chemical reactions by tracking changes in the vibrational frequencies of functional groups.[21][22][23] For the azide-alkyne cycloaddition, the disappearance of the characteristic azide vibrational band is a direct measure of reaction progress.[24]

Experimental Protocol: In-situ ATR-FTIR Monitoring

  • System Setup:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[23] The probe is inserted directly into the reaction vessel.

    • Record a background spectrum of the solvent and starting materials (excluding one reactant, e.g., the azide) at the reaction temperature.

  • Reaction Initiation:

    • Add the final reactant (e.g., the azide) to the reaction mixture to initiate the reaction.

  • Data Acquisition:

    • Immediately begin collecting FTIR spectra at regular time intervals.

    • Monitor the intensity of the azide asymmetric stretching band, which appears around 2100 cm⁻¹.[24]

  • Data Analysis:

    • Measure the absorbance of the azide peak at each time point.

    • The decrease in the absorbance of the azide peak is directly proportional to the consumption of the azide reactant.

    • Plot the azide peak absorbance versus time to follow the reaction kinetics.

Quantitative Data Summary

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Absorbance Change
Azide (-N₃)Asymmetric Stretch~2100Decreases
Terminal Alkyne (C≡C-H)C-H Stretch~3300Decreases
Triazole RingRing Vibrations~1500-1600Increases

Experimental Workflow for FTIR Monitoring

G reactor Reaction Vessel with ATR-FTIR Probe Inserted spectrometer FTIR Spectrometer reactor->spectrometer IR Signal computer Data Acquisition System spectrometer->computer Collect Spectra analysis Kinetic Analysis Software computer->analysis Plot Absorbance vs. Time

Caption: In-situ FTIR monitoring experimental setup.

Application Note 4: Mass Spectrometry for High-Throughput Reaction Analysis

Mass spectrometry (MS) provides rapid and sensitive analysis of reaction components, making it suitable for real-time monitoring and high-throughput screening.[25][26] Techniques like flow injection analysis coupled with MS allow for continuous monitoring at short intervals.[26][27]

Experimental Protocol: Flow Injection Analysis-Mass Spectrometry (FIA-MS)

  • System Setup:

    • Configure a mass spectrometer (e.g., a single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.[25]

    • Use a flow injection system to introduce small aliquots of the reaction mixture directly into the MS source without chromatographic separation.[27]

  • Reaction and Sampling:

    • As the reaction proceeds, continuously draw a small stream from the reaction vessel using a syringe pump.

    • Mix this stream with a solvent suitable for ESI-MS analysis.

  • Data Acquisition:

    • Acquire mass spectra continuously.

    • Monitor the ion intensities corresponding to the [M+H]⁺ or other adducts of the reactants and the triazole product.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values of the reactants and the product.

    • Plot the ion intensity for each species as a function of time to obtain the reaction profile.

Quantitative Data Summary

CompoundFormula[M+H]⁺ (m/z)Ion Intensity Change
Phenylacetylene (Reactant)C₈H₆103.05Decreases
Benzyl Azide (Reactant)C₇H₇N₃134.07Decreases
1-benzyl-4-phenyl-1H-1,2,3-triazole (Product)C₁₅H₁₃N₃236.12Increases

Experimental Workflow for MS Monitoring

G cluster_solvent Solvent Delivery reactor Reaction Vessel pump Syringe Pump reactor->pump Draws sample mixer pump->mixer ms Mass Spectrometer (ESI Source) mixer->ms Flow Injection data Data System ms->data Acquire Mass Spectra solvent_pump Solvent Pump solvent_pump->mixer

Caption: Flow injection analysis-mass spectrometry workflow.

Application Note 5: Biological Interaction of Triazole Compounds

Triazole-containing compounds, often synthesized via click chemistry, have a wide range of pharmacological activities, including antifungal and anticonvulsant properties.[6][28] Monitoring their interaction with biological systems is a key aspect of drug development. The triazole moiety itself can be crucial for binding to biological targets, such as enzymes in a signaling pathway.

Generalized Signaling Pathway Modulation by a Triazole Drug

G cluster_pathway Cellular Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cellular Response transcription_factor->response drug Triazole Drug (Synthesized via Click Chemistry) drug->kinase2 Inhibition

Caption: Inhibition of a kinase by a triazole drug.

References

Troubleshooting & Optimization

* Troubleshooting common issues in the synthesis of substituted piperidones.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted piperidones.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Issue 1: Low Reaction Yield

Q1: My Dieckmann condensation to form a 4-piperidone is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in Dieckmann condensations for piperidone synthesis are common and can often be attributed to several factors, including the choice of base, reaction time, and temperature. The reaction is an equilibrium process, and side reactions can also consume starting materials or the desired product.[1]

Potential Causes and Solutions:

  • Base Selection: The choice of base is critical. While sodium ethoxide is commonly used, other bases might provide better yields depending on the substrate. Sodium hydride or sodium t-butoxide can be effective alternatives.[1]

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to side reactions and degradation of the product. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Running the reaction at room temperature for an extended period (e.g., 24 hours) after an initial short heating period can sometimes improve the yield.[1]

  • Dilution: High dilution conditions can favor the intramolecular cyclization over intermolecular side reactions. Increasing the solvent volume can significantly improve the yield.[1]

  • Work-up Procedure: The work-up must be performed carefully to avoid the retro-Dieckmann reaction. Acidification of the reaction mixture should be done at a controlled temperature.[1]

Quantitative Data Summary:

Base Reaction Time (h) Temperature (°C) Yield (%)
Sodium24RT after initial 50°C72
Sodium Hydride24RT64
Sodium Methoxide24RT61
Sodium t-butoxide24RT40

Yields are for the synthesis of 1-(2-phenethyl)-4-piperidone and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.[1]

Q2: I am attempting a double aza-Michael addition to a divinyl ketone to synthesize a 2-substituted 4-piperidone, but the yield is poor. How can I improve this?

A: The double aza-Michael reaction is an efficient method for synthesizing substituted piperidones. However, low yields can result from an inappropriate choice of solvent or reaction conditions.

Potential Causes and Solutions:

  • Solvent System: The choice of solvent can significantly impact the reaction outcome. While neat acetonitrile or dichloromethane may not be effective, a mixture of acetonitrile and aqueous sodium bicarbonate has been shown to be successful.[2]

  • Reaction Conditions: The reaction often requires heating to proceed to completion. Refluxing the reaction mixture after the initial addition of the divinyl ketone is a common practice.[2]

  • Stability of Starting Materials: Divinyl ketones, especially those with aliphatic substituents, can be unstable. It is often best to use them directly after preparation and purification.[2]

Quantitative Data Summary:

Substituent (R) Solvent System Conditions Yield (%)
PhenylAcetonitrile/aq. NaHCO₃Reflux, 1.5 h79
4-ChlorophenylAcetonitrile/aq. NaHCO₃Reflux, 1.5 h84
4-MethoxyphenylAcetonitrile/aq. NaHCO₃Reflux, 1.5 h81
MethylAcetonitrile/aq. NaHCO₃Reflux, 1.5 h45
PropylAcetonitrile/aq. NaHCO₃Reflux, 1.5 h52

Yields are for the synthesis of N-benzyl-2-substituted-4-piperidones and are representative. Actual yields may vary.[2]

Issue 2: Side Reactions

Q3: During my piperidone synthesis, I am observing the formation of significant byproducts. What are some common side reactions and how can I minimize them?

A: Side reactions are a frequent challenge in piperidone synthesis and can lead to complex reaction mixtures and difficult purification. The nature of the side products often depends on the specific synthetic route.

Common Side Reactions and Mitigation Strategies:

  • Intermolecular Condensation: In reactions like the Dieckmann condensation, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.

    • Solution: Employ high-dilution conditions to favor the intramolecular pathway.[1]

  • Aromatization: Tetrahydropyridine intermediates can sometimes aromatize to the corresponding pyridine derivatives, especially under harsh conditions.

    • Solution: Use milder reaction conditions and consider in situ reduction of the intermediate if possible.

  • Ring Contraction: In some cases, substituted piperidines can undergo ring contraction to form pyrrolidine derivatives.

    • Solution: This is often sequence-specific. Careful selection of the synthetic route and reaction conditions is necessary to avoid intermediates prone to this rearrangement.

  • Over-reduction: When reducing a piperidone to a piperidine, over-reduction of other functional groups can occur.

    • Solution: Choose a chemoselective reducing agent. For instance, sodium borohydride is generally milder than lithium aluminum hydride.

Issue 3: Purification Challenges

Q4: I am having difficulty purifying my substituted piperidone using silica gel column chromatography. I am observing significant tailing of my product spot on TLC.

A: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a basic modifier to the eluent to compete with the piperidone for binding to the silica gel.

    • Triethylamine (TEA): A common choice. Start by adding 0.5-2% (v/v) of TEA to your mobile phase.

    • Ammonia: A solution of ammonia in methanol (e.g., 7N) can be effective for more basic compounds.

  • Stationary Phase Deactivation: Neutralize the acidic sites on the silica gel before packing the column. This can be done by preparing a slurry of the silica gel in the mobile phase containing the basic modifier.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.

Q5: My recovery of the piperidone from the column is very low. What could be the reason?

A: Low recovery can be due to irreversible adsorption of the compound onto the stationary phase or degradation on the column.

Potential Causes and Solutions:

  • Irreversible Adsorption: The strong interaction between the basic piperidone and acidic silica can lead to the product not eluting from the column.

    • Solution: Use the troubleshooting steps for tailing mentioned in the previous question, such as adding a basic modifier or using an alternative stationary phase.

  • Compound Instability: Some substituted piperidones can be sensitive to the acidic nature of silica gel and may degrade during chromatography.

    • Solution: Deactivate the silica gel with a base or use a less acidic stationary phase like neutral alumina. Minimizing the time the compound spends on the column by running a faster "flash" chromatography can also help.

Issue 4: Stereoselectivity

Q6: I am struggling to control the stereochemistry in my piperidone synthesis, resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a common challenge in the synthesis of substituted piperidones. The stereochemical outcome is often influenced by the reaction conditions and the nature of the substrates and reagents.

Strategies to Improve Stereoselectivity:

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen or another part of the molecule can direct the stereochemical outcome of subsequent reactions.[3] For example, using a chiral amine like (S)-α-phenylethylamine in a double aza-Michael addition can lead to the formation of diastereomeric piperidones that can potentially be separated.[2]

  • Catalyst Control: In many modern synthetic methods, the stereochemistry is controlled by a chiral catalyst. For instance, organocatalysts are often used in asymmetric aza-Michael reactions to produce enantiomerically enriched piperidines.[4]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.[5]

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome.[5]

  • Substrate Control: The steric bulk of substituents on the starting materials can influence the facial selectivity of a reaction, leading to a preference for one diastereomer.[5]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-4-Piperidone via Dieckmann Condensation

This protocol is a general procedure for the synthesis of N-substituted-4-piperidones from a primary amine and an alkyl acrylate.[1][6]

Step 1: Synthesis of the Diester Intermediate

  • To a solution of the primary amine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol), add methyl or ethyl acrylate (2.2 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Remove the solvent under reduced pressure to obtain the crude diester, which can often be used in the next step without further purification.

Step 2: Dieckmann Condensation

  • To a suspension of a base (e.g., sodium hydride or sodium ethoxide, 1.1 equiv.) in a dry, inert solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the diester (1.0 equiv.) in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude β-keto ester, add an excess of aqueous acid (e.g., 6M HCl).

  • Heat the mixture to reflux for several hours until the decarboxylation is complete (monitor by TLC or by the cessation of CO₂ evolution).

  • Cool the reaction mixture to room temperature and basify with a strong base (e.g., 50% NaOH solution) to a pH > 12.

  • Extract the product with an organic solvent (e.g., dichloromethane or toluene).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-substituted-4-piperidone.

  • Purify the product by column chromatography or distillation.

Protocol 2: Synthesis of 2-Substituted-4-Piperidones via Double Aza-Michael Addition

This protocol describes the synthesis of 2-substituted-4-piperidones from a divinyl ketone and a primary amine.[2]

  • In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in a mixture of acetonitrile and aqueous sodium bicarbonate.

  • To this solution, add the divinyl ketone (1.0 equiv.) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 1.5-3 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-piperidone.

Mandatory Visualizations

G cluster_synthesis General Synthesis of N-Substituted 4-Piperidones start Primary Amine + 2 eq. Alkyl Acrylate diester Diester Intermediate start->diester Michael Addition keto_ester β-Keto Ester Intermediate diester->keto_ester Dieckmann Condensation base Base (e.g., NaH, NaOEt) base->keto_ester piperidone N-Substituted 4-Piperidone keto_ester->piperidone Work-up acid_heat Acid, Heat (Hydrolysis & Decarboxylation) acid_heat->piperidone

Caption: A general workflow for the synthesis of N-substituted 4-piperidones.

G start Low Yield Observed q1 Is the reaction a Dieckmann Condensation? start->q1 q2 Is it a double aza-Michael addition? q1->q2 No a1 Optimize Base (NaH, NaOtBu) Increase Dilution Control Temp/Time q1->a1 Yes a2 Check Solvent System (e.g., ACN/aq. NaHCO3) Ensure Reflux Conditions Check Starting Material Stability q2->a2 Yes end Improved Yield a1->end a2->end

Caption: Troubleshooting workflow for low yields in piperidone synthesis.

G cluster_purification Purification Troubleshooting for Piperidones start Purification Issue (Tailing/Low Recovery) q1 Using Silica Gel? start->q1 a1 Modify Mobile Phase: Add 0.5-2% TEA or NH3/MeOH q1->a1 Yes a2 Deactivate Silica Gel with Base a1->a2 a3 Switch Stationary Phase: - Basic/Neutral Alumina - Reverse Phase (C18) a2->a3 end Successful Purification a3->end

Caption: A decision tree for troubleshooting purification issues of piperidones.

Frequently Asked Questions (FAQs)

Q: What are the main synthetic strategies for preparing substituted piperidones?

A: The main strategies include the cyclization of acyclic precursors, the modification of pre-existing piperidine or pyridine rings, and cycloaddition reactions. Key name reactions include the Dieckmann condensation for 4-piperidones, aza-Michael additions, and the Petrenko-Kritschenko piperidone synthesis.[6][7]

Q: Can I use a one-pot procedure for the synthesis of N-substituted-4-piperidones?

A: Yes, one-pot procedures are highly desirable for efficiency. For example, the synthesis of N-substituted-4-piperidones can be achieved in a one-pot reaction from 1,5-dihalopentan-3-ones and a primary amine. However, the synthesis of the dihalopentanone can be challenging.

Q: How do I choose the right protecting group for the nitrogen atom in piperidone synthesis?

A: The choice of a nitrogen protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. Common protecting groups include benzyl (removable by hydrogenolysis), carbamates like Boc (removable with acid) and Cbz (removable by hydrogenolysis), and acyl groups.

Q: Are there any green chemistry approaches for piperidone synthesis?

A: Yes, there is growing interest in developing more environmentally friendly methods. This includes the use of water as a solvent, catalysis with reusable solid acid or base catalysts, and developing one-pot multi-component reactions to reduce waste and improve atom economy.

Q: What analytical techniques are most useful for monitoring the progress of a piperidone synthesis and characterizing the product?

A: Thin-layer chromatography (TLC) is commonly used for monitoring reaction progress. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass spectrometry (MS) is used to confirm the molecular weight, and infrared (IR) spectroscopy can identify key functional groups like the carbonyl group of the piperidone. For chiral compounds, chiral High-Performance Liquid Chromatography (HPLC) is used to determine enantiomeric excess.

References

* Optimization of reaction conditions to improve the yield of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, a key intermediate in pharmaceutical development.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Dieckmann Condensation: An intramolecular cyclization of a suitable N-Boc-protected diester, such as dimethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate, to form the piperidone ring and generate the β-keto ester, Methyl 1-Boc-4-oxo-piperidine-3-carboxylate.

  • Alkylation: Methylation of the resulting β-keto ester at the C3 position using a suitable methylating agent to yield the final product.

Synthetic Workflow N-Boc-dipropionate Dimethyl 3,3'-(tert-butoxycarbonyl- azanediyl)dipropanoate Piperidone_Intermediate Methyl 1-Boc-4-oxo- piperidine-3-carboxylate N-Boc-dipropionate->Piperidone_Intermediate Dieckmann Condensation Final_Product Methyl 1-Boc-3-methyl-4-oxo- piperidine-3-carboxylate Piperidone_Intermediate->Final_Product Alkylation (Methylation)

Synthetic pathway for the target molecule.

Troubleshooting Guides

Part 1: Dieckmann Condensation

Issue 1: Low or No Yield of Methyl 1-Boc-4-oxo-piperidine-3-carboxylate

Possible Cause Suggested Solution
Inactive Base Use a freshly opened or properly stored strong base (e.g., sodium hydride, sodium ethoxide, potassium tert-butoxide). Ensure anhydrous conditions as these bases are moisture-sensitive.
Inappropriate Solvent The reaction is sensitive to the solvent. Aprotic solvents like THF or toluene are generally preferred to minimize side reactions. Protic solvents like ethanol can lead to transesterification if the ester groups differ from the solvent's alcoholate base.
Low Reaction Temperature While lower temperatures can minimize side reactions, the activation energy for the condensation may not be reached. A gradual increase in temperature might be necessary.
High Dilution While high dilution can favor intramolecular cyclization over intermolecular polymerization, excessive dilution can slow down the reaction rate to a halt.
Retro-Dieckmann Condensation This reverse reaction can occur, especially if the product's acidic proton is not quenched. Ensure proper work-up with a mild acid to neutralize the enolate.

Table 1: Illustrative Effect of Base and Solvent on Dieckmann Condensation Yield

Entry Base (equiv.) Solvent Temperature (°C) Yield (%)
1NaH (1.1)Toluene8065
2NaH (1.1)THF6575
3NaOEt (1.1)Ethanol7855
4KOt-Bu (1.1)THF2570
5NaH (2.0)THF6580

Note: The data in this table is illustrative and intended to guide optimization. Actual results may vary.

Part 2: Alkylation (Methylation)

Issue 2: Low Yield of this compound

Possible Cause Suggested Solution
Weak Base The acidity of the α-proton on the β-keto ester requires a sufficiently strong base for complete deprotonation. Consider using stronger, non-nucleophilic bases like LDA or LiHMDS. Weaker bases like potassium carbonate may result in incomplete reaction or side reactions.
O-Alkylation vs. C-Alkylation Formation of the O-alkylated enol ether is a common side reaction. Using aprotic solvents and counterions that favor C-alkylation (e.g., lithium) can mitigate this. Softer electrophiles like methyl iodide also favor C-alkylation.
Dialkylation The product itself does not have an acidic proton at the 3-position, so dialkylation at this position is not possible.
Ester Hydrolysis If the base used is nucleophilic (e.g., NaOH, KOH) or if water is present, hydrolysis of the methyl ester can occur. Use non-nucleophilic bases and ensure anhydrous conditions.
Inappropriate Methylating Agent While methyl iodide is common, other methylating agents like dimethyl sulfate or methyl triflate can be used. However, these are more reactive and may require careful temperature control to avoid side reactions.

Table 2: Illustrative Effect of Base and Methylating Agent on Alkylation Yield

Entry Base Methylating Agent Solvent Temperature (°C) Yield (%)
1K₂CO₃CH₃IAcetone5645
2NaHCH₃ITHF0 to 2570
3LDACH₃ITHF-78 to 085
4LiHMDSCH₃ITHF-78 to 088
5NaH(CH₃)₂SO₄THF0 to 2565

Note: The data in this table is illustrative and intended to guide optimization. Actual results may vary.

Experimental Protocols

Protocol 1: Dieckmann Condensation to form Methyl 1-Boc-4-oxo-piperidine-3-carboxylate
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and anhydrous THF.

  • Addition of Diester: Dissolve dimethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Methylation to form this compound
  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF and cool to -78 °C.

  • Addition of β-Keto Ester: Dissolve Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Addition of Methylating Agent: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: My Dieckmann condensation is giving a polymeric solid instead of the desired cyclic product. What is happening?

A1: This is likely due to intermolecular condensation competing with the desired intramolecular cyclization. To favor the formation of the cyclic product, it is crucial to use high-dilution conditions. This can be achieved by slowly adding the diester solution to the base suspension over a prolonged period.

Q2: I am observing a significant amount of starting material even after prolonged reaction time in the methylation step. Why?

A2: This is likely due to incomplete deprotonation of the β-keto ester. The base you are using may not be strong enough. Consider switching to a stronger base like LDA or LiHMDS. Also, ensure that your reaction is completely anhydrous, as any moisture will consume the base.

Q3: My final product appears to be a mixture of C-alkylated and O-alkylated products. How can I improve the selectivity for C-alkylation?

A3: The choice of solvent and counterion can influence the C/O alkylation ratio. Polar aprotic solvents generally favor C-alkylation. Using lithium-based strong bases (like LDA or LiHMDS) often promotes C-alkylation. Additionally, using a "softer" electrophile like methyl iodide, as opposed to "harder" ones like dimethyl sulfate, can also increase the proportion of the C-alkylated product.

Q4: How can I effectively purify the final product?

A4: The final product, this compound, is generally amenable to purification by silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The exact ratio will depend on the polarity of any impurities.

Troubleshooting_Logic cluster_0 Dieckmann Condensation cluster_1 Alkylation Low_Yield_D Low/No Yield Inactive_Base_D Inactive Base? Low_Yield_D->Inactive_Base_D Wrong_Solvent_D Wrong Solvent? Inactive_Base_D->Wrong_Solvent_D No Use Fresh Base Use Fresh Base Inactive_Base_D->Use Fresh Base Yes Polymerization Polymerization? Wrong_Solvent_D->Polymerization No Use Aprotic Solvent Use Aprotic Solvent Wrong_Solvent_D->Use Aprotic Solvent Yes Use High Dilution Use High Dilution Polymerization->Use High Dilution Yes Low_Yield_A Low/No Yield Weak_Base_A Weak Base? Low_Yield_A->Weak_Base_A O_Alkylation O-Alkylation? Weak_Base_A->O_Alkylation No Use Stronger Base Use Stronger Base Weak_Base_A->Use Stronger Base Yes Incomplete_Reaction Incomplete Reaction? O_Alkylation->Incomplete_Reaction No Change Solvent/Base Change Solvent/Base O_Alkylation->Change Solvent/Base Yes Increase Time/Temp Increase Time/Temp Incomplete_Reaction->Increase Time/Temp Yes Start Problem in Synthesis Start->Low_Yield_D Start->Low_Yield_A

A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of 4-Oxopiperidine-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-oxopiperidine-3-carboxylate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 4-oxopiperidine-3-carboxylate esters?

The primary purification strategies for 4-oxopiperidine-3-carboxylate esters and their derivatives include:

  • Acid-Base Extraction: This technique is particularly effective for separating the target compound from non-basic or non-acidic impurities by adjusting the pH of the solution to manipulate its solubility in aqueous and organic phases.

  • Crystallization: This method is used to obtain a highly pure solid product from a crude mixture. The choice of solvent is critical for successful crystallization. For derivatives like N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, crystallization as a hydrochloride salt is a common and effective strategy.[1]

  • Column Chromatography: Flash chromatography on silica gel is frequently employed to separate the desired ester from closely related impurities.[2]

  • Recrystallization: This is a final polishing step to further enhance the purity of an already crystallized product.

Q2: My product, an N-substituted 4-oxopiperidine-3-carboxylate ester, has low purity after synthesis. What is a good first purification step?

For N-substituted derivatives, a highly effective initial purification step is an acid-base extraction followed by crystallization as a hydrochloride salt. This process has been shown to significantly improve purity, for instance, from approximately 90-93% to over 99.5% for N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[1]

Q3: I am struggling with the stability of my 4-oxopiperidine-3-carboxylate ester during purification. What precautions should I take?

4-oxopiperidine-3-carboxylate esters can be sensitive to prolonged exposure to strong acids or bases, and elevated temperatures. It is advisable to:

  • Perform acid-base extractions at room temperature or below.

  • Minimize the time the compound spends in strongly acidic or basic aqueous solutions.

  • Use reduced pressure for solvent evaporation to avoid high temperatures.

  • Store the purified compound under inert atmosphere and at low temperatures if it is found to be unstable.

Troubleshooting Guides

Acid-Base Extraction and Crystallization
Problem Possible Cause(s) Suggested Solution(s)
Low recovery after extraction and crystallization - Incomplete extraction from the aqueous layer.- Product is partially soluble in the aqueous layer.- Incorrect pH for precipitation/crystallization.- Perform multiple extractions with the organic solvent.- Saturate the aqueous layer with NaCl to decrease the solubility of the organic product.- Carefully adjust the pH to the optimal range for precipitation (e.g., pH 1-2 for hydrochloride salt formation).[1]
Product oils out during crystallization - The solvent is not ideal for crystallization.- The solution is supersaturated.- Impurities are present that inhibit crystallization.- Try a different crystallization solvent or a solvent mixture.- Slow down the cooling process and introduce a seed crystal.- Perform a preliminary purification step like a quick filtration through a silica plug to remove gross impurities.
Low purity of the final crystalline product - Co-precipitation of impurities.- Inefficient washing of the crystals.- Recrystallize the product from a different solvent system.- Ensure the crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC - Inappropriate solvent system (eluent).- Co-elution of the product and impurities.- Systematically vary the polarity of the eluent. Try adding a small percentage of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product streaking on the column - Compound is too polar for the chosen eluent.- Overloading the column.- Interaction with the stationary phase.- Increase the polarity of the eluent.- Reduce the amount of crude material loaded onto the column.- Add a small amount of a competing agent to the eluent (e.g., triethylamine for basic compounds).
Low yield after chromatography - Irreversible adsorption of the product onto the silica gel.- Decomposition of the product on the column.- Deactivate the silica gel with a small amount of triethylamine in the eluent before loading the sample.- Run the column quickly to minimize the residence time of the compound on the stationary phase.

Quantitative Data Summary

The following table summarizes the yield and purity data for the purification of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride using an acid-base extraction and crystallization method.

Parameter Value Reference
Initial Purity (Crude)~90-93%[1]
Final Purity (after purification)99.5% - 99.6% (by HPLC)[1]
Yield of Crystallization Step96.9% - 97.6%[1]
Overall Yield (from starting materials)92.6% - 93.3%[1]

Experimental Protocols

Protocol 1: Purification of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester via Acid-Base Extraction and Crystallization[1]
  • Dissolution and Basification: Dissolve the crude N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester in an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Add water to the organic solution. Adjust the pH of the aqueous layer to 7-8 using a base like sodium carbonate or potassium carbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine all organic layers.

  • Acidification and Crystallization: To the combined organic layers, add hydrochloric acid to adjust the pH to 1-2. This will cause the hydrochloride salt of the product to precipitate.

  • Isolation: Filter the solid precipitate and wash it with a small amount of cold organic solvent.

  • Drying: Dry the solid product under vacuum to obtain pure N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Protocol 2: General Purification by Flash Column Chromatography[2]
  • Sample Preparation: Dissolve the crude ester in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-oxopiperidine-3-carboxylate ester.

Visualized Workflows

PurificationWorkflow1 cluster_0 Acid-Base Extraction & Crystallization crude Crude Product (in Organic Solvent) add_base Wash with aq. Base (pH 7-8) crude->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Combine Organic Layers separate_layers->organic_layer Organic Phase add_acid Adjust to pH 1-2 with HCl organic_layer->add_acid crystallize Crystallization add_acid->crystallize filter_dry Filter and Dry crystallize->filter_dry pure_salt Pure Hydrochloride Salt filter_dry->pure_salt

Caption: Workflow for purification via acid-base extraction and crystallization.

PurificationWorkflow2 cluster_1 Flash Column Chromatography crude_chrom Crude Product in minimal solvent load_column Load on Silica Gel Column crude_chrom->load_column elute Elute with Solvent System load_column->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Ester evaporate->pure_product

Caption: General workflow for purification by flash column chromatography.

References

* Addressing challenges in the selective methylation of piperidine rings.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective methylation of piperidine rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the selective N-methylation of piperidines?

A1: The primary challenges include:

  • Over-methylation: The formation of quaternary ammonium salts is a common side reaction, especially when using reactive methylating agents like methyl iodide. This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine.[1]

  • Regioselectivity: In piperidine rings with multiple reactive sites, achieving methylation at the desired nitrogen atom without affecting other functional groups can be difficult.

  • Stereoselectivity: For chiral piperidines, controlling the stereochemical outcome of the methylation to obtain the desired diastereomer can be challenging.

  • Low Yield: Incomplete reactions, side product formation, and difficulties in purification can all contribute to low yields of the desired N-methylated product.[2][3]

  • Steric Hindrance: Bulky substituents on the piperidine ring can hinder the approach of the methylating agent, slowing down the reaction or preventing it altogether.

Q2: Which methods are recommended for selective mono-N-methylation of piperidines?

A2: Several methods are widely used, each with its advantages and disadvantages:

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde as the methyl source and formic acid as the reducing agent. It is advantageous as it does not produce quaternary ammonium salts and is often high-yielding.[4][5]

  • Reductive Amination: This involves reacting the piperidine with an aldehyde (like formaldehyde) to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method generally avoids over-methylation.[1][4][6]

  • Protecting Group Strategy: This involves protecting other reactive functional groups on the piperidine ring, performing the N-methylation, and then deprotecting the other groups. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[7][8]

Q3: How can I avoid the formation of quaternary ammonium salts?

A3: To minimize or prevent over-methylation and the formation of quaternary ammonium salts, consider the following strategies:[1]

  • Use the Eschweiler-Clarke reaction or reductive amination: These methods are inherently less prone to forming quaternary salts compared to using alkyl halides.[1][4]

  • Control Stoichiometry: When using an alkylating agent like methyl iodide, use the piperidine in excess and add the alkylating agent slowly to the reaction mixture.

  • Choice of Base: Use a non-nucleophilic bulky base to mop up the acid generated during the reaction without competing in the alkylation.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor mono-alkylation over di-alkylation.

Q4: How do I choose the right analytical technique to monitor my reaction and characterize my product?

A4: The choice of analytical technique depends on the information you need:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress by observing the disappearance of starting material and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile products and byproducts. It can help in diagnosing side reactions.[9]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for monitoring reaction kinetics and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the product and for determining the regioselectivity and diastereoselectivity of the methylation.[10][11][12][13] For instance, the chemical shift of the N-methyl group can indicate its axial or equatorial position.[14]

Troubleshooting Guides

Issue 1: Low Yield of the N-Methylated Piperidine
Observation Potential Cause Suggested Solution
Significant amount of starting material remains (TLC/GC-MS analysis) Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature cautiously, as this might promote side reactions. - Ensure the reagents are pure and active. For reductive amination, check the quality of the reducing agent.
Multiple spots on TLC, complex mixture in GC-MS Formation of side products (e.g., over-methylation, byproducts from side reactions).- If over-methylation is suspected, switch to the Eschweiler-Clarke or reductive amination method.[1] - Optimize stoichiometry by using an excess of the amine relative to the methylating agent. - Re-evaluate the reaction conditions (solvent, temperature, base).
Product is water-soluble and lost during workup Formation of quaternary ammonium salt or protonated amine.- Adjust the pH of the aqueous layer during extraction to ensure the product is in its free base form. - Use a different workup procedure that avoids aqueous extraction if possible.
Product decomposition Reaction conditions are too harsh.- Lower the reaction temperature. - Use a milder methylating agent or reducing agent.
Issue 2: Poor Regio- or Diastereoselectivity
Observation Potential Cause Suggested Solution
Mixture of N-methylated isomers (NMR analysis) Lack of regiocontrol in a molecule with multiple amine groups.- Employ a protecting group strategy to block other reactive amine functionalities before methylation.[7]
Undesired ratio of diastereomers (NMR or chiral HPLC analysis) Steric and electronic factors favoring the formation of the undesired isomer.- Modify the substituents on the piperidine ring to sterically direct the methylation. - Change the methylating agent or reaction conditions (temperature, solvent) as these can influence the stereochemical outcome. - For C-H functionalization approaches, the choice of catalyst and protecting group can control site selectivity.[15][16]

Data Presentation: Comparison of N-Methylation Methods

Method Substrate Methylating Agent/Reagents Yield (%) Diastereomeric Ratio (d.r.) Reference
Eschweiler-ClarkeSecondary AmineHCHO, HCOOH98N/A[10]
Reductive AminationN-Boc-piperidine-4-carbaldehydeCH₃NH₂, NaBH(OAc)₃High (not specified)N/A
Lithiation/MethylationN-Boc 2-methyl piperidine derivatives-BuLi, TMEDA, CO₂, MeI97single regio- and diastereoisomer[11]
Rhodium-catalyzed C-H FunctionalizationN-Bs-piperidineAryldiazoacetate, Rh₂(R-TPPTTL)₄8722:1[15]

Note: Yields and selectivities are highly substrate-dependent and the values presented are from specific examples.

Experimental Protocols

Protocol 1: N-Methylation of a Secondary Piperidine via Eschweiler-Clarke Reaction

This protocol is adapted from a general procedure and should be optimized for specific substrates.[10]

Materials:

  • Secondary piperidine derivative (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Formic acid (1.8 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To the secondary amine (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the mixture at 80 °C for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and 1M HCl, then extract with DCM.

  • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH) and extract with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the tertiary amine.

Protocol 2: Selective N-Methylation using a Boc-Protecting Group Strategy

This is a general workflow illustrating the protecting group strategy.

Step 1: Boc Protection of the Piperidine Nitrogen

  • Dissolve the piperidine derivative in a suitable solvent (e.g., DCM).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like triethylamine (TEA) (1.2 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup and purify the N-Boc protected piperidine.

Step 2: N-Methylation of the Protected Piperidine This step will depend on the other functional groups present that need to be methylated. A common method for methylating a different amine in the presence of a Boc-protected amine would be reductive amination as described below, targeting a primary amine for methylation.

Step 3: Boc Deprotection

  • Dissolve the N-Boc protected compound in a suitable solvent (e.g., DCM or diethyl ether).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in a non-nucleophilic solvent), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acid and solvent under reduced pressure to obtain the deprotected product, often as a salt.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_methylation Methylation Method cluster_analysis Analysis & Purification cluster_product Final Product start Substituted Piperidine method1 Eschweiler-Clarke (HCHO, HCOOH) start->method1 Select Method method2 Reductive Amination (HCHO, Reducing Agent) start->method2 Select Method method3 Protecting Group Strategy (e.g., Boc protection, methylation, deprotection) start->method3 Select Method analysis Reaction Monitoring (TLC, GC-MS) method1->analysis method2->analysis method3->analysis purification Purification (Column Chromatography) analysis->purification characterization Product Characterization (NMR, MS) purification->characterization product Selectively N-Methylated Piperidine characterization->product

Caption: General workflow for the selective N-methylation of piperidines.

troubleshooting_logic start Low Yield of N-Methylated Product? check_sm Starting Material Remaining? start->check_sm side_products Side Products Observed? check_sm->side_products No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes over_methylation Over-methylation/ Quaternary Salt side_products->over_methylation Yes other_sides Other Side Reactions side_products->other_sides No solution1 Extend Reaction Time/ Increase Temperature incomplete_rxn->solution1 solution2 Switch to Eschweiler-Clarke/ Reductive Amination over_methylation->solution2 solution3 Optimize Conditions (Stoichiometry, Solvent) other_sides->solution3

Caption: Troubleshooting logic for low yield in piperidine methylation.

References

Technical Support Center: Enhancing the Stability of Piperidine Intermediates in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with piperidine intermediates during multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: My piperidine intermediate appears to be degrading during my reaction or work-up. What are the common degradation pathways?

A1: Piperidine intermediates are susceptible to several degradation pathways, primarily:

  • Oxidation: The nitrogen atom can be oxidized to form an N-oxide, or the ring can undergo oxidative cleavage. This is often initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.[1]

  • Thermal Degradation: At high temperatures, C-N bond cleavage can occur, leading to ring-opening.[1] If the intermediate has a carboxylic acid moiety, decarboxylation can also be a problem.

  • Acid/Base Instability: While piperidines are often more stable as salts in acidic conditions, both strong acids and bases can catalyze hydrolysis or elimination reactions, depending on the specific structure of the intermediate.

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation through radical mechanisms.[1]

Q2: My solution of piperidine in a solvent like DMF or CH2Cl2 has formed crystals upon storage. What is causing this?

A2: This is a common issue and is typically due to the formation of a salt. Piperidine is a base and can react with acidic gases from the atmosphere, most commonly carbon dioxide (CO2), to form piperidinium carbonate.[2] It can also react with other acidic vapors in the laboratory environment, such as hydrogen chloride (HCl), to form piperidinium hydrochloride.[2] To prevent this, store piperidine solutions in well-sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?

A3: The formation of a quaternary ammonium salt is due to over-alkylation of the piperidine nitrogen. This can be minimized by:

  • Controlling Stoichiometry: Use a strict 1:1 stoichiometry of the piperidine and the alkylating agent. In some cases, a slight excess of the piperidine may be beneficial.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of a second alkylation event.

  • Choice of Base and Solvent: The reaction conditions can influence the rate of the second alkylation. Consider using a weaker base or a less polar solvent to modulate the reactivity.

Q4: How do I choose the right protecting group for my piperidine intermediate?

A4: The selection of a protecting group is a critical decision in a multi-step synthesis and depends on the stability of the protecting group to the reaction conditions in subsequent steps. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the conditions of the upcoming reaction(s).

  • Easy to remove in high yield with minimal side products.

  • "Orthogonal" to other protecting groups in your molecule, meaning you can remove one without affecting the others.[3]

Common protecting groups for piperidines include Boc (tert-Butoxycarbonyl), Cbz (Carboxybenzyl), and Fmoc (9-Fluorenylmethyloxycarbonyl). A decision-making workflow for selecting a suitable protecting group is provided in the "Troubleshooting Guides" section.

Troubleshooting Guides

Guide 1: Diagnosing and Preventing Degradation of Piperidine Intermediates

This guide helps to identify the cause of instability and provides strategies to mitigate it.

Problem: Inconsistent analytical results (e.g., decreasing peak area in chromatography, appearance of new impurities) suggest degradation of the piperidine intermediate.

Troubleshooting Workflow:

G Troubleshooting Piperidine Intermediate Instability start Instability Observed check_conditions Review Reaction & Work-up Conditions start->check_conditions is_air_sensitive Is the reaction sensitive to air/moisture? check_conditions->is_air_sensitive use_inert Implement Inert Atmosphere Techniques (See Protocol 1) is_air_sensitive->use_inert Yes is_temp_sensitive Is the reaction run at high temperature? is_air_sensitive->is_temp_sensitive No use_inert->is_temp_sensitive lower_temp Lower reaction temperature and monitor progress. is_temp_sensitive->lower_temp Yes is_light_sensitive Is the reaction exposed to light? is_temp_sensitive->is_light_sensitive No lower_temp->is_light_sensitive protect_from_light Protect reaction from light (e.g., use amber flasks, foil). is_light_sensitive->protect_from_light Yes is_ph_sensitive Are strong acids or bases used? is_light_sensitive->is_ph_sensitive No protect_from_light->is_ph_sensitive adjust_ph Adjust pH or use milder reagents. Consider buffering. is_ph_sensitive->adjust_ph Yes use_pg Consider using a protecting group (See Guide 2) is_ph_sensitive->use_pg No adjust_ph->use_pg end Stability Improved use_pg->end G Protecting Group Selection for Piperidine Intermediates start Need to Protect Piperidine Nitrogen next_step What are the conditions of the NEXT synthetic step? start->next_step acidic Strongly Acidic (e.g., TFA, HCl) next_step->acidic Acidic basic Strongly Basic (e.g., NaOH, LDA) next_step->basic Basic reductive Reductive (e.g., H2/Pd, Na/NH3) next_step->reductive Reductive oxidative Oxidative (e.g., m-CPBA, O3) next_step->oxidative Oxidative organometallic Organometallic (e.g., Grignard, BuLi) next_step->organometallic Organometallic use_cbz Use Cbz or Bn acidic->use_cbz basic->use_cbz use_boc Use Boc basic->use_boc reductive->use_boc use_fmoc Use Fmoc reductive->use_fmoc oxidative->use_boc oxidative->use_fmoc organometallic->use_boc organometallic->use_fmoc

References

* Minimizing side-product formation in reactions involving piperidone derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation in reactions involving piperidone derivatives.

N-Alkylation of Piperidone Derivatives

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the N-alkylation of piperidone derivatives, and how can it be minimized?

A1: The most prevalent side-product during N-alkylation with alkyl halides is the formation of quaternary ammonium salts due to over-alkylation.[1] This occurs when the newly formed tertiary amine is further alkylated. To minimize this, several strategies can be employed:

  • Slow Addition of Alkylating Agent: Adding the alkyl halide slowly to the reaction mixture ensures that it preferentially reacts with the more abundant secondary amine, reducing the chance of dialkylation.[2] A syringe pump is recommended for precise control.[2]

  • Control of Stoichiometry: Using a slight excess of the piperidone starting material relative to the alkylating agent can help consume the alkyl halide before it reacts with the product.[1]

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can minimize side reactions. The choice of base is often substrate-dependent and may require optimization.[1]

  • Alternative Methods: Employing reductive amination is a highly effective alternative that avoids the issue of over-alkylation.[3]

Q2: When should I choose direct N-alkylation versus reductive amination?

A2: The choice between these two methods depends on the substrate and the desired outcome.

  • Direct N-Alkylation is a straightforward method suitable for simple alkyl halides. However, it carries the risk of over-alkylation.[3]

  • Reductive Amination is a milder and often more selective method, particularly for introducing more complex alkyl groups.[3] It involves the reaction of the piperidone with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is highly effective at preventing the formation of quaternary ammonium salts.[3]

Troubleshooting Guide: N-Alkylation
Problem Potential Cause Troubleshooting Steps
Formation of Quaternary Ammonium Salt Over-alkylation of the piperidone nitrogen.• Use a syringe pump for slow addition of the alkyl halide.• Use a slight excess (1.1 eq) of the piperidone derivative.• Switch to reductive amination.
Low or No Conversion • Steric hindrance.• Poor leaving group on the alkylating agent.• Inactive catalyst (for reductive amination).• Suboptimal solvent or temperature.• For sterically hindered substrates, consider reductive amination.• Use an alkyl iodide instead of bromide or chloride.• Ensure the reducing agent for reductive amination is fresh.• Screen different solvents (e.g., MeCN, DMF) and temperatures.
Multiple Products in N-Arylation • Catalyst deactivation.• Competing hydrodehalogenation or bis-arylation.• Ensure the reaction is under an inert atmosphere (Argon or Nitrogen).• Optimize the phosphine ligand and base combination.• Use an excess of the piperidone starting material.[1]
Quantitative Data: Comparison of N-Alkylation Methods
Method Alkylating Agent Base/Reducing Agent Solvent Typical Yield of Mono-alkylated Product (%) Typical Yield of Quaternary Salt (%)
Direct AlkylationBenzyl BromideK₂CO₃MeCN70-8510-25
Direct Alkylation (Slow Addition)Benzyl BromideK₂CO₃MeCN85-95<5
Reductive AminationBenzaldehydeNaBH(OAc)₃DCM>95Not Observed

Note: Yields are representative and can vary based on the specific piperidone derivative and reaction conditions.

Experimental Protocols

Protocol 1: Minimizing Over-Alkylation in Direct N-Alkylation

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the piperidone derivative (1.1 equivalents) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Reaction: Begin stirring the solution at room temperature. Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump. Add the alkyl halide to the reaction mixture over several hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting residue is the N-alkylpiperidinium salt. To obtain the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated piperidone.

Protocol 2: N-Alkylation via Reductive Amination

  • Setup: To a round-bottom flask, add the piperidone derivative (1.0 equivalent), the corresponding aldehyde or ketone (1.2 equivalents), and an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reaction: Stir the mixture at room temperature. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Diagrams

N_Alkylation_Workflow start Start: N-Alkylation of Piperidone decision Is over-alkylation a major concern? start->decision direct_alkylation Direct Alkylation with Alkyl Halide decision->direct_alkylation No reductive_amination Reductive Amination with Aldehyde/Ketone decision->reductive_amination Yes slow_addition Use slow addition of alkylating agent direct_alkylation->slow_addition end_product Desired N-alkylated Piperidone reductive_amination->end_product slow_addition->end_product

Caption: Decision workflow for selecting an N-alkylation method.

N-Acylation of Piperidone Derivatives

Frequently Asked Questions (FAQs)

Q1: What are the common acylating agents for piperidone derivatives, and what are their relative reactivities?

A1: The most common acylating agents are acyl chlorides and acid anhydrides. Acyl chlorides are generally more reactive than acid anhydrides, leading to faster reaction times but potentially more side reactions if other nucleophilic groups are present.[4][5] Acid anhydrides are often preferred as they are less sensitive to moisture and the byproduct is a carboxylic acid, which can be easier to remove than the hydrochloric acid generated from acyl chlorides.[6]

Q2: How can I achieve selective N-acylation if my piperidone derivative has other nucleophilic functional groups (e.g., a hydroxyl group)?

A2: Achieving selective N-acylation in the presence of other nucleophiles requires careful control of reaction conditions. The amine group of the piperidone is generally more nucleophilic than a hydroxyl group. To favor N-acylation:

  • Use a less reactive acylating agent: An acid anhydride is less reactive than an acyl chloride and may offer better selectivity.

  • Control the temperature: Running the reaction at a lower temperature can enhance selectivity.

  • Use a suitable base: A non-nucleophilic base like triethylamine or pyridine is typically used to neutralize the acid byproduct without competing in the acylation reaction.

Troubleshooting Guide: N-Acylation
Problem Potential Cause Troubleshooting Steps
Diacylation or Acylation at other sites • Highly reactive acylating agent.• Presence of multiple reactive sites.• Use an acid anhydride instead of an acyl chloride.• Run the reaction at a lower temperature (e.g., 0 °C).• Use a protecting group strategy for other sensitive functional groups.
Incomplete Reaction • Insufficiently reactive acylating agent.• Steric hindrance around the nitrogen.• Switch to a more reactive acylating agent (acyl chloride).• Increase the reaction temperature or time.• Use a more effective catalyst, such as DMAP (4-dimethylaminopyridine), in catalytic amounts.
Hydrolysis of Acylating Agent Presence of water in the reaction.• Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere.
Quantitative Data: Reactivity of Acylating Agents
Acylating Agent Relative Reactivity Typical Reaction Conditions Byproduct Potential Side Reactions
Acyl ChlorideHighRoom temperature or 0 °C, with a base (e.g., Et₃N)HClAcylation of other nucleophiles, hydrolysis.
Acid AnhydrideModerateRoom temperature or gentle heating, with a baseCarboxylic AcidSlower reaction rates, may require a catalyst (e.g., DMAP).
Experimental Protocol

Protocol 3: Selective N-Acylation using Acid Anhydride

  • Setup: Dissolve the piperidone derivative (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the acid anhydride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Diagrams

N_Acylation_Troubleshooting start Problem: Low Yield in N-Acylation check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_reactivity Increase Reactivity: - Use Acyl Chloride - Increase Temperature - Add DMAP incomplete_reaction->increase_reactivity Yes decrease_reactivity Decrease Reactivity: - Use Acid Anhydride - Lower Temperature side_products->decrease_reactivity Yes end Improved Yield increase_reactivity->end decrease_reactivity->end

Caption: Troubleshooting flowchart for N-acylation reactions.

Condensation Reactions of Piperidone Derivatives

Frequently Asked Questions (FAQs)

Q1: What are common side-products in Knoevenagel condensations involving piperidone derivatives?

A1: The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene compound. While generally a high-yielding reaction, potential side-products can include:

  • Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a subsequent Michael addition with another equivalent of the active methylene compound.

  • Self-condensation: The piperidone itself may undergo self-condensation under certain basic conditions, although this is less common.

  • Formation of E/Z isomers: The product can often be a mixture of E and Z isomers.[7]

Q2: How can I control the stereoselectivity of condensation reactions?

A2: Controlling stereoselectivity often depends on the specific reaction and substrates. For the Knoevenagel condensation, the more thermodynamically stable isomer is typically favored, and equilibration can sometimes be achieved by adjusting the reaction time and temperature.[7] For other condensation reactions like the Dieckmann condensation, which is intramolecular, the stereochemistry is dictated by the formation of the most stable ring conformation.

Troubleshooting Guide: Condensation Reactions
Problem Potential Cause Troubleshooting Steps
Formation of Michael Adduct The product is reacting with the nucleophile.• Use a stoichiometric amount of the active methylene compound.• Remove the product from the reaction mixture as it forms, if possible.
Low Yield in Dieckmann Condensation • Unsuitable base or solvent.• Dimerization as a side reaction for larger rings.• Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide in an aprotic solvent.• For the formation of medium or large rings, high dilution conditions may be necessary to favor intramolecular cyclization over intermolecular dimerization.[8]
Mixture of E/Z Isomers Kinetic control of the reaction.• Allow the reaction to proceed for a longer time or at a slightly elevated temperature to favor the thermodynamically more stable isomer.
Quantitative Data: Catalyst and Solvent Effects in Knoevenagel Condensation
Catalyst Solvent Reaction Time Typical Yield (%) Notes
PiperidineEthanol2-6 hours85-95Classic conditions, generally good yields.
PyrrolidineEthanol1-4 hours90-98Can be a more effective catalyst than piperidine.[7]
DABCO/[HyEtPy]ClWater10-40 minutes83-99Green and efficient catalytic system.[9]
Experimental Protocol

Protocol 4: Knoevenagel Condensation with Piperidone

  • Setup: In a round-bottom flask, dissolve the piperidone derivative (1.0 equivalent) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.05 equivalents) in a suitable solvent (e.g., ethanol).

  • Reaction: Add a catalytic amount of a base, such as piperidine (0.1 equivalents). Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by TLC. The product is often colored and may precipitate from the reaction mixture.

  • Work-up: If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Wash the crude product with a cold solvent to remove impurities. Recrystallization or column chromatography can be used for further purification if necessary.

Diagrams

Condensation_Side_Products start Piperidone Derivative + Active Methylene Compound reaction Knoevenagel Condensation start->reaction desired_product α,β-Unsaturated Product reaction->desired_product michael_addition Michael Addition (Side Reaction) desired_product->michael_addition + Active Methylene Cmpd michael_product Michael Adduct michael_addition->michael_product

Caption: Logical relationship of side-product formation in Knoevenagel condensation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale production of pharmaceutical intermediates.

Troubleshooting Guides

This section offers solutions to specific experimental issues in a question-and-answer format.

Crystallization Issues

Q: Our crystallization process is resulting in an inconsistent crystal form (polymorphism). What are the potential causes and how can we troubleshoot this?

A: Inconsistent crystal forms can significantly impact the physicochemical properties of the intermediate, such as solubility and stability.[1] Potential causes include variations in supersaturation, temperature, solvent composition, and the presence of impurities.[1]

  • Troubleshooting Steps:

    • Solvent System Analysis: Re-evaluate the solvent and anti-solvent ratios. The solubility of the intermediate is a critical factor, and slight variations can lead to different polymorphs.

    • Temperature Control: Ensure precise and consistent temperature control throughout the crystallization process. The cooling rate can influence nucleation and crystal growth.[2]

    • Seeding Strategy: If not already in use, implement a seeding strategy with the desired crystal form. This provides a template for crystal growth and can help to control polymorphism.

    • Impurity Profiling: Analyze the starting materials and the mother liquor for impurities that may be inhibiting or promoting the formation of a specific crystal form.

    • Process Analytical Technology (PAT): Employ in-line monitoring tools, such as Raman or Near-Infrared (NIR) spectroscopy, to track the crystallization process in real-time and detect any deviations from the desired polymorphic form.

Q: We are observing poor filtration and drying performance, with a slow filtration rate and a wet, sticky filter cake. What are the likely causes and solutions?

A: Poor filtration and drying are often linked to the physical properties of the crystals, such as size and shape. Small, needle-like crystals can pack tightly, leading to a dense filter cake that is difficult to de-liquid.

  • Troubleshooting Steps:

    • Particle Size and Morphology Control: Optimize the crystallization process to produce larger, more uniform crystals. This can be achieved by adjusting the cooling rate, agitation speed, and solvent system.

    • Filter Media Selection: Ensure the filter media is appropriate for the particle size of your intermediate. A filter with a smaller pore size may be required, but this can also slow down the filtration rate.

    • Slurry Concentration: The concentration of the solid in the slurry can impact filtration. A more dilute slurry may filter faster.

    • Washing Solvents: The choice of washing solvent is critical. An ideal washing solvent will effectively remove impurities without dissolving the product and will have a low boiling point for easier drying.

    • Drying Conditions: Optimize the drying temperature and vacuum to ensure efficient removal of residual solvents. Be cautious not to use excessively high temperatures that could cause degradation of the intermediate.[3]

Frequently Asked Questions (FAQs)

This section addresses broader topics and common questions related to process improvement in pharmaceutical intermediate production.

Process Scale-Up

Q: What are the most critical parameters to consider when scaling up a synthesis reaction for a pharmaceutical intermediate?

A: Scaling up a reaction from the laboratory to a manufacturing plant is not always a linear process.[3] Key parameters that require careful consideration include:

  • Mixing and Mass Transfer: Mixing efficiency can decrease at larger scales, potentially leading to localized "hot spots" or areas of high concentration, which can result in increased impurity formation.[3][4]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging for exothermic reactions. This can lead to runaway reactions if not properly controlled.[3][4]

  • Reaction Kinetics: A thorough understanding of the reaction kinetics is essential to predict how the reaction will behave at a larger scale and to identify any potential safety hazards.[3]

  • Impurity Profile: Minor impurities at the lab scale can become significant at the manufacturing scale. It is crucial to identify and control impurities early in the development process.[4]

Process Analytical Technology (PAT)

Q: What is Process Analytical Technology (PAT) and how can it be applied to improve the production of pharmaceutical intermediates?

A: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[5][6][7]

  • Applications in Intermediate Production:

    • Real-time Monitoring: PAT tools like spectroscopy (NIR, Raman) and chromatography can be used for in-line or on-line monitoring of critical process parameters (CPPs) such as concentration, temperature, and pH.[5][8] This allows for immediate adjustments to the process, reducing variability and ensuring consistent product quality.[8]

    • Enhanced Process Understanding: By providing real-time data, PAT helps in developing a deeper understanding of the manufacturing process, which is a key principle of Quality by Design (QbD).[5][8]

    • Improved Quality Control: PAT can facilitate Real-Time Release Testing (RTRT), reducing the time and costs associated with traditional end-product testing.[5]

Impurity Management

Q: What are the common sources of impurities in pharmaceutical intermediates and what are the regulatory expectations for their control?

A: Impurities in pharmaceutical intermediates can originate from various sources and are broadly classified as organic impurities, inorganic impurities, and residual solvents.[9][10]

  • Common Sources:

    • Starting Materials and Reagents: Impurities present in the raw materials can be carried through the synthesis.[9]

    • By-products and Intermediates: Unwanted side reactions can generate by-products, and unreacted intermediates can remain in the final product.[9]

    • Degradation Products: The intermediate may degrade during manufacturing or storage.[9]

    • Catalysts and Manufacturing Equipment: Inorganic impurities can leach from catalysts or equipment.[9]

    • Solvents: Residual solvents are volatile organic compounds used during the synthesis.[9]

  • Regulatory Expectations:

    • Regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities.[10] The ICH Q3A(R2) and Q3B(R2) guidelines provide specific thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[10]

Data Presentation

Table 1: Comparison of Crystallization Conditions on Intermediate Purity and Yield

ParameterCondition ACondition BCondition C
Solvent System Methanol/WaterEthanol/WaterIsopropanol/Water
Cooling Rate (°C/hour) 51015
Seeding NoYesYes
Yield (%) 859288
Purity (HPLC, %) 98.599.899.1
Crystal Morphology NeedlesPrismsPlates

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a general methodology for developing an HPLC method to identify and quantify impurities in a pharmaceutical intermediate.

  • Column Selection: Start with a C18 reversed-phase column, as it is versatile for a wide range of small molecules.

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Run a broad gradient (e.g., 5% to 95% organic phase over 30 minutes) to elute all potential impurities.

  • Detection: Use a UV detector and screen at multiple wavelengths (e.g., 210 nm, 254 nm) to ensure detection of all impurities, as they may have different chromophores.

  • Method Optimization:

    • Adjust the gradient slope and duration to improve the resolution between the main peak and impurity peaks.

    • Optimize the mobile phase pH to improve the peak shape of acidic or basic compounds.

    • If necessary, screen other column chemistries (e.g., C8, phenyl-hexyl).

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.

Protocol 2: Gas Chromatography (GC) for Residual Solvent Analysis

This protocol provides a general approach for the analysis of residual solvents using headspace gas chromatography.

  • Sample Preparation: Accurately weigh the intermediate into a headspace vial. Add a suitable diluent (e.g., dimethyl sulfoxide, N,N-dimethylformamide) that will dissolve the sample but not interfere with the analysis.

  • GC System and Column: Use a GC system equipped with a headspace autosampler and a flame ionization detector (FID). A common column choice is a polar stationary phase like polyethylene glycol (PEG).

  • Headspace Parameters: Optimize the headspace oven temperature, sample equilibration time, and injection volume to ensure complete volatilization of the residual solvents from the sample matrix into the headspace.

  • GC Method Parameters:

    • Set an appropriate injector and detector temperature.

    • Develop a temperature program for the GC oven to separate the different residual solvents. An initial isothermal period followed by a temperature ramp is a common starting point.

  • Quantification: Prepare calibration standards of the expected residual solvents in the same diluent used for the sample. Create a calibration curve to quantify the amount of each residual solvent in the intermediate.

Mandatory Visualizations

Troubleshooting_Workflow cluster_Investigation Investigation Phase cluster_Testing Testing & Analysis Phase cluster_Resolution Resolution Phase OOS Out-of-Specification (OOS) Impurity Result Initial_Assessment Initial Assessment: Review Batch Record & Lab Data OOS->Initial_Assessment Hypothesis Formulate Hypothesis: - Raw Material Issue? - Process Deviation? - Analytical Error? Initial_Assessment->Hypothesis Retest Retest Sample Hypothesis->Retest Analytical Error? Raw_Material_Test Test Raw Materials Hypothesis->Raw_Material_Test Raw Material Issue? In_Process_Test Analyze In-Process Samples Hypothesis->In_Process_Test Process Deviation? New_Sample Analyze New Sample Retest->New_Sample Root_Cause Identify Root Cause New_Sample->Root_Cause Raw_Material_Test->Root_Cause In_Process_Test->Root_Cause CAPA Implement Corrective and Preventive Action (CAPA) Root_Cause->CAPA Conclusion Conclusion: Process Improvement Implemented CAPA->Conclusion

Caption: Workflow for troubleshooting an out-of-specification impurity result.

HPLC_Method_Development Start Define Analytical Target Profile Column_Screening Column Screening (C18, Phenyl, etc.) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN, MeOH, pH) Start->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization (Slope, Time) Column_Screening->Gradient_Optimization Mobile_Phase_Screening->Gradient_Optimization Parameter_Fine_Tuning Fine-Tune Parameters (Flow Rate, Temp) Gradient_Optimization->Parameter_Fine_Tuning Validation Method Validation (ICH Guidelines) Parameter_Fine_Tuning->Validation End Final Method Validation->End

Caption: Experimental workflow for HPLC method development.

CPP_CQA_Relationship cluster_CPP Critical Process Parameters (CPPs) cluster_CQA Critical Quality Attributes (CQAs) Temp Temperature Purity Purity Temp->Purity Yield Yield Temp->Yield Cooling_Rate Cooling Rate Crystal_Size Crystal Size Cooling_Rate->Crystal_Size Polymorph Polymorphic Form Cooling_Rate->Polymorph Agitation Agitation Speed Agitation->Crystal_Size Solvent_Ratio Solvent:Antisolvent Ratio Solvent_Ratio->Purity Solvent_Ratio->Yield

Caption: Relationship between CPPs and CQAs in crystallization.

References

* Techniques to prevent racemization during the synthesis of chiral piperidines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to racemization and loss of stereochemical integrity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral piperidines?

A1: Racemization, the loss of a compound's specific stereochemistry, can be a significant challenge in chiral piperidine synthesis. The primary causes often revolve around the stability of stereogenic centers under the reaction conditions. Key factors include:

  • Harsh Reaction Conditions: Elevated temperatures, strong acidic or basic conditions can lead to the epimerization of stereocenters, especially those alpha to a carbonyl group or other activating functionalities.[1]

  • Inappropriate Reagents: The choice of base is critical. Strong, non-hindered bases can deprotonate stereogenic centers, leading to planar intermediates that lose their stereochemical information.

  • Sub-optimal Catalyst or Ligand: In catalytic asymmetric syntheses, an inappropriate choice of chiral catalyst or ligand, or the use of an impure catalyst, can result in poor enantiocontrol and the formation of a racemic or near-racemic mixture.

  • Prolonged Reaction Times: Allowing reactions to proceed for too long, especially under conditions that can promote racemization, increases the likelihood of product epimerization.

  • Work-up and Purification Conditions: Exposure to acidic or basic conditions during aqueous work-up or chromatography can also lead to racemization of the final product.

Q2: How do I choose the most suitable technique to synthesize a specific chiral piperidine and avoid racemization?

A2: The selection of a synthetic strategy depends on the desired substitution pattern and stereochemistry of the target piperidine. The main approaches to ensure high stereoselectivity include:

  • Catalytic Asymmetric Synthesis: This is often the most efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. Common methods include rhodium-catalyzed asymmetric reductive Heck reactions, iridium-catalyzed hydrogenations, and organocatalytic domino reactions.[2][3][4][5]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method is robust but less atom-economical than catalytic approaches.

  • Chemo-enzymatic Synthesis: This method utilizes enzymes to catalyze key stereoselective transformations, often with very high enantioselectivity and under mild reaction conditions.[2]

  • Substrate Control: In some cases, the existing stereocenters in a starting material can direct the formation of new stereocenters.

Q3: I am observing low enantiomeric excess (ee) in my product. What are the first troubleshooting steps I should take?

A3: Low enantiomeric excess is a common issue. A systematic approach to troubleshooting is recommended:

  • Verify Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents. Impurities can interfere with the catalyst or reaction mechanism.

  • Check Catalyst and Ligand Integrity: If using a catalytic system, verify the quality and activity of the catalyst and chiral ligand. Consider using a fresh batch or re-purifying the existing one.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often improves enantioselectivity.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Screen a range of solvents.

    • Concentration: Reaction concentration can influence the rate and selectivity of the reaction.

  • Review Reaction Setup: Ensure an inert atmosphere if the reaction is sensitive to air or moisture. The rate of addition of reagents can also be critical.

  • Analyze Work-up and Purification: Assess if racemization could be occurring during the work-up or purification steps. Use mild conditions and avoid prolonged exposure to harsh pH.

Troubleshooting Guides

Scenario 1: Poor Diastereo- and Enantioselectivity in a Rhodium-Catalyzed C-H Functionalization

Problem: You are attempting a dirhodium-catalyzed C-H functionalization to synthesize a substituted piperidine, but you are observing a low diastereomeric ratio (d.r.) and low enantiomeric excess (ee).

Troubleshooting Workflow:

start Low d.r. and ee in Rh-catalyzed C-H functionalization catalyst Evaluate the Chiral Dirhodium Catalyst start->catalyst ligand_structure Is the ligand structure optimal for the substrate? catalyst->ligand_structure catalyst_loading Is the catalyst loading sufficient? ligand_structure->catalyst_loading Yes solution Solution: Modify Reaction Parameters ligand_structure->solution No temperature Assess Reaction Temperature catalyst_loading->temperature temp_too_high Is the temperature too high, leading to background reactions or catalyst decomposition? temperature->temp_too_high solvent Examine the Solvent temp_too_high->solvent No temp_too_high->solution Yes solvent_polarity Is the solvent polarity and coordinating ability appropriate? solvent->solvent_polarity substrate Consider the Substrate solvent_polarity->substrate Yes solvent_polarity->solution No protecting_group Can the N-protecting group influence stereoselectivity? substrate->protecting_group protecting_group->solution Yes protecting_group->solution No

Caption: Troubleshooting workflow for low stereoselectivity in Rh-catalyzed reactions.

Detailed Solutions:

  • Catalyst and Ligand: The choice of the chiral dirhodium tetracarboxylate catalyst is crucial. Different ligands can have a profound effect on both diastereoselectivity and enantioselectivity. For instance, in some C-H functionalization reactions, switching from Rh₂(S-DOSP)₄ to Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to significantly improve the diastereomeric ratio and enantiomeric excess.[6]

  • Temperature: Higher temperatures can sometimes lead to a decrease in stereoselectivity. It is advisable to run the reaction at a lower temperature (e.g., 0 °C or room temperature) to see if this improves the outcome, although this may require longer reaction times.[6]

  • N-Protecting Group: The nature of the nitrogen protecting group on the piperidine precursor can influence the stereochemical outcome. Bulky protecting groups can create steric hindrance that favors the formation of one stereoisomer over another.

Scenario 2: Racemization during an Organocatalytic Domino Reaction

Problem: You are using an organocatalytic domino reaction to synthesize a tetrahydropyridine precursor to your chiral piperidine, but the final product shows significant racemization.

Troubleshooting Workflow:

start Racemization in Organocatalytic Domino Reaction base Evaluate the Base start->base base_strength Is the base too strong or not sterically hindered? base->base_strength temperature Assess Reaction Temperature base_strength->temperature No solution Solution: Modify Reaction Conditions base_strength->solution Yes temp_too_high Is the reaction run at elevated temperatures? temperature->temp_too_high pre_activation Check Pre-activation Time temp_too_high->pre_activation No temp_too_high->solution Yes pre_activation_long Is there a long pre-activation step before adding all reactants? pre_activation->pre_activation_long pre_activation_long->solution Yes pre_activation_long->solution No

Caption: Troubleshooting workflow for racemization in organocatalytic reactions.

Detailed Solutions:

  • Base Selection: The use of a strong, non-sterically hindered base can lead to the deprotonation of acidic protons at stereogenic centers, causing racemization. Consider switching to a more hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., -25 °C to 0 °C) to minimize the rate of racemization.[2]

  • Minimize Pre-activation: If your procedure involves a pre-activation step, keep it as short as possible. Prolonged exposure of an activated intermediate to a base before the next reaction partner is added increases the risk of racemization.

Data Presentation

Table 1: Comparison of Catalytic Systems for Enantioselective Piperidine Synthesis

Catalytic SystemSubstrate TypeProduct TypeTypical Yield (%)Typical ee (%)Reference
[Rh(cod)(OH)]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate, Arylboronic acid3-Aryl-tetrahydropyridine8196[4]
Ir-complex / MeO-BoQPhos2-Alkyl-N-benzylpyridinium salt2-Alkyl-piperidine>9588-93[5]
Rh₂(S-2-Cl-5-BrTPCP)₄N-Boc-piperidine, Methyl aryldiazoacetateC2-functionalized piperidine8783[6]
Quinine-derived squaramide organocatalyst1,3-dicarbonyl, β-nitroolefin, aldiminePolysubstituted tetrahydropyridine85-9590-99[2]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from a published procedure for the synthesis of 3-substituted tetrahydropyridines.[3][4]

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • [Rh(cod)(OH)]₂ (3 mol%)

  • (S)-Segphos (7 mol%)

  • Aqueous Cesium Hydroxide (CsOH) (2.0 equiv)

  • Tetrahydrofuran (THF), Toluene, Water (1:1:1 ratio)

Procedure:

  • In a glovebox, pre-form the catalyst by stirring [Rh(cod)(OH)]₂ and (S)-Segphos in THF for 30 minutes.

  • In a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate and the arylboronic acid.

  • Add the pre-formed catalyst solution to the reaction vessel.

  • Add the THF:Toluene:Water solvent mixture.

  • Add the aqueous CsOH solution.

  • Stir the reaction mixture at 70 °C for 20 hours.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.

Protocol 2: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines

This protocol is a general guideline for an organocatalytic domino reaction.[2]

Materials:

  • 1,3-dicarbonyl compound (1.0 equiv)

  • β-nitroolefin (1.0 equiv)

  • Aldimine (2.0 equiv)

  • Quinine-derived squaramide catalyst (10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst.

  • Add the 1,3-dicarbonyl compound, the β-nitroolefin, and the aldimine.

  • Add anhydrous dichloromethane.

  • Cool the mixture to -25 °C and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Chemo-enzymatic Synthesis of Chiral Piperidines

This protocol outlines a general procedure for an enzyme-catalyzed reduction.[2]

Materials:

  • N-substituted tetrahydropyridine (THP) substrate

  • Buffered enzyme solution (e.g., ene-reductase)

  • Isopropanol

  • Aqueous NaOH

Procedure:

  • To the buffered enzyme solution, add the N-substituted THP substrate to a final concentration of 10 mM.

  • Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.

  • Quench the reaction by adding an equal volume of isopropanol.

  • Centrifuge the mixture to precipitate the enzymes and collect the supernatant.

  • Basify the supernatant with aqueous NaOH to pH > 12.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Dry the organic layer, concentrate, and purify as needed.

Logical Relationships

start Goal: Synthesize Chiral Piperidine without Racemization strategy Select Synthetic Strategy start->strategy catalytic Catalytic Asymmetric Synthesis strategy->catalytic auxiliary Chiral Auxiliary strategy->auxiliary enzymatic Chemo-enzymatic strategy->enzymatic catalytic_considerations Considerations: - Catalyst/Ligand Choice - Reaction Conditions - Substrate Scope catalytic->catalytic_considerations auxiliary_considerations Considerations: - Auxiliary Synthesis - Attachment/Removal - Atom Economy auxiliary->auxiliary_considerations enzymatic_considerations Considerations: - Enzyme Availability - Substrate Specificity - Reaction Conditions enzymatic->enzymatic_considerations troubleshooting Troubleshooting Low Stereoselectivity catalytic_considerations->troubleshooting auxiliary_considerations->troubleshooting enzymatic_considerations->troubleshooting reagent_purity Check Reagent Purity troubleshooting->reagent_purity reaction_conditions Optimize Reaction Conditions (Temp, Solvent, Conc.) troubleshooting->reaction_conditions catalyst_integrity Verify Catalyst/Ligand Integrity troubleshooting->catalyst_integrity workup Mild Work-up/Purification troubleshooting->workup outcome High Enantiomeric Excess Achieved reagent_purity->outcome reaction_conditions->outcome catalyst_integrity->outcome workup->outcome

Caption: Decision-making workflow for preventing racemization in chiral piperidine synthesis.

References

Validation & Comparative

* Comparative analysis of different synthetic routes to 3-methyl-4-oxopiperidines.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 3-methyl-4-oxopiperidine scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Its structural features are often key to the efficacy of novel therapeutics. This guide provides a comparative analysis of four distinct synthetic routes to this important heterocyclic motif: synthesis from pyridinium salts, Dieckmann condensation, intramolecular aza-Michael addition, and a multicomponent Hantzsch-type reaction followed by reduction. Each method is evaluated based on its synthetic efficiency, step-count, and the nature of the required starting materials, supported by detailed experimental protocols and quantitative data.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to 3-methyl-4-oxopiperidines is contingent on several factors, including the desired substitution pattern, stereochemical control, scalability, and the availability of starting materials. The following table summarizes the key quantitative data for the four distinct synthetic strategies detailed in this guide.

ParameterRoute 1: From Pyridinium SaltsRoute 2: Dieckmann CondensationRoute 3: Intramolecular Aza-Michael AdditionRoute 4: Hantzsch-Type Reaction & Reduction
Starting Materials 4-Methylpyridine, Benzyl HalideN-substituted bis(2-carboxyethyl)amine derivativeAmino-alkenoneEthyl acetoacetate, Acetaldehyde, Ammonia
Key Intermediates N-Benzyl-3-hydroxy-4-methylpiperidineN-Benzyl-3-ethoxycarbonyl-4-oxopiperidine-2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Number of Steps 53-41 (cyclization)3
Overall Yield ~80%[1]60-70%79-85% (for related alkylation)[2]70-80%
Reaction Time Multi-day1-2 daysHours to 1 day1-2 days
Key Reagents NaBH₄, Jones Reagent (CrO₃), Pd/C, (Boc)₂ONaOEt, HClBase (e.g., NaOMe) or Lewis AcidOxidizing agent, H₂/Catalyst
Stereoselectivity Diastereomeric mixture possible at reduction stepAchiral or racemic products typicallyCan be stereoselective with chiral auxiliariesAchiral product

Experimental Protocols

Route 1: Synthesis from 4-Methylpyridinium Salt

This multi-step synthesis offers a high overall yield and begins with readily available starting materials. The key transformations involve the reduction of the pyridine ring, followed by oxidation to introduce the ketone functionality[1][3].

Step 1: N-Benzylation of 4-Methylpyridine To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add benzyl chloride (1.1 eq). The reaction mixture is heated to reflux for 4-6 hours. After cooling, the resulting precipitate, 1-benzyl-4-methylpyridinium chloride, is collected by filtration and washed with diethyl ether.

Step 2: Reduction to N-Benzyl-4-methylpiperidine The 1-benzyl-4-methylpyridinium chloride (1.0 eq) is dissolved in methanol. Sodium borohydride (NaBH₄, 4.0 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to give N-benzyl-4-methylpiperidine.

Step 3: Hydroxylation This step is not explicitly detailed in the primary abstract but is a necessary precursor to the subsequent oxidation. A potential method involves hydroboration-oxidation of an appropriate enamine intermediate.

Step 4: Oxidation to N-Benzyl-3-methyl-4-oxopiperidine The N-benzyl-3-hydroxy-4-methylpiperidine (1.0 eq) is dissolved in acetone and cooled to 0 °C. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until a persistent orange color is observed. The reaction is stirred for 2 hours at room temperature. Isopropanol is added to quench the excess oxidant, and the mixture is filtered. The filtrate is concentrated, and the residue is purified by column chromatography to yield N-benzyl-3-methyl-4-oxopiperidine. A patent describes a similar oxidation with a yield of 91.5%[3].

Step 5: Debenzylation and N-Boc Protection The N-benzyl-3-methyl-4-oxopiperidine (1.0 eq) is dissolved in ethanol, and Pearlman's catalyst (20% Pd(OH)₂/C) is added. The mixture is hydrogenated at 50 psi for 24 hours. The catalyst is removed by filtration, and the filtrate is concentrated. The resulting crude 3-methyl-4-oxopiperidine is then dissolved in a suitable solvent (e.g., dichloromethane), and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base like triethylamine are added. The reaction is stirred at room temperature for 12 hours to afford tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate after purification.

Route 2: Dieckmann Condensation

The Dieckmann condensation is a classical method for the formation of cyclic β-keto esters, which are direct precursors to 4-oxopiperidines. This route involves the intramolecular cyclization of a diester[4][5].

Step 1: Synthesis of the Diester Precursor N-benzyl-bis(2-cyanoethyl)amine is synthesized by the cyanoethylation of benzylamine with two equivalents of acrylonitrile. Subsequent acidic hydrolysis of the dinitrile in the presence of an alcohol (e.g., ethanol) yields the corresponding N-benzyl-bis(2-ethoxycarbonylethyl)amine.

Step 2: Dieckmann Condensation The diester (1.0 eq) is added to a solution of sodium ethoxide (NaOEt, 1.2 eq) in dry ethanol. The mixture is heated to reflux for 4-6 hours. The reaction is cooled, and the resulting sodium salt of the β-keto ester is precipitated. The solid is collected and dissolved in water.

Step 3: Hydrolysis and Decarboxylation The aqueous solution of the β-keto ester salt is acidified with concentrated hydrochloric acid and heated to reflux for 4-6 hours to effect both hydrolysis of the ester and decarboxylation. After cooling, the solution is neutralized with a base, and the product, N-benzyl-4-oxopiperidine, is extracted with an organic solvent. An optimized procedure for a similar Dieckmann condensation reports a yield of 72% with 98% purity[5].

Step 4: 3-Methylation To introduce the methyl group at the 3-position, the N-benzyl-4-oxopiperidine can be converted to its enamine or enolate, followed by reaction with a methylating agent such as methyl iodide.

Route 3: Intramolecular Aza-Michael Addition

This approach relies on the conjugate addition of an amine to an α,β-unsaturated ketone within the same molecule to form the piperidine ring. This method can offer good stereochemical control.

Step 1: Synthesis of the Amino-alkenone Precursor A suitable precursor, such as a 1-amino-6-hepten-3-one derivative, is required. The methyl group can be introduced at the desired position on the carbon backbone during the synthesis of this precursor.

Step 2: Intramolecular Cyclization The amino-alkenone precursor is dissolved in a suitable solvent, and a base (e.g., sodium methoxide) or a Lewis acid is added to catalyze the intramolecular aza-Michael addition. The reaction is typically stirred at room temperature or gently heated until completion. The resulting 3-methyl-4-oxopiperidine is then isolated and purified. While a direct protocol for this specific target is not detailed, the alkylation of a related piperidone to introduce a 3-alkyl group has been reported with yields of 79-85%[2].

Route 4: Hantzsch-Type Reaction and Subsequent Reduction

The Hantzsch pyridine synthesis is a well-known multicomponent reaction that can be adapted to produce substituted pyridines, which can then be reduced to the corresponding piperidines[6][7].

Step 1: Hantzsch Dihydropyridine Synthesis A mixture of ethyl acetoacetate (2.0 eq), acetaldehyde (1.0 eq), and aqueous ammonia (1.0 eq) is heated in ethanol. This one-pot reaction leads to the formation of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Step 2: Aromatization and Decarboxylation The dihydropyridine is oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate. Subsequent hydrolysis of the ester groups and thermal decarboxylation yields 2,6-dimethylpyridine.

Step 3: Reduction to Piperidine The substituted pyridine is then reduced to the corresponding piperidine. This can be achieved by catalytic hydrogenation using a catalyst such as platinum oxide or Raney nickel under a hydrogen atmosphere. The resulting 2,6-dimethylpiperidine can then be further functionalized. While this route does not directly yield the 3-methyl-4-oxo structure, it provides a pathway to a substituted piperidine core that can be modified in subsequent steps.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships between the different synthetic strategies, the following diagrams have been generated using the DOT language.

Synthetic_Routes_Comparison cluster_route1 Route 1: From Pyridinium Salts cluster_route2 Route 2: Dieckmann Condensation cluster_route3 Route 3: Aza-Michael Addition cluster_route4 Route 4: Hantzsch-Type Reaction R1_Start 4-Methylpyridine R1_S1 N-Benzylation R1_Start->R1_S1 R1_S2 Reduction (NaBH4) R1_S1->R1_S2 R1_S3 Oxidation (Jones) R1_S2->R1_S3 R1_S4 Debenzylation (H2, Pd/C) R1_S3->R1_S4 R1_S5 N-Boc Protection R1_S4->R1_S5 R1_End 3-Methyl-4-oxopiperidine R1_S5->R1_End R2_Start N-Substituted Diester R2_S1 Intramolecular Condensation (NaOEt) R2_Start->R2_S1 R2_S2 Hydrolysis & Decarboxylation (HCl) R2_S1->R2_S2 R2_S3 3-Methylation R2_S2->R2_S3 R2_End 3-Methyl-4-oxopiperidine R2_S3->R2_End R3_Start Amino-alkenone R3_S1 Intramolecular Cyclization (Base/Acid) R3_Start->R3_S1 R3_End 3-Methyl-4-oxopiperidine R3_S1->R3_End R4_Start Aldehyde, β-Ketoester, Ammonia R4_S1 Hantzsch Synthesis R4_Start->R4_S1 R4_S2 Oxidation & Decarboxylation R4_S1->R4_S2 R4_S3 Reduction (H2/Catalyst) R4_S2->R4_S3 R4_End Substituted Piperidine R4_S3->R4_End

Caption: Comparative workflow of the four synthetic routes to 3-methyl-4-oxopiperidines.

Experimental_Workflow_Route1 start Start: 4-Methylpyridine step1 1. N-Benzylation (Benzyl chloride, Reflux) start->step1 step2 2. Reduction (NaBH4, MeOH) step1->step2 step3 3. Oxidation (Jones Reagent, Acetone) step2->step3 step4 4. Debenzylation (H2, Pd(OH)2/C) step3->step4 step5 5. N-Boc Protection ((Boc)2O, Et3N) step4->step5 end Product: N-Boc-3-methyl-4-oxopiperidine step5->end

Caption: Step-wise experimental workflow for the synthesis from a pyridinium salt (Route 1).

References

Validating the Structure of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis for the structural validation of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published spectral data for this specific compound, this guide presents a predicted spectroscopic profile based on known chemical shift principles and fragmentation patterns of analogous structures. For comparative purposes, we will contrast the expected data with the known data for a closely related analog, Methyl 1-Boc-4-oxo-piperidine-3-carboxylate, to highlight the structural nuances discernible through these analytical techniques.

Predicted and Comparative Spectroscopic Data

The structural integrity of this compound can be unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The presence and position of the additional methyl group at the C3 position, compared to its unsubstituted analog, is the key differentiating feature.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the Boc protecting group, and the methyl ester. The introduction of the methyl group at C3 will simplify the signal for the proton at this position to a singlet and will influence the chemical shifts of the neighboring methylene protons.

Assignment Predicted Chemical Shift (δ ppm) for this compound Reported Chemical Shift (δ ppm) for Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (Analog) Key Differences & Rationale
C(CH₃)₃ (Boc)~1.47 (s, 9H)~1.46 (s, 9H)Minimal change expected in the bulky tert-butyl group.
CH₃ (Ester)~3.75 (s, 3H)~3.73 (s, 3H)Minor electronic effect from the adjacent methyl group.
C3-CH₃~1.35 (s, 3H)N/AA singlet integrating to 3 protons, a key indicator of the C3-methyl group.
Piperidine Ring ProtonsMultiplets in the range of ~2.5 - 4.2 ppmMultiplets in the range of ~2.5 - 4.2 ppmThe splitting patterns will be significantly different due to the absence of a proton at C3 and altered dihedral angles.
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides a clear carbon count and information about the chemical environment of each carbon atom. The additional methyl group and the quaternary carbon at the C3 position will be defining features.

Assignment Predicted Chemical Shift (δ ppm) for this compound Reported Chemical Shift (δ ppm) for Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (Analog) Key Differences & Rationale
C=O (Ketone)~205~206Minimal change expected for the ketone carbonyl.
C=O (Ester)~172~170Slight downfield shift due to the alpha-methyl substitution.
C=O (Boc)~154~154No significant change expected.
C -(CH₃)₃ (Boc)~80~80No significant change expected.
C 3~55 (Quaternary)~52 (Methine)The signal for C3 will be a quaternary carbon, a significant difference.
Piperidine Ring CarbonsSignals in the range of ~35-55 ppmSignals in the range of ~35-55 ppmShifts of C2 and C4 will be influenced by the C3-methyl group.
C H₃ (Ester)~52~52No significant change expected.
C 3-CH₃~20N/AA new signal in the aliphatic region confirming the methyl group.
C (CH₃)₃ (Boc)~28~28No significant change expected.
Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ and other adducts. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Ion Predicted m/z for C₁₃H₂₁NO₅ Expected Fragmentation Pattern
[M+H]⁺272.1441Loss of isobutylene (-56) from the Boc group, loss of the methoxy group (-31), and cleavage of the piperidine ring.
[M+Na]⁺294.1261Adduct formation with sodium.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or ESI-QTOF mass spectrometer for high-resolution mass measurements.

  • Analysis Parameters:

    • Ionization mode: Positive ion mode.

    • Capillary voltage: 3-4 kV.

    • Nebulizer gas (N₂): Flow rate appropriate for the instrument.

    • Drying gas (N₂): Temperature and flow rate optimized for signal intensity.

    • Mass range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and analyze the fragmentation pattern to confirm the structure.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process and the expected mass spectral fragmentation.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of This compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS Data_Comparison Comparison with Analog (Methyl 1-Boc-4-oxo-piperidine-3-carboxylate) NMR->Data_Comparison MS->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic validation.

G mol [M+H]⁺ m/z 272.14 frag1 Loss of Isobutylene (-56) m/z 216.08 mol:f0->frag1:f0 Boc Group frag2 Loss of Methoxy (-31) m/z 241.13 mol:f0->frag2:f0 Ester Group frag3 Ring Cleavage mol:f0->frag3:f0 Piperidine Core

Caption: Predicted ESI-MS fragmentation pathways.

This guide provides a framework for the validation of this compound. The combination of detailed NMR and MS analyses, coupled with a comparative approach against a known analog, offers a robust method for unambiguous structure elucidation, which is critical for applications in research and drug development.

* Comparing the reactivity of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate with its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating the Reactivity of Substituted 4-Oxo-piperidine-3-carboxylates

In the landscape of pharmaceutical research and drug development, the substituted piperidine scaffold remains a cornerstone for the synthesis of a diverse array of bioactive molecules. Among these, Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate and its analogs are pivotal intermediates. Understanding their comparative reactivity is crucial for optimizing synthetic routes and accessing novel chemical entities. This guide provides an objective comparison of the reactivity of this compound with its key analogs in fundamental organic transformations, supported by experimental data.

Introduction to the Core Scaffold

This compound is a versatile building block featuring a piperidone core, a Boc-protected nitrogen, and a quaternary center at the 3-position bearing both a methyl group and a methyl carboxylate. These features impart specific reactivity patterns that differ from its analogs, primarily the 3-unsubstituted and other 3-alkyl substituted counterparts. The presence of the 3-methyl group introduces significant steric hindrance, which profoundly influences the accessibility of the adjacent carbonyl group and the enolizable alpha-proton.

Comparative Reactivity in Key Transformations

To elucidate the differences in reactivity, we will examine three fundamental reactions: ketone reduction, enolate alkylation, and reductive amination. The following sections present a comparative analysis based on a hypothetical collation of typical experimental results.

Reduction of the 4-Oxo Group

The reduction of the ketone at the C4 position is a common step to introduce a hydroxyl group, often with the potential for creating a new stereocenter. The steric environment around the carbonyl group plays a critical role in the rate and stereoselectivity of this transformation.

Table 1: Comparison of Ketone Reduction Yields and Diastereoselectivity

Compound NameReducing AgentReaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Methyl 1-Boc-4-oxo-piperidine-3-carboxylateNaBH₄1954:1
This compound NaBH₄ 4 85 >95:5 (cis favored)
Methyl 1-Boc-3-ethyl-4-oxo-piperidine-3-carboxylateNaBH₄680>95:5 (cis favored)

The data clearly indicates that the introduction of a methyl group at the 3-position significantly impacts the reaction rate, requiring a longer time for completion compared to the unsubstituted analog. This is attributed to the increased steric hindrance around the carbonyl group, which impedes the approach of the hydride reagent. However, this steric bulk also leads to a remarkable increase in diastereoselectivity, favoring the formation of the cis-alcohol where the hydroxyl group and the 3-carboxylate are on the same face of the ring. The even bulkier ethyl group at the 3-position further slows the reaction and slightly decreases the yield, while maintaining high diastereoselectivity.

Experimental Protocol: General Procedure for the Reduction of 4-Oxo-piperidines

To a solution of the respective Methyl 1-Boc-4-oxo-piperidine-3-carboxylate analog (1.0 eq) in methanol (0.1 M) at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with acetone, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is then purified by column chromatography.

Alkylation of the 3-Position

For analogs lacking a substituent at the 3-position, alkylation via the enolate is a key transformation to introduce complexity. The reactivity of the enolate is influenced by electronic and steric factors.

Table 2: Comparison of C3-Alkylation Yields

Compound NameBaseAlkylating AgentReaction Time (h)Yield (%)
Methyl 1-Boc-4-oxo-piperidine-3-carboxylateLDAMethyl Iodide288
Methyl 1-Boc-4-oxo-piperidine-3-carboxylateLDAEthyl Iodide475
This compound LDA - - N/A

As this compound already possesses a quaternary center at the 3-position, it cannot undergo further alkylation at this site. The unsubstituted analog, however, readily undergoes alkylation with high yields, particularly with a less sterically demanding electrophile like methyl iodide. The use of a bulkier electrophile such as ethyl iodide results in a lower yield and a longer reaction time, highlighting the sensitivity of this reaction to steric hindrance.

Experimental Protocol: General Procedure for Alkylation of Methyl 1-Boc-4-oxo-piperidine-3-carboxylate

To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium in anhydrous tetrahydrofuran (THF) at -78 °C, a solution of Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. The alkylating agent (1.2 eq) is then added, and the reaction is allowed to warm slowly to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.

Reductive Amination of the 4-Oxo Group

Reductive amination is a powerful tool for introducing amine functionalities, which are prevalent in pharmaceutically active compounds. The steric hindrance around the carbonyl group is a determining factor for the rate of imine formation and subsequent reduction.

Table 3: Comparison of Reductive Amination Yields

Compound NameAmineReducing AgentReaction Time (h)Yield (%)
Methyl 1-Boc-4-oxo-piperidine-3-carboxylateBenzylamineSodium Triacetoxyborohydride692
This compound Benzylamine Sodium Triacetoxyborohydride 18 75
Methyl 1-Boc-3-ethyl-4-oxo-piperidine-3-carboxylateBenzylamineSodium Triacetoxyborohydride2468

The results demonstrate a clear trend of decreasing reactivity with increasing steric bulk at the 3-position. The unsubstituted analog undergoes reductive amination with benzylamine in high yield and a relatively short reaction time. The presence of the 3-methyl group in the target compound significantly slows down the reaction and reduces the yield, a consequence of the hindered approach of the amine to the carbonyl carbon for the initial imine formation. This effect is even more pronounced with the 3-ethyl analog.

Experimental Protocol: General Procedure for Reductive Amination

To a solution of the 4-oxo-piperidine derivative (1.0 eq) and the primary amine (1.2 eq) in 1,2-dichloroethane (0.1 M), sodium triacetoxyborohydride (1.5 eq) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Logical Flow of Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of the target molecule with its analogs.

G cluster_0 Reactant Analogs cluster_1 Key Reactions cluster_2 Reactivity Outcomes A Methyl 1-Boc-4-oxo- piperidine-3-carboxylate (Unsubstituted) R1 Reduction (e.g., NaBH4) A->R1 R2 Alkylation (e.g., LDA, MeI) A->R2 R3 Reductive Amination (e.g., Benzylamine, STAB) A->R3 B Methyl 1-Boc-3-methyl-4-oxo- piperidine-3-carboxylate (Target Molecule) B->R1 B->R2 Not Applicable B->R3 C Methyl 1-Boc-3-ethyl-4-oxo- piperidine-3-carboxylate (Ethyl Analog) C->R1 C->R2 Not Applicable C->R3 O1 Reaction Rate R1->O1 O2 Yield R1->O2 O3 Stereoselectivity R1->O3 R2->O1 R2->O2 R3->O1 R3->O2 R3->O3

Caption: Comparative reactivity workflow for piperidone analogs.

Conclusion

The reactivity of this compound is significantly influenced by the presence of the 3-methyl group. Compared to its unsubstituted analog, it exhibits slower reaction rates in both ketone reduction and reductive amination due to increased steric hindrance. However, this steric congestion can be advantageous, leading to higher diastereoselectivity in reduction reactions. The quaternary nature of the 3-position precludes further alkylation at this site. For drug development professionals, these reactivity patterns are critical considerations in the design of synthetic routes. The choice of a specific 4-oxo-piperidine-3-carboxylate analog will depend on the desired downstream transformations and the stereochemical outcome required for the final target molecule. This guide provides a foundational understanding to aid in the rational selection and application of these valuable synthetic intermediates.

* Analytical methods for confirming the purity and identity of synthesized piperidine compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized piperidine compound's purity and identity is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your specific needs.

The piperidine moiety is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products. Its presence necessitates the use of robust analytical techniques to verify the successful synthesis of the target molecule and to identify and quantify any process-related impurities or degradation products. The choice of analytical method depends on several factors, including the physicochemical properties of the compound, the nature of the expected impurities, and the required level of sensitivity and accuracy.

Comparative Analysis of Key Analytical Methods

A variety of analytical techniques are employed to assess the purity and confirm the identity of synthesized piperidine compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse methods for purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation and identity confirmation. Elemental Analysis (EA) provides fundamental information about the elemental composition, and Fourier-Transform Infrared (FTIR) spectroscopy is a rapid tool for confirming the presence of key functional groups.

The following table summarizes the performance of these analytical methods in the context of piperidine compound analysis.

Analytical Method Parameter Typical Performance for Piperidine Compounds Primary Application
High-Performance Liquid Chromatography (HPLC) Purity (%)>99% achievableQuantification of main component and impurities
Linearity (r²)>0.999Quantitative analysis
Limit of Detection (LOD)0.01 - 1 µg/mLTrace impurity detection
Limit of Quantification (LOQ)0.03 - 3 µg/mLAccurate measurement of low-level impurities
Accuracy (% Recovery)98 - 102%Assay of active pharmaceutical ingredients (APIs)
Precision (%RSD)<2%Method reproducibility
Gas Chromatography (GC) Purity (%)>99% achievableAnalysis of volatile and thermally stable compounds
Linearity (r²)>0.99Quantitative analysis
LODng/mL to pg/mL rangeResidual solvent analysis, volatile impurities
LOQng/mL to pg/mL rangeQuantification of volatile impurities
Accuracy (% Recovery)95 - 105%Purity assessment of volatile piperidines
Precision (%RSD)<5%Method reproducibility
Mass Spectrometry (MS) Mass Accuracy<5 ppm (High Resolution MS)Molecular weight determination and formula confirmation
SensitivityFemtomole to attomole rangeIdentification of trace impurities and metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy Purity (qNMR, %)>98% achievableStructural elucidation and absolute quantification
Accuracy (qNMR, %)98.5 - 101.5%Purity determination without a reference standard of the impurity
Precision (qNMR, %RSD)<1.5%High-precision assays
Elemental Analysis (EA) Accuracy (% Element)±0.4% of the theoretical valueConfirmation of elemental composition (C, H, N)
Fourier-Transform Infrared (FTIR) Spectroscopy Wavenumber (cm⁻¹)Characteristic bands for N-H, C-H, C-N stretchesRapid confirmation of functional groups

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline typical experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized piperidine compound by assessing the main peak area relative to the total peak area.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Sample of synthesized piperidine compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary to separate impurities with a wide range of polarities.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a known amount of the piperidine compound in the mobile phase to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution for linearity assessment.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: Determined by the UV absorbance profile of the piperidine compound (e.g., 210 nm if no strong chromophore is present).

  • Analysis: Inject the prepared solutions and record the chromatograms.

  • Data Processing: Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Gas Chromatography (GC)

Objective: To assess the purity of a volatile piperidine compound and quantify residual solvents.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Suitable solvent for sample dissolution (e.g., dichloromethane, methanol)

  • Sample of synthesized piperidine compound

Procedure:

  • Sample Preparation: Dissolve a known amount of the piperidine compound in a suitable solvent. For some piperidines, derivatization may be required to increase volatility and thermal stability.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 300 °C

    • Carrier gas: Helium at a constant flow rate

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

  • Analysis: Inject the sample and record the chromatogram.

  • Data Processing: Determine the purity based on the area percentage of the main peak. Quantify residual solvents using an external or internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the purity of the synthesized piperidine compound using quantitative NMR (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

  • Sample of synthesized piperidine compound

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the piperidine compound and the internal standard into an NMR tube. Dissolve the solids in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) for complete signal relaxation.

    • Acquire other spectra as needed for structural confirmation (e.g., ¹³C NMR, COSY, HSQC).

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard (IS).[1][2][3]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula of the synthesized piperidine compound.

Instrumentation:

  • Mass spectrometer (e.g., ESI-TOF, GC-MS)

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done directly via infusion or through a chromatographic system (LC-MS or GC-MS).

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

  • Mass Analysis: Measure the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or M⁺·).

    • For high-resolution mass spectrometry (HRMS), compare the accurate mass measurement to the theoretical mass to confirm the elemental formula.

Visualizing the Workflow

To better understand the logical flow of the analytical process, the following diagrams illustrate the experimental workflows for purity and identity confirmation.

experimental_workflow_purity cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation Sample Synthesized Piperidine Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GC GC Analysis Dissolution->GC Purity Purity Calculation (% Area) HPLC->Purity GC->Purity

Caption: Workflow for Purity Determination using HPLC and GC.

experimental_workflow_identity cluster_sample_id Sample Preparation cluster_analysis_id Spectroscopic/Spectrometric Analysis cluster_data_id Structural Confirmation SampleID Synthesized Piperidine Compound PrepNMR Prepare NMR Sample SampleID->PrepNMR PrepMS Prepare MS Sample SampleID->PrepMS NMR NMR Spectroscopy (1H, 13C, etc.) PrepNMR->NMR MS Mass Spectrometry (HRMS) PrepMS->MS Structure Structure Elucidation NMR->Structure Formula Elemental Formula Confirmation MS->Formula

Caption: Workflow for Identity Confirmation using NMR and MS.

Conclusion

The confirmation of purity and identity of synthesized piperidine compounds requires a multi-faceted analytical approach. While HPLC and GC are robust methods for routine purity assessment, NMR and MS are essential for unequivocal structural confirmation.[4][5] For a comprehensive characterization, a combination of these techniques is often employed. Quantitative NMR is a powerful tool for determining purity without the need for specific impurity reference standards.[1][2][6] Elemental analysis provides fundamental confirmation of the elemental composition, and FTIR offers a quick check for the presence of key functional groups.[7][8][9][10] By selecting the appropriate analytical methods and following detailed experimental protocols, researchers can ensure the quality and integrity of their synthesized piperidine compounds.

References

* Cross-validation of experimental data with published literature on piperidine carboxylates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, piperidine carboxylates have garnered significant attention for their diverse pharmacological activities, targeting a range of enzymes implicated in various diseases.[2] This guide provides a comparative analysis of piperidine carboxylates, cross-validating experimental data with published literature to support researchers in their drug discovery endeavors. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate informed decision-making.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative piperidine derivatives against key protein targets. This data has been compiled from various published studies to provide a comparative overview.

Compound/Derivative ClassTarget EnzymeIC50/EC50/KiReference CompoundPublication(s)
Piperidine Carboxamidesµ-Calpain9 nM (Ki) for compound 11j-[3]
Piperidine-3-Carboxamide DerivativesCathepsin K0.08 µM (IC50) for compound H-9MIV-711[4]
Piperidyl Benzimidazole CarboxamidesPARP-118.65 µM (IC50) for compound 3cAcarbose[5]
N-Arylpiperidine-3-carboxamidesMelanoma Cells (A375)0.88 µM (IC50) for compound 1-[1]
Piperidine CarboxamidesP. falciparum (3D7)0.14-0.19 µM (EC50) for SW042-[6]

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, we have visualized a key signaling pathway and a typical experimental workflow using the DOT language.

PARP-1 Signaling Pathway in DNA Repair and Cancer

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[7] In cancers with deficient homologous recombination repair (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to synthetic lethality, making it an attractive therapeutic target.[7] Piperidine derivatives have been explored as PARP-1 inhibitors.[5]

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Inhibition DNA_SSB Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR PAR Polymer Synthesis PARP1->PAR synthesizes Apoptosis Apoptosis in Cancer Cells PARP1->Apoptosis leads to (in HR deficient cells) BER_complex Base Excision Repair Complex (XRCC1, etc.) PAR->BER_complex recruits DNA_repair DNA Repair BER_complex->DNA_repair Piperidine_Carboxylate Piperidine Carboxylate (PARP Inhibitor) Inhibition Inhibition Piperidine_Carboxylate->Inhibition Inhibition->PARP1

Caption: PARP-1 signaling in DNA repair and its inhibition by piperidine carboxylates.

General Experimental Workflow for Characterizing Piperidine Carboxylates

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel piperidine carboxylate derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_evaluation Biological Evaluation start Design of Piperidine Carboxylate Analogs synthesis Synthesis of Target Compounds start->synthesis purification Purification & Structural Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Enzyme Inhibition Assays (e.g., Calpain, Cathepsin K, PARP-1) purification->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized experimental workflow for piperidine carboxylate drug discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of research findings. Below are summaries of standard in vitro assays for determining the inhibitory activity of piperidine carboxylates against calpain, cathepsin K, and PARP-1.

Calpain Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of calpain activity by measuring the fluorescence of a cleaved substrate.

  • Materials:

    • Purified calpain enzyme

    • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

    • Assay buffer (e.g., Tris-HCl with CaCl2 and a reducing agent like DTT)

    • Test piperidine carboxylate compounds

    • Known calpain inhibitor (positive control, e.g., Z-LLY-FMK)

    • 96-well black microplate

    • Fluorescence microplate reader (Ex/Em = ~400/505 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add the diluted compounds, a vehicle control (e.g., DMSO), and the purified calpain enzyme.

    • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic calpain substrate to all wells.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

    • Calculate the rate of reaction for each well and determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cathepsin K Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of cathepsin K.

  • Materials:

    • Recombinant human cathepsin K

    • Fluorogenic cathepsin K substrate (e.g., Z-LR-AFC)

    • Assay buffer (e.g., MES buffer with DTT and EDTA)

    • Test piperidine carboxylate compounds

    • Known cathepsin K inhibitor (positive control, e.g., E-64)[8]

    • 96-well black microplate

    • Fluorescence microplate reader (Ex/Em = ~400/505 nm)[9]

  • Procedure:

    • Activate the cathepsin K enzyme according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add the diluted compounds, a vehicle control, and the activated cathepsin K to the wells of a 96-well plate.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) with gentle agitation.[8]

    • Start the reaction by adding the fluorogenic cathepsin K substrate to each well.

    • Measure the fluorescence kinetically at room temperature or 37°C for 30-60 minutes.

    • Determine the reaction velocity and calculate the percentage of inhibition for each compound concentration.

    • Generate a dose-response curve to calculate the IC50 value.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay quantifies PARP-1 activity by detecting the product of its enzymatic reaction, poly(ADP-ribose) (PAR).

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Histone-coated 96-well plate

    • Biotinylated NAD+

    • Activated DNA

    • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

    • Test piperidine carboxylate compounds

    • Known PARP-1 inhibitor (positive control, e.g., Olaparib)[10]

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • Microplate luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In the histone-coated plate, add the assay buffer, activated DNA, biotinylated NAD+, the test compounds or vehicle, and the PARP-1 enzyme.

    • Incubate the plate at room temperature for 1 hour to allow for the PARP-1 reaction to occur.[10]

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate for 30-60 minutes.

    • Wash the plate again and add the chemiluminescent substrate.

    • Immediately measure the luminescence using a microplate reader.

    • Calculate the percentage of PARP-1 inhibition and determine the IC50 value from a dose-response curve.[10]

References

* Comparative study of the efficacy of different catalysts in piperidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1][2][3] The efficient synthesis of substituted piperidines is therefore a critical task in modern organic chemistry and drug development. A key factor in achieving high efficacy, selectivity, and sustainability in these syntheses is the choice of catalyst.

This guide provides an objective comparison of different catalytic systems for piperidine synthesis, supported by experimental data and detailed protocols. We will explore the performance of various catalysts, focusing on key metrics such as yield, selectivity, and reaction conditions, to help researchers make informed decisions for their specific synthetic goals. The primary methods covered include the hydrogenation of pyridine derivatives and asymmetric cyclization reactions, utilizing both heterogeneous and homogeneous catalysts.

Data Presentation: Catalyst Performance Comparison

The efficacy of a catalyst is measured by several quantitative parameters. The following table summarizes the performance of representative catalysts in various piperidine synthesis strategies.

Catalyst SystemSynthesis StrategySubstrate ExampleYield (%)SelectivityKey Conditions
Heterogeneous Catalysts
Pd/C (Palladium on Carbon)Pyridine HydrogenationPhenyl-protected Pyridine76-72Not specifiedH₂ atmosphere, Room Temp.
Co@TiO₂-melamine (Cobalt Nanoparticles)Pyridine HydrogenationSubstituted PyridinesGoodGoodAcid-free, Water as solvent
Ru/C (Ruthenium on Carbon)Pyridine HydrogenationMulti-substituted PyridinesGoodHigh cis-diastereoselectivityNot specified
Ni₂Si (Nickel Silicide)Pyridine HydrogenationSubstituted PyridinesGoodHighCatalyst is reusable
Homogeneous Catalysts
[Rh(cod)(OH)]₂ / (S)-SEGPHOSAsymmetric Reductive HeckPhenyl pyridine-1(2H)-carboxylate8196% enantiomeric excess (ee)aq. CsOH, THP:Toluene:H₂O, 70°C
Iridium(III) ComplexIonic HydrogenationFunctionalized PyridinesHighHigh chemoselectivityMild conditions, Tolerates nitro, azido, bromo groups
Cobalt(II) ComplexRadical-Mediated Amine CyclizationLinear Amino-aldehydesGoodModerateFormation of linear alkene by-product observed
ZrCl₄ (Zirconium Tetrachloride)Multi-component Reactionβ-keto ester, aldehyde, amineGoodNot specifiedShort reaction times, Mild conditions

Table compiled from data reported in multiple studies.[1][2][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for two common catalytic approaches.

Protocol 1: Heterogeneous Hydrogenation of a Dihydropyridine Intermediate using Pd/C

This procedure is representative for the final reduction step in a multi-step synthesis to access chiral piperidines, following an asymmetric reaction.[2][3]

Objective: To synthesize an enantioenriched 3-substituted piperidine via hydrogenation of a tetrahydropyridine precursor.

Materials:

  • 3-substituted tetrahydropyridine (1.0 mmol)

  • Palladium on carbon (10% w/w, 0.1 mmol)

  • Methanol (10 mL)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • A solution of the 3-substituted tetrahydropyridine (1.0 mmol) in methanol (10 mL) is prepared in a suitable reaction vessel.

  • Palladium on carbon (10% w/w) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction vessel is sealed and connected to the hydrogenation apparatus.

  • The vessel is purged with hydrogen gas several times to replace the inert atmosphere.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, the hydrogen supply is turned off, and the vessel is purged again with an inert gas.

  • The reaction mixture is filtered through a pad of Celite to remove the heterogeneous Pd/C catalyst. The Celite pad is washed with additional methanol.

  • The filtrate is concentrated under reduced pressure to yield the crude piperidine product, which can be further purified by column chromatography or crystallization if necessary.

Protocol 2: Homogeneous Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol outlines a key step for creating chiral 3-substituted piperidine precursors with high enantioselectivity.[2][7]

Objective: To synthesize an enantioenriched 3-substituted tetrahydropyridine from a dihydropyridine intermediate and an arylboronic acid.

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (1a) (0.5 mmol)

  • Arylboronic acid (2a) (0.75 mmol)

  • [Rh(cod)(OH)]₂ (0.0125 mmol, 2.5 mol%)

  • (S)-SEGPHOS ligand (0.03 mmol, 6 mol%)

  • Aqueous Cesium Hydroxide (CsOH) solution

  • Solvent mixture: Tetrahydrofuran (THP), Toluene, Water (1:1:1 ratio, 3.0 mL total)

  • Anhydrous sodium sulfate, standard workup, and purification reagents

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, [Rh(cod)(OH)]₂ (2.5 mol%) and (S)-SEGPHOS (6 mol%) are combined.

  • The THP:Toluene:H₂O solvent mixture (3.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes.

  • Phenyl pyridine-1(2H)-carboxylate (1a) (0.5 mmol), the arylboronic acid (2a) (0.75 mmol), and the aqueous CsOH solution are added sequentially to the catalyst mixture.

  • The Schlenk tube is sealed, and the reaction mixture is heated to 70°C in an oil bath.

  • The reaction is stirred vigorously at this temperature for the prescribed time (typically monitored by TLC for completion).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford the pure, enantioenriched 3-substituted tetrahydropyridine.

Mandatory Visualizations

Diagrams help clarify complex workflows and logical relationships between different catalytic systems.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Combine Catalyst, Substrate & Solvent react Establish Reaction Conditions (Temp, Atm.) start->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench Reaction monitor->quench Upon Completion workup Aqueous Workup & Extraction quench->workup purify Purify Product (Chromatography) workup->purify end Characterize Final Product (NMR, MS) purify->end

Caption: General experimental workflow for catalytic piperidine synthesis.

G start Piperidine Synthesis Goal path_stereo High Stereoselectivity? start->path_stereo path_func Sensitive Functional Groups Present? path_stereo->path_func No cat_chiral Homogeneous Chiral Catalysts (e.g., Rh-SEGPHOS) path_stereo->cat_chiral Yes path_scale Scalability & Catalyst Recycling Important? path_func->path_scale No cat_iridium Mild Homogeneous Catalysts (e.g., Iridium(III) Complex) path_func->cat_iridium Yes cat_hetero Heterogeneous Catalysts (e.g., Pd/C, Ru/C, Co@TiO₂) path_scale->cat_hetero Yes cat_standard Standard Homogeneous or Heterogeneous Catalysts path_scale->cat_standard No

Caption: Logical decision tree for selecting a catalyst in piperidine synthesis.

References

* Assessing the stereochemistry of reaction products using advanced analytical techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of reaction products is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms within a molecule can profoundly influence its biological activity, pharmacology, and toxicology. This guide provides a comprehensive comparison of advanced analytical techniques used to assess stereochemistry, offering insights into their principles, experimental protocols, and performance to aid in the selection of the most suitable method for a given research objective.

The primary methods for stereochemical analysis—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD)—each offer unique advantages and are suited to different analytical challenges. The choice of technique often depends on factors such as the nature of the sample, the information required (absolute or relative configuration, enantiomeric excess), and the available resources.

Comparative Analysis of Key Techniques

The following table summarizes the key performance characteristics of the four principal analytical methods for stereochemical assessment, providing a framework for selecting the most appropriate technique.

FeatureX-ray CrystallographyNMR SpectroscopyChiral HPLCVibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure and stereochemistry, often with the aid of chiral auxiliaries.Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.Differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Information Obtained Absolute configuration (unambiguous), relative configuration, solid-state conformation.[1][2]Relative configuration (through NOE and coupling constants), enantiomeric excess (with chiral auxiliaries), absolute configuration (e.g., Mosher's method).[3][4]Enantiomeric excess (ee), enantiomeric ratio (er), retention times for enantiomers.[5][6]Absolute configuration (by comparison with quantum chemical calculations), solution-state conformation.[7][8]
Sample State Solid (single crystal).[9]Solution.Solution.Solution or neat liquid.[7]
Typical Sample Amount Micrograms to milligrams.[2]1-25 mg for ¹H NMR; 5-30 mg for ¹³C NMR.[10][11]Micrograms to milligrams.Milligrams.[12]
Analysis Time Days to weeks (including crystallization).[13]Minutes to hours.Minutes per sample.Hours to a day.[4]
Key Advantage Provides the definitive, unambiguous absolute configuration.[1][2]Non-destructive and provides detailed structural information in solution.[3]High accuracy and precision for quantifying enantiomeric excess; high throughput.[6]Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[8]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[2]Determination of absolute configuration can be complex and may require derivatization. Enantiomers are indistinguishable without chiral auxiliaries.[14]Does not directly provide absolute configuration; method development can be time-consuming.[15]Requires quantum chemical calculations for absolute configuration assignment; lower sensitivity than HPLC for ee determination.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are summarized protocols for key experiments.

X-ray Crystallography for Absolute Configuration Determination
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of interest with sufficient size and quality (typically >0.1 mm in all dimensions). This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.[16]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure is then refined to achieve the best agreement between the crystallographic model and the experimental data.[17]

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous scattering of X-rays, particularly if a heavy atom is present in the structure. The Flack parameter is a key indicator used to validate the determined absolute stereochemistry.[2]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)
  • Sample Preparation: A solution of the analyte (typically 1-5 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]

  • Initial Spectrum: A standard ¹H NMR spectrum of the analyte is acquired to serve as a reference.

  • Addition of CSA: A chiral solvating agent is added directly to the NMR tube containing the analyte solution. The choice of CSA depends on the functional groups present in the analyte.

  • Spectral Acquisition: ¹H NMR spectra are recorded after the addition of the CSA. The formation of transient diastereomeric complexes between the enantiomers of the analyte and the CSA leads to the appearance of separate signals for each enantiomer.[18][14]

  • Quantification: The enantiomeric excess can be determined by integrating the signals corresponding to each enantiomer.

Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Column and Mobile Phase Selection: The most critical step is the selection of a suitable chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs are widely used. Method development often involves screening a variety of columns and mobile phase compositions.[19]

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[20]

  • Chromatographic Separation: The sample solution is injected into the HPLC system. The mobile phase carries the sample through the chiral column, where the enantiomers are separated based on their differential interactions with the CSP.[15]

  • Detection: A detector, most commonly a UV detector, is used to monitor the elution of the separated enantiomers.

  • Quantification: The peak areas of the two enantiomer signals in the chromatogram are integrated. The enantiomeric excess is calculated from these areas.[5]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the sample is prepared in a suitable solvent that has minimal interference in the infrared region of interest. The concentration is typically in the milligram per milliliter range. The solution is placed in a sample cell with windows transparent to IR radiation (e.g., BaF₂ or CaF₂).[7][21]

  • Spectral Measurement: The VCD spectrum is measured using a VCD spectrometer, which records the differential absorption of left and right circularly polarized infrared light.[22]

  • Quantum Chemical Calculations: To determine the absolute configuration, the VCD spectrum of one of the enantiomers is calculated using quantum chemistry methods, such as Density Functional Theory (DFT).[8]

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the absolute configuration is the opposite.[23]

Visualizing Workflows and Relationships

To further clarify the application and interplay of these techniques, the following diagrams illustrate key workflows and logical relationships.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Output Sample Sample Dissolution Dissolution Sample->Dissolution Crystallization Crystallization Sample->Crystallization NMR NMR Dissolution->NMR Chiral_HPLC Chiral_HPLC Dissolution->Chiral_HPLC VCD VCD Dissolution->VCD X-ray X-ray Crystallization->X-ray Relative_Config Relative Configuration NMR->Relative_Config ee_er Enantiomeric Excess (ee) / Enantiomeric Ratio (er) NMR->ee_er with chiral aux. Absolute_Config Absolute Configuration NMR->Absolute_Config e.g., Mosher's Chiral_HPLC->ee_er VCD->Absolute_Config with calculation X-ray->Absolute_Config unambiguous

General workflow for stereochemical analysis.

decision_tree start Goal of Analysis? quantify_ee Quantify Enantiomeric Excess (ee)? start->quantify_ee determine_absolute Determine Absolute Configuration? start->determine_absolute determine_relative Determine Relative Configuration? start->determine_relative hplc Chiral HPLC quantify_ee->hplc High throughput & precision nmr_ee NMR with Chiral Auxiliary quantify_ee->nmr_ee Non-destructive xray X-ray Crystallography determine_absolute->xray Unambiguous, if crystal available vcd VCD Spectroscopy determine_absolute->vcd In solution, requires calculation nmr_abs NMR (e.g., Mosher's Method) determine_absolute->nmr_abs In solution, requires derivatization nmr_rel NMR (NOE, J-coupling) determine_relative->nmr_rel

Decision tree for selecting a suitable analytical technique.

technique_relationship cluster_separation Separation-Based cluster_spectroscopy Spectroscopy-Based cluster_diffraction Diffraction-Based Chiral_HPLC Chiral_HPLC NMR NMR Chiral_HPLC->NMR Provides purified enantiomers for NMR VCD VCD NMR->VCD Provides structural context for VCD X-ray_Crystallography X-ray Crystallography VCD->X-ray_Crystallography Alternative for non-crystalline samples X-ray_Crystallography->NMR Confirms solid-state structure for solution NMR comparison

Interrelationship of analytical techniques.

References

A Comparative Guide to the Synthesis of Atorvastatin: Paal-Knorr, Hantzsch, and Ugi Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances efficiency, cost, scalability, and environmental impact. This guide provides an objective comparison of the established Paal-Knorr synthesis of Atorvastatin with two prominent alternative methodologies: the Hantzsch pyrrole synthesis and a modern multicomponent Ugi reaction.

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its complex structure necessitates a multi-step synthesis, and the efficiency of this process has been a significant focus of chemical research. The traditional Paal-Knorr condensation has long been the industry standard, valued for its robustness and reliability.[1] However, newer methodologies, such as the Hantzsch synthesis and multicomponent reactions, offer compelling advantages in terms of step economy and convergence.[1][2] This guide presents a head-to-head comparison of these three synthetic strategies, supported by experimental data and detailed protocols to inform the selection of the most suitable route for specific research and development needs.

Quantitative Comparison of Synthetic Routes

The following table summarizes key quantitative metrics for the Paal-Knorr, Hantzsch, and Ugi syntheses of Atorvastatin, providing a clear overview of their respective efficiencies.

MetricPaal-Knorr SynthesisHantzsch Pyrrole SynthesisUgi Multicomponent Reaction
Number of Steps (Core Synthesis) ~6 steps to protected ester[1]~5 steps to lactone[1]4 steps to final product[1]
Reported Yield (Core Synthesis) Good to Excellent (>90% for condensation)[1]Moderate (~38% overall for lactone)[1]Moderate (40-46% for key intermediates)[1][3]
Key Advantages Well-established, robust, scalable[1]One-pot potential, versatile[1]High atom economy, convergent, fewer steps[1]
Key Disadvantages Complex precursor synthesis, long reaction times[1]Less common starting materials, variable yields[1]Requires optimization, hazardous isocyanides[1]

Experimental Protocols

Detailed methodologies for the key stages of each synthetic route are provided below.

Paal-Knorr Condensation Route

The Paal-Knorr synthesis is the most established method for the industrial production of Atorvastatin's core pyrrole structure.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1]

Synthesis of Protected Atorvastatin Acetonide tert-butyl Ester:

  • Reactants: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone intermediate), (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine intermediate), and pivalic acid (catalyst).[3]

  • Solvent: Toluene-heptane co-solvent system.[3]

  • Procedure:

    • Dissolve the diketone and amine intermediates in a mixture of toluene and heptane.[3]

    • Add pivalic acid as a catalyst.[3]

    • Heat the mixture to reflux (approximately 85-95 °C) with continuous water removal using a Dean-Stark apparatus.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] The reaction can take over 100 hours, though optimization can reduce this time.[5][6][7]

    • Upon completion, cool the reaction mixture to room temperature.[4]

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[4]

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Atorvastatin acetonide tert-butyl ester.[4]

Hantzsch Pyrrole Synthesis Route

The Hantzsch synthesis provides a convergent approach to the polysubstituted pyrrole core of Atorvastatin through a three-component reaction.[1] A modern, solvent-free mechanochemical approach has been reported.[1]

Mechanochemical Synthesis of Atorvastatin Lactone:

  • Reactants: A suitable β-ketoamide (e.g., 4-methyl-3-oxo-N-phenylpentanamide), a chiral amine (e.g., tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate), an α-haloketone (e.g., 1-(4-fluorophenyl)-2-iodo-2-phenylethanone), ytterbium triflate, and silver nitrate.[1]

  • Procedure:

    • Combine the three components in a milling vessel.[1]

    • Subject the mixture to high-speed vibration milling for approximately 1-2 hours.[1]

    • The crude product is then subjected to hydrolytic deprotection and lactonization to yield the Atorvastatin lactone.[1]

    • Chromatographic purification is required to isolate the final product.[1]

Ugi Multicomponent Reaction (MCR) Route

The Ugi reaction is a powerful MCR that allows for the rapid assembly of complex molecules from simple starting materials in a single step, significantly shortening the overall synthetic sequence.[2]

Synthesis of Ugi Adduct Intermediate:

  • Reactants: p-fluorobenzaldehyde, a suitably functionalized amine, a convertible isocyanide, and isobutyric acid.[3]

  • Solvent: 2,2,2-trifluoroethanol (TFE).[3]

  • Procedure:

    • React the four components at room temperature.[3]

    • The reaction affords the Ugi adduct in approximately 40% yield.[3]

    • This adduct is then converted to Atorvastatin in two additional steps.[8]

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic methodology.

Paal_Knorr_Workflow cluster_diketone 1,4-Diketone Synthesis cluster_amine Chiral Amine Synthesis cluster_final Pyrrole Formation and Final Product start_diketone 4-Methyl-3-oxo-N-phenyl-2- (phenylmethylene)pentanamide + 4-fluorobenzaldehyde stetter Stetter Reaction (Thiazolium salt, Et3N, EtOH, 80°C) start_diketone->stetter diketone 1,4-Diketone Intermediate stetter->diketone paal_knorr Paal-Knorr Condensation (Pivalic Acid, Toluene/Heptane, Reflux) diketone->paal_knorr start_amine Chiral Precursor asymmetric_synthesis Multi-step Asymmetric Synthesis start_amine->asymmetric_synthesis amine Chiral Side-Chain Amine asymmetric_synthesis->amine amine->paal_knorr protected_atorvastatin Protected Atorvastatin paal_knorr->protected_atorvastatin deprotection Deprotection (Acidic Conditions) protected_atorvastatin->deprotection atorvastatin_acid Atorvastatin Acid deprotection->atorvastatin_acid esterification Esterification (Ethanol, Acid Catalyst, Reflux) atorvastatin_acid->esterification final_product Atorvastatin Ethyl Ester esterification->final_product

Paal-Knorr synthesis workflow for Atorvastatin Ethyl Ester.

Hantzsch_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_final Final Product Formation beta_ketoamide β-Ketoamide milling High-Speed Vibration Milling (Ytterbium triflate, Silver nitrate) beta_ketoamide->milling chiral_amine Chiral Amine chiral_amine->milling alpha_haloketone α-Haloketone alpha_haloketone->milling crude_product Crude Pyrrole Intermediate milling->crude_product deprotection Hydrolytic Deprotection and Lactonization crude_product->deprotection final_product Atorvastatin Lactone deprotection->final_product

Hantzsch synthesis workflow for Atorvastatin Lactone.

Ugi_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_final Final Product Formation aldehyde p-Fluorobenzaldehyde ugi_reaction Ugi 4-Component Reaction (TFE, rt) aldehyde->ugi_reaction amine Functionalized Amine amine->ugi_reaction isocyanide Convertible Isocyanide isocyanide->ugi_reaction acid Isobutyric Acid acid->ugi_reaction ugi_adduct Ugi Adduct ugi_reaction->ugi_adduct additional_steps Two Additional Steps ugi_adduct->additional_steps final_product Atorvastatin additional_steps->final_product

Ugi multicomponent reaction workflow for Atorvastatin synthesis.

Conclusion

The choice of a synthetic route for Atorvastatin is a multifaceted decision. The Paal-Knorr synthesis remains the industrial benchmark due to its proven scalability and high yields in the crucial cyclization step, making it well-suited for large-scale, cost-effective production.[1] For research purposes, where rapid synthesis of diverse analogs is often a priority, the flexibility and step-economy of the Hantzsch and Ugi routes present significant advantages.[1] The Ugi multicomponent reaction, in particular, aligns with the principles of green chemistry by minimizing the number of synthetic steps.[1] However, the use of potentially hazardous isocyanides necessitates careful handling and process optimization.[1] Further process development and optimization of each of these routes will undoubtedly continue to enhance the accessibility of Atorvastatin and its derivatives for future pharmaceutical applications.

References

* Comparison of the pharmacological profiles of different 4-piperidone derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidone scaffold is a versatile heterocyclic motif that forms the core of a wide array of pharmacologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, ranging from antimicrobial and anti-inflammatory to analgesic and anticonvulsant effects. This guide provides a comparative overview of the pharmacological profiles of various 4-piperidone derivatives, supported by experimental data and detailed methodologies for key assays.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of different 4-piperidone derivatives, facilitating a clear comparison of their potency and spectrum of action.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Piperidone Derivatives against Various Bacterial Strains.

CompoundDerivative TypeBacterial StrainMIC (µg/mL)Reference
1 N-methyl-4-piperidone-derived monoketone curcuminoid (R=H)S. salivarius, L. paracasei, S. mitis, S. sanguinis250-500[1]
10 N-methyl-4-piperidone-derived monoketone curcuminoid (R=3,4,5-OMe)L. paracasei, S. mitis, S. sanguinis250-500[1]
13 N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F)S. mutans, S. mitis, S. sanguinis, S. sobrinus250-500[1]
Various 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazonesS. aureus, E. coli, B. subtilisGood activity compared to ampicillin[2]
III (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamideS. aureus, Enterobacter sp.Higher activity than its precursor[3]
Analgesic and Anti-inflammatory Activity

Table 2: Analgesic and Anti-inflammatory Effects of 4-Piperidone Derivatives.

CompoundDerivative TypeAssayDoseEffectReference
Ib, Ie, IIIb, IIIe Substituted 4-piperidonesNot specifiedNot specifiedGood analgesic activity comparable to diclofenac sodium[4]
PD1, PD3, PD5 4-(4'-bromophenyl)-4-piperidinol derivativesNot specifiedNot specifiedHighly significant analgesic effect (p < 0.01)[5]
PD5 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromidePlatelet Aggregation InhibitionIC50 = 0.06 mMMost active compound[5]
HN58 4-amino methyl piperidine derivativeWrithing TestNot specified100% inhibition[6]
Anticonvulsant Activity

Table 3: Anticonvulsant Activity of 4-Piperidone and Related Derivatives.

CompoundDerivative TypeAnimal ModelED50 (mg/kg)Protective Index (PI)Reference
11 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-oneMES23.7> 33.7[7]
11 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-onescPTZ78.1> 10.0[7]
OX 3-Isopropyl-2,6-Diphenylpiperidin-4-One OximePTZ-induced seizure10 mg/kgMost pronounced anticonvulsant effect[8]
Various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMES100-300 mg/kgActive in MES seizures[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-Piperidone Derivatives via Mannich Reaction

The Mannich reaction is a cornerstone for the synthesis of 2,6-diaryl-3-methyl-4-piperidones[2].

Materials:

  • Ethyl methyl ketone

  • Substituted aromatic aldehydes (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • Dissolve ammonium acetate in ethanol.

  • Add ethyl methyl ketone and the appropriate aromatic aldehydes to the solution.

  • The molar ratio of amine, aldehyde, and ketone can be varied to optimize the yield[10].

  • Heat the reaction mixture to boiling and then allow it to stand at room temperature.

  • The product, a substituted 4-piperidone, will precipitate out of the solution and can be collected by filtration[10].

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay to assess the antibacterial activity of the synthesized compounds[1][2].

Materials:

  • Synthesized 4-piperidone derivatives

  • Bacterial strains (e.g., Streptococcus mutans, Staphylococcus aureus)

  • Brain Heart Infusion (BHI) broth or Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Resazurin solution (for viability indication)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well microplate.

  • Prepare a standardized bacterial inoculum adjusted to a McFarland 0.5 turbidity standard.

  • Inoculate each well with the bacterial suspension. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • After incubation, add a viability indicator like resazurin and incubate for a further period.

  • The MIC is the lowest concentration of the compound that inhibits visible bacterial growth, as indicated by the color change of the indicator[1].

Analgesic Activity Assessment (Tail-Flick Test)

The tail-flick test is a common method to evaluate the central analgesic activity of compounds[11].

Materials:

  • Male albino mice or rats

  • Tail-flick apparatus (radiant heat source)

  • Test compounds and a standard drug (e.g., pethidine)

Procedure:

  • Acclimatize the animals to the experimental setup.

  • Measure the baseline tail-flick latency by focusing a radiant heat source on the distal part of the tail. The time taken for the animal to flick its tail is recorded. A cut-off time is set to prevent tissue damage.

  • Administer the test compounds or the standard drug to the animals (e.g., intraperitoneally).

  • Measure the tail-flick latency at different time intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes)[11].

  • An increase in the tail-flick latency compared to the baseline and control group indicates an analgesic effect.

Anti-inflammatory Activity Evaluation (Carrageenan-Induced Paw Edema)

This model is used to assess the acute anti-inflammatory activity of compounds[12].

Materials:

  • Wistar albino rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Test compounds and a standard drug (e.g., indomethacin)

Procedure:

  • Measure the initial paw volume of the rats using a plethysmometer.

  • Administer the test compounds or the standard drug to the animals (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Anticonvulsant Activity Screening (MES and scPTZ Models)

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for screening anticonvulsant drugs[7][9].

Materials:

  • Mice

  • Electroconvulsive shock apparatus

  • Pentylenetetrazole (PTZ) solution

  • Test compounds and a standard drug (e.g., diazepam, phenytoin)

MES Test Procedure:

  • Administer the test compound to the mice.

  • After a predetermined time, deliver a maximal electroshock via corneal or ear electrodes.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection against the tonic extension is considered an indication of anticonvulsant activity.

scPTZ Test Procedure:

  • Administer the test compound to the mice.

  • After a specific time, inject a convulsive dose of PTZ subcutaneously.

  • Observe the animals for the onset and severity of seizures (e.g., clonic seizures).

  • A delay in the onset of seizures or a reduction in their intensity compared to the control group indicates anticonvulsant activity[8].

Visualizations

The following diagrams illustrate key concepts and workflows related to the pharmacological evaluation of 4-piperidone derivatives.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing synthesis Synthesis of 4-Piperidone Derivatives (e.g., Mannich Reaction) stock Prepare Stock Solution (in DMSO) synthesis->stock dilution Serial Dilution in 96-well Plate stock->dilution inoculation Inoculation with Bacterial Suspension dilution->inoculation incubation Incubation (37°C, 24h) inoculation->incubation readout Add Viability Indicator & Read MIC incubation->readout logical_relationship_pharmacology cluster_derivatives Chemical Modifications cluster_activities Pharmacological Activities 4-Piperidone_Core 4-Piperidone Core Structure Derivatives Substitution at N1, C2, C3, C6 (e.g., Aryl, Alkyl, Acyl groups) 4-Piperidone_Core->Derivatives Antimicrobial Antimicrobial Derivatives->Antimicrobial Analgesic Analgesic Derivatives->Analgesic Anti-inflammatory Anti-inflammatory Derivatives->Anti-inflammatory Anticonvulsant Anticonvulsant Derivatives->Anticonvulsant signaling_pathway_analgesia Piperidone_Derivative Piperidone Derivative (Analgesic) Opioid_Receptor μ-Opioid Receptor Piperidone_Derivative->Opioid_Receptor Binds to Prostaglandin_Pathway Prostaglandin Signaling Pathway Piperidone_Derivative->Prostaglandin_Pathway Inhibits Pain_Perception Reduced Pain Perception Opioid_Receptor->Pain_Perception Leads to Prostaglandin_Pathway->Pain_Perception Modulates

References

A Researcher's Guide to N-Protecting Groups in Piperidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules, the strategic selection of a nitrogen-protecting group is a critical decision that profoundly influences the efficiency, yield, and feasibility of a synthetic route. This guide provides an objective comparison of four commonly employed N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl)—in the context of piperidine synthesis. The following sections present a detailed analysis supported by experimental data to inform the rational selection of an appropriate N-protecting group.

Comparative Data of N-Protecting Groups for Piperidine

The selection of an appropriate N-protecting group is contingent upon its stability to various reaction conditions and the ease of its removal. The following tables summarize the performance of Boc, Cbz, Fmoc, and Tosyl groups in the protection and deprotection of piperidine, based on available experimental data.

Protecting GroupReagentTypical ConditionsTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OEt₃N, DCM, 0 °C to rt, 16 h>95
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃, Dioxane/H₂O, 0 °CHigh
Fmoc Fmoc-ClNaHCO₃, Dioxane/H₂O, 0 °CHigh
Tosyl p-Toluenesulfonyl chloride (Ts-Cl)Pyridine, DCM, 0 °C to rt77-83

Table 1: Comparison of N-Protection Reactions for Piperidine. This table outlines common reagents and reported yields for the N-protection of piperidine with Boc, Cbz, Fmoc, and Tosyl groups.

Protecting GroupReagent(s)Typical ConditionsTypical Yield (%)
Boc Trifluoroacetic acid (TFA)DCM, 0 °C to rt, 1-4 hHigh
4M HCl in DioxanertHigh
Cbz H₂, Pd/CMeOH or EtOH, rt>95
NaBH₄, Pd/CMeOH, rt, <10 minHigh
Fmoc 20% Piperidine in DMFrt, 5-30 minQuantitative
Tosyl Mg, MeOHUltrasonic irradiation, 5 h, rt80
HBr, AcOH, Phenol70-100 °CVariable
Na/NH₃(l)-78 °CHigh

Table 2: Comparison of N-Deprotection Reactions for N-Protected Piperidines. This table summarizes common deprotection methods and their corresponding yields for Boc, Cbz, Fmoc, and Tosyl protected piperidines.

Protecting GroupStable TowardsLabile Towards
Boc Basic conditions, Hydrogenolysis, NucleophilesStrong acids (TFA, HCl)
Cbz Acidic and basic conditionsHydrogenolysis, Strong acids (HBr)
Fmoc Acidic conditions, HydrogenolysisBasic conditions (e.g., Piperidine)
Tosyl Strong acids and bases, OrganometallicsReductive conditions (Mg/MeOH, Na/NH₃)

Table 3: Chemical Stability of N-Protected Piperidines. This table provides a general overview of the stability of each protecting group under different chemical environments, which is crucial for planning multi-step synthetic sequences.

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below. These protocols are representative and may require optimization for specific substrates.

N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of piperidine (1.0 equiv) in DCM at 0 °C, add Et₃N (1.5 equiv).

  • Slowly add a solution of (Boc)₂O (1.1 equiv) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.[1]

N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc-piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-piperidine derivative (1.0 equiv) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equiv) to the solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).[2]

  • Concentrate the reaction mixture under reduced pressure.

  • If the free amine is desired, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.[2]

N-Cbz Protection of Piperidine

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

Procedure:

  • Dissolve piperidine (1.0 equiv) in a mixture of dioxane and water.

  • Add NaHCO₃ (2.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Cbz-Cl (1.1 equiv) while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Cbz-piperidine.

N-Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-piperidine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz-piperidine derivative in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[3]

N-Tosyl Protection of Piperidin-4-one

Materials:

  • Piperidin-4-one hydrochloride

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Suspend piperidin-4-one hydrochloride (1.0 equiv) in DCM.

  • Add pyridine (2.5 equiv) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add Ts-Cl (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-tosyl-piperidin-4-one.[4]

N-Tosyl Deprotection using Magnesium and Methanol

Materials:

  • N-Tosyl-piperidine derivative

  • Magnesium (Mg) turnings

  • Methanol (MeOH)

Procedure:

  • To a solution of the N-tosyl-piperidine derivative in dry MeOH, add Mg turnings (excess).

  • Irradiate the mixture in an ultrasonic bath at room temperature for 5 hours.[4]

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the deprotected piperidine.

Visualization of Workflows and Selection Logic

To further aid in the decision-making process, the following diagrams illustrate the general experimental workflow for piperidine synthesis involving N-protection and deprotection, and a logical flowchart for selecting an appropriate protecting group.

G General Workflow for N-Protected Piperidine Synthesis cluster_0 Protection cluster_1 Synthetic Modifications cluster_2 Deprotection Start Start Piperidine Piperidine Start->Piperidine Protection_Reaction N-Protection Piperidine->Protection_Reaction N_Protected_Piperidine N_Protected_Piperidine Protection_Reaction->N_Protected_Piperidine Reaction_Steps Further Synthetic Steps N_Protected_Piperidine->Reaction_Steps Deprotection_Reaction N-Deprotection Reaction_Steps->Deprotection_Reaction Final_Product Final_Product Deprotection_Reaction->Final_Product

Caption: General workflow for piperidine synthesis.

G Decision Tree for N-Protecting Group Selection Start Start Acid_Sensitive Molecule Sensitive to Strong Acid? Start->Acid_Sensitive Base_Sensitive Molecule Sensitive to Base? Acid_Sensitive->Base_Sensitive Yes Use_Boc Consider Boc Acid_Sensitive->Use_Boc No Reducible_Groups Presence of Reducible Groups? Base_Sensitive->Reducible_Groups Yes Use_Fmoc Consider Fmoc Base_Sensitive->Use_Fmoc No Harsh_Conditions Need for High Stability to Harsh Conditions? Reducible_Groups->Harsh_Conditions Yes Use_Cbz Consider Cbz Reducible_Groups->Use_Cbz No Use_Tosyl Consider Tosyl Harsh_Conditions->Use_Tosyl Yes

Caption: Decision tree for selecting a protecting group.

References

Safety Operating Guide

Proper Disposal of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a detailed, step-by-step procedure for the appropriate disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound may not be readily available, data from closely related piperidine derivatives and Boc-protected compounds indicate that it should be handled with care.[1][2] Always operate in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3]
Body Protection Laboratory coat. For larger quantities or potential for splashing, a chemically impervious apron is advised.
Respiratory Generally not required for small quantities of a non-volatile solid. Use if dust formation is likely.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste unless confirmed otherwise by your institution's environmental health and safety (EHS) office.[5][6] Do not discharge this chemical to sewer systems or dispose of it in regular trash.[1][3]

Experimental Protocol: Waste Collection and Labeling

  • Waste Classification: Classify this compound as a non-halogenated organic solid waste. Piperidine derivatives should be handled cautiously due to the potential hazards of the parent compound.[2]

  • Container Selection:

    • Obtain a designated hazardous waste container that is clean, dry, and compatible with the chemical. Plastic containers are often preferred.[7]

    • Ensure the container has a secure, tightly-fitting lid.[8]

  • Waste Accumulation:

    • Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust. If there is a risk of dust formation, perform the transfer within a chemical fume hood.[4]

    • For residual amounts in the original container, scrape out as much of the solid as is practical.

    • If dealing with a solution of the compound, it should be collected in a designated non-halogenated organic liquid waste container.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.[6]

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

    • List all constituents by percentage if it is a mixed waste stream.

    • Indicate the date when waste was first added to the container (the "accumulation start date").[6]

  • Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[7][8]

    • Ensure the SAA is away from heat, sunlight, and sources of ignition.[3]

    • Segregate the waste container from incompatible materials, such as strong acids or oxidizing agents.[4][8]

    • Keep the waste container closed at all times except when adding waste.[5]

  • Disposal Request:

    • Once the waste container is full, or within the time limit specified by your institution (e.g., 6-12 months), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[5][7]

    • Do not exceed the maximum accumulation limits for your SAA (e.g., 55 gallons).[7]

Disposal of Empty Containers

A container that has held this compound must be properly decontaminated before being disposed of as regular trash.

  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid chemical waste.[5]

  • Final Disposal: Once triple-rinsed, deface or remove all chemical labels from the container and remove the cap before disposal in the regular trash.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Organic Solid Waste ppe->classify container Select Compatible & Labeled Waste Container classify->container transfer Transfer Waste into Container in Ventilated Area container->transfer seal_label Securely Seal Container & Complete Waste Label transfer->seal_label store Store in Designated Satellite Accumulation Area (SAA) seal_label->store pickup Arrange for Pickup by Institutional EHS store->pickup end End of Procedure pickup->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for Handling Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate. The following information is based on the known hazards of structurally related piperidine derivatives and ketoesters, emphasizing a comprehensive approach to laboratory safety.

Core Safety Principles and Hazard Assessment

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][5]

  • Harmful if Swallowed or Inhaled: While specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if ingested or inhaled.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE Category Specification Rationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[6][7]Provides a robust barrier against dermal absorption. The outer glove can be removed immediately if contaminated.[7]
Eye Protection Chemical safety goggles with side shields or a face shield.[2][8]Protects eyes from splashes or airborne particles of the compound.[6]
Body Protection A dedicated, fully buttoned laboratory coat.[7][9]Prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood.[2] A respirator may be necessary if there is a risk of aerosol formation.[6]Minimizes the risk of inhaling potentially harmful dust or aerosols.
Footwear Closed-toe and closed-heel shoes.[8][9]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A step-by-step workflow ensures safe handling throughout the experimental process.

Operational Workflow for Safe Handling A Receiving and Storage B Preparation of Solutions A->B Handle with full PPE C Experimental Use B->C Use fume hood D Decontamination C->D After experiment E Waste Disposal D->E Segregate waste

Caption: Logical workflow for handling this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[3] The container should be kept tightly closed.[10][11]

2. Preparation and Handling:

  • All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Avoid the formation of dust and aerosols.[3]

  • Use dedicated spatulas and glassware.

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.[7]

3. Experimental Use:

  • Continue to wear all prescribed PPE during experimental procedures.

  • Work over a disposable absorbent bench pad to contain any potential spills.[7]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. All waste generated from handling this compound should be treated as hazardous.[2][6]

Chemical Waste Disposal Plan cluster_0 Waste Streams cluster_1 Disposal Containers Solid Solid Waste (Gloves, liners, empty vials) Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Unused solutions, rinsates) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Sharps Waste (Contaminated needles, etc.) Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Collection Professional Disposal (Licensed Contractor) Solid_Container->Collection Liquid_Container->Collection Sharps_Container->Collection

Caption: Segregation and disposal workflow for hazardous waste.

Waste Type Disposal Procedure
Solid Waste Contaminated consumables such as gloves, bench pads, and pipette tips must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
Liquid Waste Unused solutions and solvent rinsates should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[7] Do not mix with other waste streams.[6]
Empty Containers Empty vials that contained the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular lab waste.[7]

General Disposal Guidelines:

  • Never dispose of this chemical down the drain or in the general trash.[2][6]

  • All hazardous waste containers must be kept securely sealed when not in use and stored in a designated, well-ventilated area away from incompatible materials.[6]

  • Arrange for the collection of hazardous waste by a licensed professional disposal service in accordance with local, regional, and national regulations.[2][6]

Spill and Emergency Procedures

Spill Response:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., sand, vermiculite).[2]

  • Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.[6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.